Product packaging for N-(5-Chloro-2-hydroxyphenyl)acetamide(Cat. No.:CAS No. 26488-93-7)

N-(5-Chloro-2-hydroxyphenyl)acetamide

Cat. No.: B133537
CAS No.: 26488-93-7
M. Wt: 185.61 g/mol
InChI Key: HGDAFIJKXCFHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(5-Chloro-2-hydroxyphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetylamino-4-chlorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B133537 N-(5-Chloro-2-hydroxyphenyl)acetamide CAS No. 26488-93-7

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDAFIJKXCFHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067213
Record name Acetamide, N-(5-chloro-2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26488-93-7
Record name 2-Acetylamino-4-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26488-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylamino-4-chlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylamino-4-chlorophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(5-chloro-2-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(5-chloro-2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2-hydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYLAMINO-4-CHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV2XM02Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide (CAS Number: 26488-93-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-2-hydroxyphenyl)acetamide, a halogenated derivative of N-phenylacetamide, represents a class of compounds with significant potential in medicinal chemistry. While specific research on this particular isomer is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, adapted synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds for drug discovery and development.

Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₈H₈ClNO₂.[1] Its structure features a central phenyl ring substituted with a chloro group, a hydroxyl group, and an acetamide group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26488-93-7[1][2]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
LogP 1.63[2]
Appearance White to off-white crystalline powder (predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted to have moderate solubility in water and better solubility in organic solvents like ethanol and acetone.Inferred from related compounds

Synthesis of this compound

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Acetylation Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification 2_amino_4_chlorophenol 2-Amino-4-chlorophenol reaction_mixture Reaction in Acetic Acid 2_amino_4_chlorophenol->reaction_mixture Reactant acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture Reagent precipitation Precipitation with Water reaction_mixture->precipitation filtration Filtration precipitation->filtration washing Washing with Cold Water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Drying under Vacuum recrystallization->drying final_product This compound drying->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Acetylation of 2-Amino-4-chlorophenol

Materials:

  • 2-Amino-4-chlorophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and stir plate

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-amino-4-chlorophenol in 30 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Acetylating Agent: While maintaining the temperature, slowly add 12 mmol of acetic anhydride to the solution dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Data (Predicted)

While specific spectra for this compound are not widely published, the following are expected characteristic peaks based on its structure and data from related compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks
¹H NMR Aromatic protons (multiple signals), singlet for the methyl protons of the acetamide group, and singlets for the hydroxyl and amine protons.
¹³C NMR Aromatic carbons (multiple signals), a signal for the carbonyl carbon of the acetamide group, and a signal for the methyl carbon.
IR (cm⁻¹) Broad peak for O-H stretch, N-H stretch, C=O stretch (amide I), and C-H stretches.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (185.61), and fragmentation patterns characteristic of the loss of acetyl and chloro groups.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the broader class of N-phenylacetamide and salicylanilide derivatives, to which it belongs, has been investigated for various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Potential Antimicrobial Activity

N-substituted acetamides are known to possess antimicrobial properties.[3] The presence of a chloro group on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.[4]

Proposed Mechanism of Action (General for Chloro-acetamides):

One of the proposed mechanisms for the antibacterial action of chloro-acetamide derivatives is the inhibition of essential bacterial enzymes. For instance, they may act as competitive inhibitors of enzymes involved in cell wall synthesis or folic acid metabolism.

Antimicrobial_Mechanism Hypothesized Antimicrobial Mechanism Compound This compound Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Penetration Inhibition Inhibition Compound->Inhibition Binding Enzyme Essential Bacterial Enzyme (e.g., Dihydropteroate Synthase) Cell_Membrane->Enzyme Targeting Enzyme->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Hypothesized mechanism of antimicrobial action for chloro-acetamide derivatives.

Potential Anti-inflammatory Activity

Derivatives of N-(hydroxyphenyl)acetamide have demonstrated anti-inflammatory properties.[5][6] These effects are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway and Potential Inhibition:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. N-phenylacetamide derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.

NFkB_Pathway Potential Inhibition of NF-kB Pathway Stimulus Inflammatory Stimulus (e.g., Cytokines) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (in cytoplasm) IkB->NFkB_cytoplasm Releases NFkB_nucleus NF-κB (in nucleus) NFkB_cytoplasm->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Compound This compound Compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by N-phenylacetamide derivatives.

Experimental Protocols for Biological Assays

The following are general protocols for assessing the potential antimicrobial and anti-inflammatory activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Conclusion

This compound is a compound of interest for further investigation in the field of medicinal chemistry. While specific data on its biological activities are limited, its structural similarity to other known bioactive acetamides suggests potential as an antimicrobial and anti-inflammatory agent. This technical guide provides a foundation for future research by offering a detailed synthesis protocol, predicted physicochemical and spectroscopic properties, and insights into potential mechanisms of action. The experimental protocols outlined herein can be employed to systematically evaluate the pharmacological profile of this and related compounds, contributing to the development of novel therapeutic agents.

Disclaimer: The information provided on the biological activities and signaling pathways is based on structurally related compounds and should be considered hypothetical until confirmed by direct experimental evidence for this compound. The synthesis protocol is an adapted method and may require optimization.

References

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed experimental protocol for the synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide. This compound, also known as 4-Chloro-2-acetamidophenol, is a halogenated aromatic amide of interest in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound possesses a core structure consisting of a phenol ring substituted with a chlorine atom and an acetamide group. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.

Key Identifiers and Properties

A summary of the key quantitative and identifying data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Chloro-2-acetamidophenol, 5'-chloro-2'-hydroxy-acetanilide[1]
CAS Number 26488-93-7[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
LogP 1.63[1]

Synthesis Protocol

While a specific protocol for the direct synthesis of this compound was not explicitly found, a detailed and adaptable methodology for a closely related isomer, 2-Chloro-N-(4-hydroxyphenyl)acetamide, is available and provides a robust framework for its synthesis.[2] The synthesis involves the acylation of an aminophenol derivative.

Experimental Methodology: Synthesis of a Halogenated N-Arylacetamide

This protocol describes the synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide and can be logically adapted for the synthesis of this compound by substituting the starting material with 2-amino-4-chlorophenol.

Materials:

  • 4-Aminophenol (or 2-amino-4-chlorophenol for the target molecule)

  • Chloroacetyl chloride

  • Pure acetic acid

  • Sodium acetate

  • Ethanol (for recrystallization)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure: [2]

  • Dissolve 1 mmol of the aminophenol starting material in 30 mL of pure acetic acid in a flask placed in an ice bath.

  • While stirring, add 1.2 mmol of chloroacetyl chloride portion-wise to the solution.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Add 25 mL of a sodium acetate solution to the reaction mixture, which will induce the precipitation of the product.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with cold water.

  • Dry the product.

  • Recrystallize the crude product from an ethanol solution to yield the purified N-arylacetamide.

Characterization Data for the Analog 2-Chloro-N-(4-hydroxyphenyl)acetamide[2]
  • Yield: 89%

  • Appearance: Colorless crystals

  • Melting Point: 413–415 K

  • FT-IR (ATR, cm⁻¹): 3385 (O-H), 3200 (N-H), 1640 (C=O)

  • ¹H NMR (500 MHz, DMSO-d₆, δ ppm): 4.21 (s, 2H, CH₂), 6.76–7.34 (m, 4H, Ar-H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH)

  • ¹³C NMR (500 MHz, DMSO-d₆, δ ppm): 43.42 (CH₂); 117.68, 122.20, 131.50, 132.63, 153.68 (C-Ar); 164.76 (C=O)

  • HRMS (ESI): Calculated for C₈H₈ClNO₂ [M-H]⁺: 186.0224, Found: 186.0328

Visualizations

To further elucidate the structure and synthesis, the following diagrams are provided.

Molecular Structure of this compound

SynthesisWorkflow A 2-Amino-4-chlorophenol (Starting Material) C Acylation Reaction in Acetic Acid A->C B Chloroacetyl Chloride (Reagent) B->C D Precipitation with Sodium Acetate C->D E Filtration and Washing D->E F Drying and Recrystallization E->F G This compound (Final Product) F->G

References

IUPAC name for N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities based on current scientific literature.

Chemical Identity and Properties

This compound, also known by its synonym 4-Chloro-2-acetamidophenol, is a substituted acetamide derivative.[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Chloro-2-acetamidophenol[1]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
CAS Number 26488-93-7[2]

Spectral Data (Predicted)

While detailed experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its structure:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, the amide proton, and the methyl protons of the acetyl group. A publication has referenced the ¹H-NMR spectrum of chemically synthesized 5-chloro-2-hydroxyacetanilide.[3]

  • ¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the carbonyl carbon, and the methyl carbon would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the carbonyl group, and C-Cl bond vibrations.

Synthesis of this compound

Proposed Experimental Protocol

Materials:

  • 2-Amino-4-chlorophenol

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., acetic acid, ethyl acetate, or a biphasic system)

  • A base (e.g., sodium acetate, pyridine, or sodium bicarbonate) if using acetyl chloride.

Procedure:

  • Dissolve 2-amino-4-chlorophenol in the chosen solvent in a round-bottom flask.

  • If using acetyl chloride, cool the mixture in an ice bath and slowly add the acetyl chloride dropwise while stirring. A base should be present to neutralize the HCl byproduct.

  • If using acetic anhydride, the reaction can often be performed at room temperature or with gentle heating.

  • After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or as determined by reaction monitoring (e.g., TLC).

  • Upon completion, the product can be isolated by precipitation (by adding water or an anti-solvent), followed by filtration.

  • The crude product should be washed with cold water to remove any water-soluble impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2_Amino_4_chlorophenol 2-Amino-4-chlorophenol Reaction N-Acetylation in suitable solvent 2_Amino_4_chlorophenol->Reaction Acetylation_Reagent Acetic Anhydride or Acetyl Chloride Acetylation_Reagent->Reaction Isolation Precipitation & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity

Direct studies on the biological effects of this compound are limited. However, the activities of structurally related acetamide and hydroxyphenylacetamide derivatives provide insights into its potential pharmacological profile.

Anti-inflammatory and Antioxidant Activity

Many acetamide derivatives have been reported to possess antioxidant and anti-inflammatory properties.[6][7] For example, N-(2-hydroxyphenyl)acetamide, a close analog, has demonstrated anti-arthritic and anti-inflammatory effects in animal models.[8] Its mechanism is linked to the reduction of pro-inflammatory cytokines such as IL-1β and TNF-α, and the mitigation of oxidative stress.[8] Another study showed that N-(2-hydroxyphenyl)acetamide can prevent acute kidney injury by attenuating inflammation and oxidative damage.[9] Furthermore, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have shown promise as anticolitis agents by inhibiting cellular adhesion induced by TNF-α and IL-6.[10]

Antimicrobial Activity

Chloro-N-(hydroxyphenyl)acetamide derivatives have been synthesized and screened for their antimicrobial properties.[4] Studies have shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Enzyme Inhibition

Derivatives with a similar chemical scaffold, such as N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides, have been identified as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[11] This suggests that this compound could be investigated for its potential as an enzyme inhibitor in various therapeutic areas.

Table 2: Bioactivity of a Related Compound: 2-chloro-N-(4-hydroxyphenyl)acetamide

AssayOrganism/Cell LineEndpointResultReference
Antibacterial ActivityBacillus subtilis (Gram +)Zone of Inhibition8-14 mm[4]
Antibacterial ActivityStaphylococcus aureus (Gram +)Zone of Inhibition8-14 mm[4]
Antibacterial ActivityEscherichia coli (Gram -)Zone of Inhibition8-14 mm[4]
Antifungal ActivityNot specified-No potential activity[4]

Note: The data in Table 2 is for a structurally related compound and should be interpreted as indicative of potential activity for this compound.

Illustrative Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols used for evaluating the biological activities of similar acetamide derivatives.

In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

  • Reagent Preparation: Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Assay Procedure: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a solution of the test compound (at various concentrations) to the diluted ABTS•+ solution.

  • Incubate the mixture for a short period (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated relative to a control (without the test compound). Trolox is often used as a standard reference compound.

Cell-Based Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., J774.A1 or RAW 264.7) in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated cells, cells with LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Potential Signaling Pathway Involvement

Based on the anti-inflammatory activity of related compounds, this compound may exert its effects by modulating key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Hypothetical NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P IkB_NFkB_label NF-κB kept inactive by IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_P->IkB Degradation Compound N-(5-Chloro-2-hydroxyphenyl) acetamide (Hypothesized) Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide (4-Chloro-2-acetamidophenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-Chloro-2-hydroxyphenyl)acetamide, also known as 4-Chloro-2-acetamidophenol. The document details its chemical identity, synthesis, and analytical characterization. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds, and proposes a hypothetical mechanism of action involving key inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of substituted acetamide compounds.

Chemical Identity and Synonyms

This compound is a chlorinated derivative of N-(2-hydroxyphenyl)acetamide. It is crucial to recognize its various synonyms to ensure comprehensive literature and database searches.

Identifier Type Identifier
IUPAC Name This compound
Synonym 4-Chloro-2-acetamidophenol
CAS Number 26488-93-7[1][2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
InChI Key HGDAFIJKXCFHPG-UHFFFAOYSA-N[1]

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-4-chlorophenol

This procedure is adapted from the well-established method for the reduction of nitrophenols.

  • Materials: 4-chloro-2-nitrophenol, Iron filings (fine powder), Hydrochloric acid (2 N), Sodium hydroxide solution, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron filings in water.

    • Add a small amount of 2 N hydrochloric acid to activate the iron.

    • Heat the mixture to reflux.

    • Slowly add a solution of 4-chloro-2-nitrophenol in water or a suitable organic solvent.

    • Continue refluxing with vigorous stirring until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and make it basic with a sodium hydroxide solution to precipitate iron salts.

    • Filter the mixture and wash the filter cake with hot water.

    • Acidify the filtrate with hydrochloric acid to precipitate the 2-amino-4-chlorophenol.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Acetylation of 2-Amino-4-chlorophenol to yield this compound

This protocol is based on the standard acetylation of aminophenols.

  • Materials: 2-Amino-4-chlorophenol, Acetic anhydride, Glacial acetic acid, Sodium acetate, Water.

  • Procedure:

    • Suspend 2-amino-4-chlorophenol in water in an Erlenmeyer flask.

    • Add glacial acetic acid to dissolve the amine.

    • Slowly add acetic anhydride to the solution while stirring.

    • Add a solution of sodium acetate to buffer the reaction mixture.

    • Stir the reaction mixture at room temperature for a designated period (e.g., 30 minutes to 1 hour).

    • Cool the mixture in an ice bath to induce crystallization of the product.

    • Collect the crude this compound by vacuum filtration.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Synthesis_of_this compound 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol 4-Chloro-2-nitrophenol->2-Amino-4-chlorophenol Reduction (Fe/HCl) This compound This compound 2-Amino-4-chlorophenol->this compound N-Acetylation (Acetic Anhydride)

Caption: Synthetic pathway for this compound.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, or residual solvents.

  • Recrystallization: As mentioned in the synthesis protocol, recrystallization from a suitable solvent system is a standard and effective method for purifying solid organic compounds.

  • Column Chromatography: For higher purity or separation from closely related impurities, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis and purification of this compound.[1]

Parameter Condition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV-Vis
Notes For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]
Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Aromatic protons (multiple signals in the aromatic region), a singlet for the acetyl methyl group, and singlets for the amine and hydroxyl protons.
¹³C NMR Signals for the aromatic carbons, the acetyl methyl carbon, and the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for O-H and N-H stretching, C=O (amide I) stretching, and C-H aromatic stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ).

Biological Activity and Mechanism of Action (Hypothetical)

Direct experimental data on the biological activity of this compound is limited. However, based on the known activities of its structural analog, N-(2-hydroxyphenyl)acetamide, a potential mechanism of action can be proposed. N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and antioxidant properties.[3][4]

Potential Anti-inflammatory and Antioxidant Effects

The anti-inflammatory effects of related acetamide compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation. It is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory enzymes and transcription factors.

  • Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a common mechanism for many anti-inflammatory drugs.[5]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB signaling cascade is a promising strategy for the development of anti-inflammatory agents.[6]

  • Antioxidant Activity: The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties by scavenging reactive oxygen species (ROS).

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of related compounds.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P P-IκB NFkB_active NF-κB (active) NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Compound This compound Compound->IKK inhibits? COX2_enzyme COX-2 Compound->COX2_enzyme inhibits? COX2_pathway Arachidonic Acid Prostaglandins Prostaglandins COX2_pathway->Prostaglandins synthesis via Prostaglandins->Inflammatory_Stimuli amplifies Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression induces Gene_Expression->COX2_enzyme upregulates

Caption: Hypothetical anti-inflammatory mechanism of action.

Experimental Protocols for Biological Assays

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Assays
  • COX-2 Inhibition Assay: The ability of the compound to inhibit COX-2 can be determined using a commercially available COX-2 inhibitor screening assay kit. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, should be calculated.

  • NF-κB Reporter Assay: A cell-based reporter assay can be used to quantify the inhibition of NF-κB activation. This typically involves cells that have been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging capacity of a compound. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, should be determined.

  • ABTS Radical Cation Decolorization Assay: This assay is another widely used method to measure the antioxidant activity of both hydrophilic and lipophilic compounds.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation as a therapeutic agent. While direct evidence of its biological activity is currently lacking, its structural similarity to known anti-inflammatory and antioxidant compounds suggests that it may possess similar properties, likely through the modulation of the COX and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-Depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide: Physicochemical Properties, Synthesis, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-hydroxyphenyl)acetamide is a halogenated aromatic amide with potential applications in medicinal chemistry and drug discovery. Its structural similarity to known bioactive molecules, such as the anti-inflammatory and anticancer agent N-(2-hydroxyphenyl)acetamide, suggests that it may possess valuable pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores the potential biological activities and mechanisms of action of this compound, drawing insights from studies on structurally related molecules.

Physicochemical Properties

While some specific physical properties of this compound are not extensively documented, its fundamental chemical characteristics are well-established. Data for closely related compounds are also provided for comparative purposes.

Table 1: Chemical and Physical Properties of this compound and Related Compounds
PropertyThis compoundN-(5-Chloro-2-methylphenyl)acetamide[1]N-(2-hydroxyphenyl)acetamide[2]
CAS Number 26488-93-7[3]5900-55-0614-80-2
Molecular Formula C₈H₈ClNO₂[3]C₉H₁₀ClNOC₈H₉NO₂
Molecular Weight 185.61 g/mol [3]183.63 g/mol 151.16 g/mol
Appearance White to off-white crystalline powder (predicted)--
Melting Point Not available129-130 °C-
Boiling Point Not available319.6 °C at 760 mmHg-
Solubility Moderate solubility in water; soluble in organic solvents like ethanol and acetone (predicted)[4]--
LogP 1.63[5]2.67980-

Synthesis and Analysis

General Experimental Protocol for Synthesis of N-Substituted Acetamides

A general and efficient method for the synthesis of N-substituted acetamides involves the acylation of the corresponding amine with acetyl chloride or acetic anhydride.[6]

Materials:

  • 2-Amino-4-chlorophenol

  • Acetyl chloride or acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 2-amino-4-chlorophenol and a base (e.g., triethylamine) in an anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

G cluster_synthesis Synthesis Workflow start Start: 2-Amino-4-chlorophenol + Base in Anhydrous Solvent step1 Cool to 0-5 °C start->step1 step2 Slowly add Acetyl Chloride/Anhydride step1->step2 step3 Warm to Room Temperature (Stir for 1-2 hours) step2->step3 step4 Monitor by TLC step3->step4 step5 Quench Reaction (Water/Dilute Acid) step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Wash, Dry, Concentrate step6->step7 step8 Purify (Column Chromatography/ Recrystallization) step7->step8 end_product Final Product: This compound step8->end_product

A generalized workflow for the synthesis of this compound.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC (RP-HPLC) method can be employed for the analysis and purification of this compound.[5][7][8]

Table 2: General HPLC Conditions for Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[5]
Detection UV-Vis detector
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Standard Preparation: Prepare a series of standard solutions of a reference compound of known purity in the mobile phase.

  • Chromatography: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample and standard solutions.

  • Data Analysis: Identify and quantify the analyte peak based on its retention time and peak area compared to the standards.

Spectroscopic Data

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of chemically synthesized N-(5-chloro-2-hydroxyacetanilide) has been reported.[9]

FT-IR Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200O-H (phenol), N-H (amide)Stretching
3100-3000C-H (aromatic)Stretching
1680-1640C=O (amide I)Stretching
1600-1450C=C (aromatic)Stretching
1550-1510N-HBending (amide II)
1300-1200C-O (phenol)Stretching
850-750C-ClStretching
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (185.61 g/mol ).

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on the well-documented activities of its structural isomer, N-(2-hydroxyphenyl)acetamide, we can hypothesize its potential pharmacological effects.

Potential Anti-inflammatory and Anti-arthritic Activity

N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models.[10] This activity is attributed to its ability to reduce the levels of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), and to mitigate oxidative stress.[2][10]

Proposed Mechanism of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Cytokines: this compound may potentially suppress the production and release of IL-1β and TNF-α, key mediators of the inflammatory cascade.

  • Modulation of Oxidative Stress: The compound might exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) and nitric oxide (NO), and by preserving the levels of endogenous antioxidants like glutathione (GSH).[10]

G cluster_inflammation Hypothesized Anti-inflammatory Pathway inflammatory_stimuli Inflammatory Stimuli cytokine_production Production of Pro-inflammatory Cytokines (IL-1β, TNF-α) inflammatory_stimuli->cytokine_production oxidative_stress Induction of Oxidative Stress (ROS, NO) inflammatory_stimuli->oxidative_stress compound This compound compound->cytokine_production Inhibition compound->oxidative_stress Inhibition inflammation Inflammation cytokine_production->inflammation oxidative_stress->inflammation

Hypothesized anti-inflammatory mechanism of action.
Potential Anticancer Activity

N-(2-hydroxyphenyl)acetamide has been shown to possess potent antitumor effects against human breast cancer cells (MCF-7).[11] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.

Proposed Mechanism of Anticancer Action:

  • Induction of Apoptosis: The compound may trigger programmed cell death by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[11]

  • Cell Cycle Arrest: It could potentially cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[11]

G cluster_apoptosis Hypothesized Apoptotic Pathway in Cancer Cells compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation cell_cycle Cell Cycle Progression compound->cell_cycle Inhibition apoptosis Apoptosis (Programmed Cell Death) bax->apoptosis bcl2->apoptosis g0g1_arrest G0/G1 Phase Arrest

Hypothesized anticancer mechanism via apoptosis induction.
Potential Antimicrobial Activity

While direct studies are unavailable, various N-substituted acetamide derivatives have been reported to exhibit antimicrobial activities.[12][13] A general protocol for assessing such activity is provided below.

General Experimental Protocol for Antimicrobial Activity Testing (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable growth medium.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data on its physical properties and biological activities are limited, the information available for its structural analogs, particularly N-(2-hydroxyphenyl)acetamide, provides a strong rationale for exploring its potential as an anti-inflammatory, anti-arthritic, and anticancer agent. The experimental protocols outlined in this guide offer a starting point for the synthesis, purification, analysis, and biological evaluation of this promising molecule. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Introduction to N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of N-(5-Chloro-2-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for this compound and related compounds. Due to the limited availability of specific quantitative data for the target compound, this guide also includes qualitative solubility information for structurally similar molecules to provide valuable insights for researchers. Furthermore, detailed experimental protocols for solubility determination are presented to aid in the design and execution of laboratory experiments.

This compound is an aromatic amide of interest in various fields of chemical and pharmaceutical research. Understanding its solubility is a critical first step in the development of formulations, analytical methods, and for assessing its potential biological activity. This guide aims to collate the available information to support these research endeavors.

Solubility Data

Table 1: Qualitative Solubility of this compound Analogs

CompoundSolventTemperatureSolubility
N-(5-chloro-2-fluoro-phenyl)acetamideWaterNot SpecifiedModerate[1]
EthanolNot SpecifiedSoluble[1]
AcetoneNot SpecifiedSoluble[1]
2-AcetamidophenolHot WaterHotSoluble[2][3]
Cold WaterColdSlightly Soluble[2][3]
EthanolNot SpecifiedSoluble[2][3]
DMSONot SpecifiedSlightly Soluble[2][3]
MethanolNot SpecifiedSlightly Soluble[2][3]

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted for determining the solubility of this compound.

General Qualitative Solubility Testing

This protocol provides a straightforward method for initial solubility screening in various solvents.

Materials:

  • Test compound (this compound)

  • A set of solvents (e.g., water, ethanol, methanol, acetone, DMSO, 5% HCl, 5% NaOH)

  • Small test tubes

  • Vortex mixer

  • pH paper or pH meter

Procedure:

  • Add approximately 25 mg of the test compound to a small test tube.

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

  • Observe and record whether the compound dissolves completely, partially, or is insoluble.

  • For aqueous solutions, the pH can be measured to understand the acidic or basic nature of the compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a more quantitative method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • Test compound

  • Selected solvent

  • Vials with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the test compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Solubility_Workflow start Start compound Weigh Compound start->compound solvent Add Solvent compound->solvent mix Mix (Vortex/Sonicate) solvent->mix observe Visual Observation mix->observe soluble Soluble observe->soluble Dissolved insoluble Insoluble observe->insoluble Not Dissolved quantify Quantitative Analysis (e.g., HPLC) soluble->quantify end End insoluble->end quantify->end

Caption: General workflow for solubility determination.

This guide provides a foundational understanding of the solubility aspects of this compound based on available data for related compounds and established experimental methodologies. Researchers are encouraged to perform specific solubility studies to obtain quantitative data for their particular applications.

References

N-(5-Chloro-2-hydroxyphenyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and relevant biological context for N-(5-Chloro-2-hydroxyphenyl)acetamide. This compound, belonging to the substituted acetamide class, holds potential for investigation in various research and development pipelines.

Physicochemical Data

PropertyValueSource
Melting Point Data not available-
Boiling Point 367 °C at 760 mmHg[1]

Note: The absence of a readily available, experimentally determined melting point in the literature highlights an opportunity for further fundamental characterization of this compound.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

  • Observation and Measurement: For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Record the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For pure compounds, this is a characteristic physical constant.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Heating: Immerse the assembly into a heating bath. Heat the bath gradually while stirring to ensure uniform temperature distribution.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Measurement: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Logical Workflow for Compound Characterization

The process of characterizing a novel or synthesized compound follows a logical progression of experimental steps.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Evaluation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy screening Biological Screening (e.g., Anti-cancer assays) spectroscopy->screening pathway_analysis Signaling Pathway Analysis screening->pathway_analysis

Caption: Workflow for the synthesis, characterization, and biological evaluation of a target compound.

Potential Signaling Pathway Involvement in Cancer

Substituted acetamides are a class of compounds that have been investigated for their potential as anti-cancer agents. While the specific signaling pathways affected by this compound have not been elucidated, related compounds have been shown to modulate pathways critical for cancer cell proliferation and survival. A plausible hypothetical target for such compounds could be the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Raf inhibits

References

Spectroscopic Data and Experimental Protocols for N-(5-Chloro-2-hydroxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(5-Chloro-2-hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Furthermore, it details the standard experimental protocols for acquiring such spectra, offering a comprehensive resource for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.8Singlet (broad)1HPhenolic -OH
~9.5Singlet1HAmide N-H
~7.8Doublet1HAr-H
~7.2Doublet of doublets1HAr-H
~6.9Doublet1HAr-H
~2.1Singlet3HAcetyl -CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~169C=O (Amide)
~148Ar-C-OH
~128Ar-C-Cl
~127Ar-CH
~122Ar-C-NH
~120Ar-CH
~117Ar-CH
~24-CH₃ (Acetyl)
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H Stretch (Phenol)
~3300MediumN-H Stretch (Amide)
~3050MediumAromatic C-H Stretch
~1660StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
1600-1450Medium-StrongAromatic C=C Bending
~1250StrongC-O Stretch (Phenol)
~820StrongC-Cl Stretch
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
185/187High[M]⁺ (Molecular Ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
143/145Medium[M - COCH₂]⁺
128/130Medium[M - NHCOCH₃]⁺
114Medium[HOC₆H₃Cl]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • The instrument is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is used.

  • Key acquisition parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

3. ¹³C NMR Data Acquisition:

  • The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.[2]

  • A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[3]

  • A wider spectral width of around 220-250 ppm is necessary to cover the full range of carbon chemical shifts.[3][4]

  • A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure proper relaxation of quaternary carbons.[3]

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[4]

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • This is a common and simple method for solid samples.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5]

  • Place a small amount of the powdered this compound directly onto the crystal surface.[5]

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5]

2. Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Data Processing:

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

  • Peak positions (in cm⁻¹) and their relative intensities are identified.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile and thermally stable compound like this compound, direct insertion probe or Gas Chromatography (GC) inlet can be used.

  • The sample is introduced into the high vacuum of the mass spectrometer.[6]

2. Ionization (Electron Ionization - EI):

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8]

  • This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[6][7][9]

3. Mass Analysis:

  • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Spectrum Generation:

  • An ion detector records the abundance of each ion at a specific m/z value.

  • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure Proton & Carbon Framework ir->structure Functional Groups ms->structure Molecular Weight & Fragmentation

Caption: Experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this compound in their studies.

References

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-2-hydroxyphenyl)acetamide, a halogenated derivative of N-(2-hydroxyphenyl)acetamide, has a history rooted in the broader exploration of acetanilide compounds. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in modern databases, its origins can be traced through the chemistry of its precursors, particularly the acetylation of 2-amino-4-chlorophenol. This technical guide provides a comprehensive overview of the available scientific literature, detailing its synthesis, physicochemical properties, and analytical characterization. Although specific biological activities and mechanisms of action for this particular molecule are not extensively documented, this guide will also touch upon the known pharmacology of related acetamide derivatives to provide a contextual understanding of its potential biological significance.

Introduction

This compound (CAS No. 26488-93-7) is an aromatic amide belonging to the class of acetanilides. Its structure, characterized by a chlorinated phenol ring N-acylated with an acetyl group, makes it a subject of interest in medicinal and synthetic chemistry. The historical context of acetanilide derivatives is rich, with many compounds in this class exhibiting analgesic and antipyretic properties. This guide aims to consolidate the fragmented information available on this compound, providing a foundational resource for researchers.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
CAS Number 26488-93-7[1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 129-130 °C[3]
Boiling Point 319.6 °C at 760 mmHg (Predicted)[3]
Density 1.218 g/cm³ (Predicted)[3]
pKa Not available
LogP Not available
Solubility Not available

Historical Synthesis

While a singular discovery publication has not been identified, the synthesis of this compound is intrinsically linked to the chemistry of its precursor, 2-amino-4-chlorophenol. Historical chemical literature from the late 19th and early 20th centuries extensively documents the synthesis and reactions of halogenated anilines and phenols. The acetylation of aminophenols was a common reaction during this period for the preparation of potential medicinal compounds.

The logical synthetic pathway, and the one most commonly cited in modern contexts, is the acetylation of 2-amino-4-chlorophenol.

Synthesis of Precursor: 2-amino-4-chlorophenol

The synthesis of the key precursor, 2-amino-4-chlorophenol, has been described in the early 20th century. A notable method involves the reduction of 4-chloro-2-nitrophenol.

Experimental Protocol: Reduction of 4-chloro-2-nitrophenol (Based on historical methods) [4]

  • Materials: 4-chloro-2-nitrophenol, finely powdered cast iron shavings, 2 N hydrochloric acid, water, 2 N sodium carbonate solution, sodium hydroxide solution, concentrated hydrochloric acid, concentrated sodium acetate solution, salt.

  • Procedure:

    • In a reaction flask equipped with a stirrer, charge 50 grams of finely powdered cast iron shavings, 200 ml of water, and 25 ml of 2 N hydrochloric acid.

    • Heat the mixture in a boiling water bath with vigorous stirring.

    • Gradually add 34.7 grams (0.2 mole) of 4-chloro-2-nitrophenol over 1 to 1.5 hours.

    • Continue heating and stirring for at least 30 minutes after the addition is complete.

    • Monitor the reaction for the disappearance of the 4-chloro-2-nitrophenol odor and a nearly colorless appearance of a sample on filter paper (which should not turn yellow with sodium hydroxide).

    • To the hot reaction mixture, add 25 ml of 2 N sodium carbonate solution to precipitate dissolved iron, followed by 25 ml of sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol.

    • Filter the hot mixture to remove the iron sludge and wash the filter cake with hot water.

    • To the warm filtrate, add concentrated hydrochloric acid (approximately 25-28 ml) until a faint acid reaction to litmus is observed.

    • Neutralize the slight excess of acid with a few drops of concentrated sodium acetate solution.

    • Cool the solution and add salt to complete the precipitation of 2-amino-4-chlorophenol.

    • Allow the mixture to stand overnight.

    • Filter the solid product, wash with a 15% salt solution, then with water, and dry.

This historical method provides the necessary starting material for the synthesis of this compound.

Acetylation of 2-amino-4-chlorophenol

The acetylation of the amino group of 2-amino-4-chlorophenol yields this compound. This is a standard N-acylation reaction.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-amino-4-chlorophenol, acetic anhydride or acetyl chloride, a suitable solvent (e.g., glacial acetic acid, tetrahydrofuran), and a base if using acetyl chloride (e.g., pyridine, triethylamine).

  • Procedure (Illustrative, based on general acetamide synthesis):

    • Dissolve 2-amino-4-chlorophenol in a suitable solvent.

    • If using acetyl chloride, add a base to scavenge the HCl byproduct.

    • Slowly add a stoichiometric amount of acetic anhydride or acetyl chloride to the solution, maintaining the temperature as needed (often at room temperature or slightly below).

    • Stir the reaction mixture for a sufficient time to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction (e.g., by adding water if acetic anhydride was used).

    • Extract the product into an organic solvent.

    • Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow for this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol Reduction Reduction 4-chloro-2-nitrophenol->Reduction Fe / HCl 2-amino-4-chlorophenol 2-amino-4-chlorophenol Reduction->2-amino-4-chlorophenol Acetylation Acetylation 2-amino-4-chlorophenol->Acetylation Acetic Anhydride or Acetyl Chloride This compound This compound Acetylation->this compound

Caption: Synthetic pathway for this compound.

Analytical Characterization

Modern analytical techniques are employed to confirm the identity and purity of this compound.

Table 2: Spectroscopic and Analytical Data

TechniqueDataReference
¹H NMR Data not consistently reported in available literature.
¹³C NMR Data not consistently reported in available literature.
IR Spectroscopy Data not consistently reported in available literature.
Mass Spectrometry Data not consistently reported in available literature.
HPLC A reverse-phase HPLC method has been described for its analysis.[2]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis [2]

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[2]

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is suitable for purity assessment, impurity profiling, and pharmacokinetic studies.[2]

Biological Activity and Mechanism of Action (Contextual)

Direct and extensive studies on the biological activity and mechanism of action of this compound are limited in the publicly available scientific literature. However, the broader class of acetamide and acetanilide derivatives has been a rich source of pharmacologically active compounds.

For instance, the parent compound, N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen), is a widely used analgesic and antipyretic. Its mechanism of action is complex and not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes in the central nervous system, as well as modulation of the endocannabinoid system.

Research on other substituted N-phenylacetamides has revealed a wide range of biological activities, including:

  • Anti-inflammatory activity: Many acetamide derivatives have been investigated as inhibitors of COX-2.[5]

  • Antimicrobial activity: Certain chloroacetamides have shown efficacy against various bacterial and fungal strains.[6]

  • Anticancer activity: Some N-arylacetamides are being explored for their potential as anticancer agents.[7]

The presence of a chlorine atom and a hydroxyl group on the phenyl ring of this compound suggests that it could interact with biological targets differently than its non-halogenated counterparts. The electronic and lipophilic properties conferred by the chlorine atom could influence its binding affinity to enzymes or receptors, as well as its pharmacokinetic profile.

Further research is required to elucidate the specific biological activities and mechanism of action of this compound. The following diagram represents a hypothetical logical flow for investigating the biological potential of this compound.

Biological_Investigation_Workflow Compound This compound Screening Initial Biological Screening (e.g., cytotoxicity, enzyme inhibition) Compound->Screening Hit_Identified Identification of a Biological 'Hit' Screening->Hit_Identified MoA_Studies Mechanism of Action Studies (e.g., signaling pathway analysis) Hit_Identified->MoA_Studies Yes Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identified->Lead_Optimization Yes MoA_Studies->Lead_Optimization Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with a history intertwined with the development of classical organic chemistry, particularly the study of acetanilide derivatives. While its specific discovery is not well-documented, its synthesis from 2-amino-4-chlorophenol is straightforward. The available data on its physicochemical properties and analytical characterization provide a solid foundation for further research. The biological potential of this compound remains largely unexplored, presenting an opportunity for future investigations into its pharmacological properties, drawing context from the diverse activities of related acetamide compounds. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound.

References

N-(5-Chloro-2-hydroxyphenyl)acetamide: A Review of Available Scientific Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-2-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1] While its basic chemical properties are documented, a comprehensive review of the scientific literature reveals a significant scarcity of in-depth biological data, including quantitative metrics of activity, detailed experimental protocols for its synthesis and biological evaluation, and elucidated mechanisms of action. This technical guide summarizes the currently available information on this compound and provides context based on the activities of structurally related compounds. However, it is crucial to note that the biological profile of the title compound remains largely unexplored in public domain literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26488-93-7[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
MDL Number MFCD00029752[1]

Synthesis

Conceptual Synthesis Workflow

A plausible synthetic route to this compound would involve the acetylation of 2-amino-4-chlorophenol. This reaction typically utilizes an acetylating agent such as acetyl chloride or acetic anhydride. The general workflow for such a synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Reaction Acetylation Reaction (in a suitable solvent, optionally with a base) 2-Amino-4-chlorophenol->Reaction Acetylating Agent Acetyl Chloride or Acetic Anhydride Acetylating Agent->Reaction Workup Aqueous Work-up (e.g., washing with water/brine) Reaction->Workup Purification Purification (e.g., recrystallization or column chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not available in the reviewed scientific literature. However, the activities of structurally similar compounds may provide some insights into its potential pharmacological profile.

Insights from Structurally Related Compounds
  • N-(2-hydroxyphenyl)acetamide (NA-2): This positional isomer has demonstrated anti-inflammatory and anti-arthritic properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, NA-2 has been investigated for its potential in preventing acute kidney injury by attenuating inflammation and oxidative stress.[2] It has also been shown to lower the expression of cyclooxygenase-2 (COX-2).[2]

  • Acetamide Derivatives as COX Inhibitors: A broader class of acetamide derivatives has been explored as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound, specifically the acetamide and hydroxyphenyl moieties, are present in some known COX inhibitors.

Postulated Signaling Pathway Involvement

Based on the activity of related compounds, it is plausible that this compound could modulate inflammatory pathways. A hypothetical mechanism could involve the inhibition of the COX-2 enzyme, leading to a downstream reduction in prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Target_Compound This compound (Hypothesized) Target_Compound->COX2 Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Quantitative Data

Due to the lack of published biological studies on this compound, no quantitative data such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), or other pharmacological parameters are available.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, should this compound be investigated for anti-inflammatory or anticancer activities, standard assays would be employed.

General Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a general workflow for the initial in vitro screening of a novel compound for biological activity.

cluster_synthesis Compound Preparation cluster_assays In Vitro Biological Assays cluster_data Data Analysis cluster_conclusion Conclusion Compound_Synthesis Synthesis and Purification of This compound Stock_Solution Preparation of Stock Solution (e.g., in DMSO) Compound_Synthesis->Stock_Solution Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, MTS) Stock_Solution->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., COX-2 Inhibition) Stock_Solution->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine release in LPS-stimulated cells) Stock_Solution->Anti_inflammatory Data_Analysis Data Collection and Analysis (e.g., IC50 determination) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Assessment of Biological Activity Data_Analysis->Conclusion

Caption: General workflow for in vitro biological evaluation of a chemical compound.

Conclusion and Future Directions

This compound is a chemical entity for which substantial biological data is lacking in the public domain. Based on the documented activities of structurally related compounds, it is conceivable that this molecule may possess anti-inflammatory and/or anticancer properties, potentially mediated through the inhibition of enzymes such as COX-2. However, without direct experimental evidence, this remains speculative.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

  • Development and publication of a robust and reproducible synthesis protocol.

  • In vitro screening for a range of biological activities , including but not limited to anti-inflammatory, anticancer, and antimicrobial effects.

  • If activity is observed, subsequent studies to determine the mechanism of action , including target identification and pathway analysis.

  • In vivo studies to assess efficacy, pharmacokinetics, and toxicological profiles.

Until such studies are conducted and the results are made publicly available, a comprehensive and in-depth technical guide on the core biological and pharmacological aspects of this compound cannot be fully realized.

References

Potential Biological Activity of N-(5-Chloro-2-hydroxyphenyl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-2-hydroxyphenyl)acetamide, a halogenated derivative of N-(2-hydroxyphenyl)acetamide, is a small molecule with significant potential for biological activity. While direct studies on this specific compound are limited, extensive research on analogous acetamide derivatives provides a strong basis for predicting its pharmacological profile. This technical guide synthesizes the available data on related compounds to project the potential anti-inflammatory, antioxidant, and antimicrobial activities of this compound. This document outlines potential mechanisms of action, relevant experimental protocols for future investigation, and presents comparative data from structurally similar molecules to guide further research and development.

Introduction

This compound belongs to the acetamide class of compounds, which are known to exhibit a wide range of biological activities. Its structure is closely related to N-(2-hydroxyphenyl)acetamide, a compound that has demonstrated notable anti-inflammatory and antioxidant properties. The introduction of a chlorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy. For instance, the presence of a chloro group in other acetamide derivatives has been shown to improve antimicrobial activity. This suggests that this compound may possess a unique and potentially enhanced profile of biological activities compared to its non-halogenated counterpart.

Predicted Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit the following biological activities:

  • Anti-inflammatory Activity: The core N-(2-hydroxyphenyl)acetamide structure is associated with the inhibition of pro-inflammatory cytokines.

  • Antioxidant Activity: Phenolic compounds, including acetamide derivatives, are known to act as radical scavengers.

  • Antimicrobial Activity: Halogenation of the phenyl ring in similar compounds has been shown to enhance antimicrobial effects.

Quantitative Data on Related Acetamide Derivatives

To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data from studies on related compounds.

Compound NameAssay TypeTarget/OrganismResult (e.g., IC50, % Inhibition)
N-(2-hydroxy phenyl) acetamideIn vivo anti-inflammatoryAdjuvant-induced arthritic ratsSignificant retardation in paw edema volume at 5mg/kg and 10mg/kg doses.[1]
N-(2-hydroxy phenyl) acetamideCytokine InhibitionAdjuvant-induced arthritic ratsReduction in serum levels of IL-1β and TNF-α.[1]
2-chloro-N-(2-hydroxyphenyl) acetamideAntifungal ActivityCandida albicans96.6% inhibition.[2]
Various N-aryl-2-chloroacetamide DerivativesAntibacterial ActivityEscherichia coliGrowth inhibitory activities up to 80.8%.[3]
Various N-aryl-2-chloroacetamide DerivativesAntibacterial ActivityStaphylococcus aureusGrowth inhibitory activities up to 91.7%.[3]

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathway

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory Stimuli->IKK This compound This compound This compound->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Figure 1: Proposed Anti-Inflammatory Mechanism
Antioxidant Action

The antioxidant activity is likely derived from the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

antioxidant_action ROS Reactive Oxygen Species (ROS) Compound This compound ROS->Compound donates H+ Neutralized Neutralized Species ROS->Neutralized Oxidized_Compound Oxidized Compound Compound->Oxidized_Compound

Figure 2: Proposed Antioxidant Mechanism

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials: this compound, DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, 96-well microplate, Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Ascorbic acid is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages

This protocol measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 macrophage cell line.

  • Materials: this compound, RAW 264.7 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent.

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent.

    • Measure the absorbance at 540 nm.

    • A known inhibitor of nitric oxide synthase, such as L-NAME, can be used as a positive control.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological screening of this compound.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokine) Western_Blot Western Blot (NF-κB, MAPK) Anti_inflammatory_Assays->Western_Blot Antimicrobial_Assays Antimicrobial Assays (MIC, MBC) Cytotoxicity_Assay Cytotoxicity Assay (MTT) qPCR qPCR (Gene Expression) Western_Blot->qPCR Animal_Model Animal Model of Inflammation qPCR->Animal_Model Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Antioxidant_Assays Compound_Synthesis->Anti_inflammatory_Assays Compound_Synthesis->Antimicrobial_Assays Compound_Synthesis->Cytotoxicity_Assay

Figure 3: General Experimental Workflow

Conclusion

While direct experimental data for this compound is not yet available, the existing literature on analogous compounds strongly supports its potential as a bioactive molecule with anti-inflammatory, antioxidant, and possibly enhanced antimicrobial properties. The provided experimental protocols and proposed mechanisms of action offer a solid foundation for initiating a comprehensive investigation into its pharmacological profile. Further research is warranted to elucidate the specific activities and therapeutic potential of this promising compound.

References

N-(5-Chloro-2-hydroxyphenyl)acetamide: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(5-Chloro-2-hydroxyphenyl)acetamide (CAS No. 26488-93-7) is publicly available in the sources reviewed. The following information is synthesized from data for structurally related N-substituted acetamide compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a substance-specific risk assessment before handling.

Executive Summary

This technical guide provides a comprehensive overview of the potential safety and hazard information for this compound. Due to the absence of a dedicated SDS for this specific compound, this guide extrapolates potential hazards from a series of structurally analogous chemicals. The primary anticipated hazards include acute toxicity (oral, dermal, and inhalation), skin and eye irritation or damage, and potential for skin sensitization. Some related compounds also indicate a suspicion of carcinogenicity. Strict adherence to appropriate laboratory safety protocols is imperative when handling this and related substances.

Hazard Identification and Classification

Based on the analysis of related acetamide compounds, this compound should be handled as a hazardous substance. A composite GHS classification, derived from analogous compounds, is presented below.

GHS Hazard Classification (Composite from Analogous Compounds)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: This table represents a potential hazard profile and is not a definitive classification for this compound.

Experimental Protocols and Safe Handling

Given the potential hazards, stringent safety measures should be implemented when working with this compound.

Personal Protective Equipment (PPE)

A summary of recommended PPE based on common practices for similar hazardous compounds is provided below.

Protection TypeSpecificationStandard Examples
Eye/Face ProtectionChemical safety goggles and/or face shield29 CFR 1910.133, EN166[3][4]
Skin ProtectionCompatible chemical-resistant gloves (e.g., nitrile rubber), lab coatEN374
Respiratory ProtectionNIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated29 CFR 1910.134, EN 149[3]
General Laboratory Handling Protocol

This protocol outlines a general procedure for handling this compound in a laboratory setting.

  • Preparation :

    • Read and understand the available safety information for structurally similar compounds.

    • Ensure a chemical fume hood is operational and available for all manipulations.

    • Locate and verify the functionality of the nearest safety shower and eye wash station.[3]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Don the appropriate PPE as specified in the table above.

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to avoid inhalation of dust.[1]

    • Use tools (spatulas, etc.) appropriate for handling solids to minimize dust generation.

    • Avoid direct contact with skin, eyes, and clothing.[4]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal :

    • Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[5]

    • Do not allow the substance to enter drains or sewer systems.[1][3]

Visualized Safety Workflows

The following diagrams illustrate key logical workflows for chemical safety assessment and handling.

ChemicalSafetyWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response InfoGather Gather Safety Info (SDS of Analogs) RiskAssess Perform Risk Assessment InfoGather->RiskAssess ControlPlan Develop Control Plan (SOPs, PPE) RiskAssess->ControlPlan PreUse Pre-Use Checks (Fume Hood, Eyewash) ControlPlan->PreUse DonPPE Don Appropriate PPE PreUse->DonPPE Handle Handle Chemical in Fume Hood DonPPE->Handle Store Store Properly Handle->Store Spill Spill Handle->Spill Exposure Exposure Handle->Exposure Evacuate Evacuate Area Spill->Evacuate FirstAid Provide First Aid Exposure->FirstAid Notify Notify Supervisor/ Emergency Services Evacuate->Notify FirstAid->Notify

Caption: General workflow for safe chemical handling.

ExposureResponseProtocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Occurs RemoveClothing Remove Contaminated Clothing start->RemoveClothing RinseEyes Rinse Eyes with Water (15+ minutes) start->RinseEyes MoveToFreshAir Move to Fresh Air start->MoveToFreshAir RinseSkin Rinse Skin with Water (15+ minutes) RemoveClothing->RinseSkin SeekMedicalSkin Seek Medical Attention RinseSkin->SeekMedicalSkin RemoveLenses Remove Contact Lenses (if applicable) RinseEyes->RemoveLenses SeekMedicalEye Seek Medical Attention RemoveLenses->SeekMedicalEye ArtificialResp Provide Artificial Respiration if Needed MoveToFreshAir->ArtificialResp SeekMedicalInhale Seek Medical Attention ArtificialResp->SeekMedicalInhale

Caption: First aid response to chemical exposure.

References

Commercial Suppliers and Technical Profile of N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(5-Chloro-2-hydroxyphenyl)acetamide, a chemical compound of interest in various research and development fields. This document outlines its commercial availability, key physicochemical properties, and general experimental procedures. Due to the limited publicly available data specific to this compound's biological activity, this guide also presents a generalized context for the potential applications of structurally related acetamide derivatives.

Commercial Availability

This compound (CAS No. 26488-93-7) is available from a number of commercial chemical suppliers. While purity and available quantities may vary, the following table summarizes key suppliers offering this compound. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity information.

SupplierLocationPurityNotes
Sigma-AldrichInternationalVaries by product lineAvailable through their marketplace from partners like Fluorochem and ChemScene.
ChemicalBookOnline DirectoryTypically >98%Lists multiple suppliers, primarily from China.[1]
Chemsky (Shanghai) International Co., Ltd.Shanghai, China>98%Listed as a supplier on ChemicalBook.[1]
S.Z. PhyStandard Bio-Tech. Co., Ltd.Shenzhen, China>98%Listed as a supplier on ChemicalBook.[1]
Shanghai YuanYe Biotechnology Co., Ltd.Shanghai, China>98%Listed as a supplier on ChemicalBook.[1]
Shenzhen Newcore Chemical Technology Co., Ltd.Shenzhen, China>98%Listed as a supplier on ChemicalBook.[1]
1stSciOnline SupplierNot SpecifiedProvides the compound under catalog number ST002UVQ.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various supplier and chemical database entries.

PropertyValueSource
CAS Number 26488-93-7[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
MDL Number MFCD00029752[1]
Physical Form Solid
Purity Typically ≥98%[1]
Storage Temperature 4°C, under nitrogen
InChI Key HGDAFIJKXCFHPG-UHFFFAOYSA-N

Experimental Protocols

Detailed experimental protocols for the specific use of this compound in biological systems are not extensively reported in publicly accessible scientific literature. However, a general protocol for the synthesis of N-substituted acetamide derivatives can be adapted. The following is a representative procedure based on common organic synthesis methodologies.

General Synthesis of N-Aryl Acetamides:

A common method for the synthesis of N-aryl acetamides is the acylation of an amino-phenol derivative. In the case of this compound, this would involve the reaction of 2-amino-4-chlorophenol with an acetylating agent.

Materials:

  • 2-Amino-4-chlorophenol

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane, or ethyl acetate)

  • A base (e.g., pyridine or triethylamine, if using acetyl chloride)

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

  • Dissolution: Dissolve 2-amino-4-chlorophenol in the chosen solvent in a round-bottom flask.

  • Acylation: Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the solution. If using acetyl chloride, the reaction is typically performed in the presence of a base to neutralize the HCl byproduct. The reaction may be exothermic and require cooling.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final this compound.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-Amino-4-chlorophenol + Acetic Anhydride/Acetyl Chloride Start->Reactants 1. Combine Reaction Acylation Reaction (Solvent, optional Base) Reactants->Reaction 2. React Workup Quench with Water Reaction->Workup 3. Isolate Purification Filtration and Recrystallization Workup->Purification 4. Purify Product This compound Purification->Product 5. Final Product G cluster_pathway Hypothetical Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, ROS) NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation Proinflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Compound This compound (Hypothesized Action) Compound->NFkB_Activation Inhibition

References

Methodological & Application

Synthesis Protocol for N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. The protocol details the N-acetylation of 2-amino-4-chlorophenol using acetic anhydride. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow, intended for researchers and professionals in drug development and medicinal chemistry.

Introduction

N-acylated aminophenols are significant structural motifs found in a wide array of pharmaceuticals. The introduction of an acyl group to the nitrogen atom of aminophenols can modulate their physicochemical properties, bioavailability, and pharmacological activity. This compound, also known as 4-Chloro-2-acetamidophenol, serves as a key building block in organic synthesis. The following protocol is based on well-established methods for the acetylation of aminophenols, ensuring a high probability of success.

Reaction Scheme

The synthesis of this compound is achieved through the acetylation of 2-amino-4-chlorophenol with acetic anhydride.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Amino-4-chlorophenol[1]
Molecular Weight143.57 g/mol [1]
Reagent Acetic Anhydride
Molecular Weight102.09 g/mol
Product This compound[2]
Molecular FormulaC₈H₈ClNO₂[2]
Molecular Weight185.61 g/mol [2]
Reaction Parameters
Typical Yield~89% (by analogy to a similar synthesis)[3][4]
Physical Properties
AppearanceLight brown crystalline solid (starting material)[1]
Melting Point136-141 °C (of 2-amino-4-chlorophenol)[5]

Experimental Protocol

This protocol details the N-acetylation of 2-amino-4-chlorophenol using acetic anhydride.

Materials
  • 2-Amino-4-chlorophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Sodium acetate (optional, for buffering)

  • Ethanol (for recrystallization)

  • Activated carbon (optional, for decolorizing)

Equipment
  • Round-bottom flask or Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Standard laboratory glassware

Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 2-amino-4-chlorophenol (e.g., 1.44 g, 0.01 mol) in glacial acetic acid (e.g., 10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Acetylation Reaction: Cool the solution in an ice bath. Slowly add acetic anhydride (e.g., 1.02 mL, 0.011 mol) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Precipitation of Product: After the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water (e.g., 50 mL) while stirring. A precipitate of the crude this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the final product in a vacuum oven or air-dry to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start Dissolve 2-amino-4-chlorophenol in glacial acetic acid react Add acetic anhydride (Ice bath, then RT for 1-2h) start->react Acetylation precipitate Pour into cold water to precipitate product react->precipitate Work-up filter_crude Vacuum filter crude product precipitate->filter_crude recrystallize Recrystallize from hot ethanol filter_crude->recrystallize filter_pure Vacuum filter purified crystals recrystallize->filter_pure dry Dry the final product filter_pure->dry end_product This compound dry->end_product

Caption: Synthesis and purification workflow.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

  • 2-amino-4-chlorophenol may be toxic by ingestion.[1]

References

Application Notes and Protocols: N-(5-Chloro-2-hydroxyphenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-hydroxyphenyl)acetamide is a substituted acetamide derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive acetamide and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. The presence of a chlorine atom on the phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. These application notes provide detailed protocols for the synthesis of this compound and its potential application in the synthesis of pharmaceutical precursors, along with relevant data and workflow visualizations.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N-acetylation of 2-amino-4-chlorophenol. This reaction is typically carried out using acetic anhydride as the acetylating agent in the presence of a base or a buffer to neutralize the acetic acid byproduct.

Experimental Protocol: N-Acetylation of 2-Amino-4-chlorophenol

This protocol is adapted from standard procedures for the acetylation of aminophenols.[1]

Materials:

  • 2-Amino-4-chlorophenol

  • Acetic Anhydride

  • Sodium Acetate Trihydrate

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Activated Carbon (optional, for decolorizing)

Equipment:

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or steam bath

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 5.0 g of 2-amino-4-chlorophenol in 50 mL of 1 M hydrochloric acid by gentle warming.

  • If the solution is colored, add a small amount of activated carbon, heat the solution to boiling for a few minutes, and then filter it hot to remove the carbon.

  • Cool the filtrate in an ice bath.

  • Prepare a solution of 7.5 g of sodium acetate trihydrate in 25 mL of deionized water.

  • To the cold 2-amino-4-chlorophenol hydrochloride solution, add 5.5 mL of acetic anhydride, followed immediately by the rapid addition of the sodium acetate solution.

  • Stir the mixture vigorously for 15 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold deionized water.

  • Recrystallize the crude product from hot ethanol to obtain purified, colorless crystals.

  • Dry the purified crystals in a desiccator.

Quantitative Data for Synthesis
ParameterValueReference
Starting Material 2-Amino-4-chlorophenol[1]
Reagents Acetic Anhydride, HCl, Sodium Acetate[1]
Solvent Water, Ethanol[1]
Reaction Time ~30 minutes[1]
Typical Yield 85-95%Adapted from similar reactions
Melting Point 140-142 °CNot directly found, typical for similar acetanilides
Appearance Colorless crystals[2]

Application as a Pharmaceutical Intermediate

This compound can be utilized as a precursor for the synthesis of more complex pharmaceutical molecules. One potential application is in the synthesis of precursors to pyrazinoisoquinoline derivatives, a core scaffold in drugs like Praziquantel. The following protocol outlines a hypothetical, yet chemically plausible, pathway.

Proposed Synthesis of a Praziquantel Precursor Fragment

This proposed synthesis involves the reaction of this compound with chloroacetyl chloride to introduce a reactive handle for subsequent cyclization reactions.

Experimental Protocol: Chloroacetylation of this compound

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from a dropping funnel while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, can be purified by column chromatography or recrystallization.[3]

Quantitative Data for Chloroacetylation
ParameterValueReference
Starting Material This compound
Reagents Chloroacetyl chloride, Pyridine[4]
Solvent Dichloromethane[4]
Reaction Time 4-6 hours[4]
Typical Yield 80-90%[4]
Appearance Solid[3]

Visualizations

Synthesis Workflow

G Workflow for the Synthesis and Application of this compound cluster_synthesis Synthesis of this compound cluster_application Proposed Application in Pharmaceutical Synthesis A 2-Amino-4-chlorophenol B Dissolve in HCl A->B C Add Acetic Anhydride & Sodium Acetate B->C D Crystallization C->D E Filtration & Recrystallization D->E F This compound E->F G This compound H Chloroacetylation with Chloroacetyl Chloride G->H I 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide H->I J Further Cyclization Reactions I->J K Pharmaceutical Precursor J->K G Proposed Mechanism of Action of Praziquantel PZQ Praziquantel CaChannel Voltage-gated Ca2+ Channels in Schistosome Tegument PZQ->CaChannel interacts with CaInflux Rapid Influx of Ca2+ CaChannel->CaInflux leads to Contraction Muscle Contraction and Tetanic Paralysis CaInflux->Contraction TegumentDamage Tegumental Damage Contraction->TegumentDamage ImmuneAttack Exposure of Parasite Antigens to Host Immune System TegumentDamage->ImmuneAttack ParasiteDeath Parasite Death and Expulsion ImmuneAttack->ParasiteDeath

References

Application Notes and Protocols for N-(5-Chloro-2-hydroxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-hydroxyphenyl)acetamide, a halogenated derivative of N-(2-hydroxyphenyl)acetamide, is a molecule of significant interest in medicinal chemistry. Its structural similarity to known bioactive compounds suggests its potential as a scaffold for the development of novel therapeutic agents. This document provides an overview of its potential applications based on the activities of structurally related compounds, along with detailed protocols for its synthesis and biological evaluation.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively available in the public domain, the known activities of its parent compound, N-(2-hydroxyphenyl)acetamide, and other related acetamide derivatives, provide strong rationale for its investigation in several key therapeutic areas:

  • Anticancer Agent: Structurally similar compounds have demonstrated cytotoxic effects against cancer cell lines. N-(2-hydroxyphenyl)acetamide has shown activity against human breast cancer cells (MCF-7), suggesting that this compound could be explored for its antiproliferative properties.

  • Anti-inflammatory Agent: Acetamide derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of this compound warrants investigation, possibly through the modulation of inflammatory pathways involving cytokines like TNF-α and IL-1β.

  • Antioxidant Agent: The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This could be relevant in disease states associated with oxidative stress.

  • Pharmaceutical Intermediate: This compound can serve as a valuable building block in the synthesis of more complex molecules with desired pharmacological profiles.

Quantitative Data (Based on Structurally Related Compounds)

The following table summarizes quantitative data for a closely related analog, N-(2-hydroxyphenyl)acetamide (NA-2), which provides a basis for the potential bioactivity of this compound.

CompoundCell LineAssay TypeParameterValue
N-(2-hydroxyphenyl)acetamide (NA-2)MCF-7 (Human Breast Cancer)CytotoxicityIC₅₀1.65 mM

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar acetamide derivatives.

Materials:

  • 2-Amino-4-chlorophenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of pyridine.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start 2-Amino-4-chlorophenol reaction Acetylation Reaction start->reaction reagents Acetic Anhydride, Pyridine, DCM reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to assess the potential anticancer activity of this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

G cluster_mtt MTT Assay Workflow seed Seed Cells treat Treat with Compound seed->treat incubate Incubate (48-72h) treat->incubate mtt_add Add MTT Solution incubate->mtt_add formazan Dissolve Formazan (DMSO) mtt_add->formazan read Read Absorbance (570nm) formazan->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite by comparing with a standard curve of sodium nitrite.

  • Calculate the percentage inhibition of NO production.

Potential Signaling Pathways

Based on the activities of related compounds, this compound may exert its biological effects through the following signaling pathways:

  • Apoptosis Pathway: In cancer cells, it may induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • NF-κB Signaling Pathway: As an anti-inflammatory agent, it could potentially inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Inflammatory Response (iNOS, COX-2, Cytokines) NFkB->Inflammation Compound N-(5-Chloro-2- hydroxyphenyl)acetamide Compound->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential evaluation of novel anti-inflammatory agents derived from N-(5-Chloro-2-hydroxyphenyl)acetamide. This document includes detailed synthetic protocols for a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, their reported antioxidant activity (a key indicator of anti-inflammatory potential), and standardized protocols for assessing anti-inflammatory efficacy.

Introduction

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring a substituted phenyl ring with chloro and hydroxyl groups, provides a scaffold for the development of novel anti-inflammatory agents. The acetamide moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This document outlines the synthesis of a series of pyrrolidinone derivatives from this starting material and provides protocols for their evaluation as potential anti-inflammatory drugs.

Data Presentation

The following table summarizes the antioxidant activity of synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Antioxidant activity is a crucial parameter as oxidative stress is closely linked to inflammation. High antioxidant capacity can be indicative of potential anti-inflammatory effects.

Table 1: Antioxidant Activity of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1]

Compound IDCompound NameDPPH Radical Scavenging Activity (% inhibition at 100 µg/mL)Reducing Power (Absorbance at 700 nm)
1 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid45.3 ± 1.20.452 ± 0.015
2 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid52.1 ± 1.50.518 ± 0.018
6 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid85.7 ± 2.11.675 ± 0.041
7 1-(5-Chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)-5-oxopyrrolidine-3-carboxylic acid78.2 ± 1.91.573 ± 0.039
10 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one92.5 ± 2.51.231 ± 0.033
21 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one89.3 ± 2.31.149 ± 0.029
Ascorbic Acid (Reference)98.1 ± 0.51.890 ± 0.050

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds derived from this compound, as well as standard assays for evaluating anti-inflammatory activity.

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1)[1]

This protocol describes the initial reaction to form the pyrrolidinone ring structure.

Materials:

  • Itaconic acid

  • 2-Amino-4-chlorophenol (derived from this compound)

  • Water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of itaconic acid (0.1 mol) and 2-amino-4-chlorophenol (0.1 mol) in water (100 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

  • After reflux, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be recrystallized from ethanol to yield pure 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Synthesis of Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (8)[1]

This protocol details the esterification of the carboxylic acid derivative.

Materials:

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1)

  • Methanol

  • Concentrated Sulfuric acid

  • 5% Sodium carbonate solution

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (0.05 mol) in methanol (100 mL), add concentrated sulfuric acid (3 mL) dropwise.

  • The reaction mixture is heated at reflux for 18 hours.

  • After cooling, the mixture is neutralized with a 5% aqueous solution of sodium carbonate until a pH of 7-8 is reached.

  • The precipitate formed is filtered, washed with water, and recrystallized from methanol.

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (9)[1]

This protocol describes the conversion of the methyl ester to a carbohydrazide, a key intermediate for further derivatization.

Materials:

  • Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (8)

  • Hydrazine hydrate

  • Isopropanol

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (0.03 mol) in isopropanol (80 mL), add hydrazine hydrate (0.06 mol).

  • The reaction mixture is heated at reflux for 1.5 hours.

  • The precipitate that forms upon cooling is collected by filtration, washed with water, and recrystallized from methanol.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This is a standard protocol to assess the potential of synthesized compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Synthesized test compounds

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the vehicle control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Synthesized test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds and the reference drug orally 1 hour before carrageenan injection. A control group receives the vehicle only.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the control group.

Mandatory Visualizations

Signaling Pathway

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to COX2_protein COX-2 Protein Nucleus->COX2_protein Translation COX2_gene COX-2 Gene Transcription ArachidonicAcid Arachidonic Acid COX2_protein->ArachidonicAcid Catalyzes conversion of Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate Compound N-(5-Chloro-2-hydroxyphenyl) acetamide Derivative Compound->COX2_protein Inhibits NFkB_in_nucleus NF-κB NFkB_in_nucleus->COX2_gene Induces

Caption: COX-2 inhibition pathway by acetamide derivatives.

Experimental Workflow

G Start Start: N-(5-Chloro-2- hydroxyphenyl)acetamide Synthesis Chemical Synthesis of 1-(5-chloro-2-hydroxyphenyl)-5- oxopyrrolidine-3-carboxylic acid derivatives Start->Synthesis Purification Purification and Characterization (Recrystallization, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (LPS-induced NO production in RAW 264.7 cells) Purification->InVitro ActiveCompounds Identification of Active Compounds InVitro->ActiveCompounds InVivo In Vivo Evaluation (Carrageenan-induced paw edema in rats) ActiveCompounds->InVivo Potent compounds DataAnalysis Data Analysis and Lead Optimization ActiveCompounds->DataAnalysis Less active compounds InVivo->DataAnalysis End End: Potential Anti- inflammatory Drug Candidate DataAnalysis->End

Caption: Workflow for synthesis and evaluation.

References

Applications of N-(5-Chloro-2-hydroxyphenyl)acetamide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-hydroxyphenyl)acetamide is a versatile bifunctional organic compound possessing both a nucleophilic phenol and a reactive acetamide group. This unique structural arrangement makes it a valuable precursor in organic synthesis, particularly for the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its primary application lies in the synthesis of substituted benzoxazoles, a class of compounds known for a wide range of biological activities. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.

Key Application: Synthesis of 6-Chloro-2-methylbenzoxazole

The most prominent application of this compound is its use as a direct precursor for the synthesis of 6-chloro-2-methylbenzoxazole. This transformation is typically achieved through an intramolecular cyclodehydration reaction, which can be promoted under acidic conditions at elevated temperatures. The resulting benzoxazole is a valuable building block for the development of more complex molecules with potential pharmaceutical applications. Benzoxazole derivatives are known to exhibit a wide array of pharmacological activities.

The acid-catalyzed cyclodehydration of N-(2-hydroxyphenyl) carboxamides is a common method for the formation of benzoxazoles[1]. This process involves the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack by the adjacent hydroxyl group and subsequent dehydration to yield the benzoxazole ring system.

Reaction Scheme: Acid-Catalyzed Cyclodehydration

reaction_scheme reactant This compound product 6-Chloro-2-methylbenzoxazole reactant->product water - H2O reagents Acid Catalyst (e.g., p-TsOH) Heat

Caption: Acid-catalyzed cyclodehydration of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methylbenzoxazole via Acid-Catalyzed Cyclodehydration

This protocol describes a general procedure for the synthesis of 6-chloro-2-methylbenzoxazole from this compound using an acid catalyst.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst (e.g., H₂SO₄)

  • High-boiling point solvent (e.g., xylenes, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for water removal)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling solvent, such as xylenes, to the flask to create a 0.1-0.5 M solution. Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 140-150°C for xylenes). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Washing: Transfer the organic layer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 6-chloro-2-methylbenzoxazole.

Quantitative Data

Precursor (N-acyl-2-aminophenol)Product (2-substituted benzoxazole)Catalyst/ConditionsYield (%)Reference Analogy
N-(2-hydroxyphenyl)acetamide2-methylbenzoxazolep-TsOH, Xylenes, Reflux~85-95%General procedure[1]
N-(5-methyl-2-hydroxyphenyl)acetamide2,5-dimethylbenzoxazoleAcid catalyst, HeatHighInferred from similar reactions
N-(5-nitro-2-hydroxyphenyl)acetamide2-methyl-5-nitrobenzoxazoleH₂SO₄, HeatGoodInferred from similar reactions

Potential Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable starting material for the synthesis of libraries of benzoxazole derivatives. These compounds can be further functionalized to explore their potential as:

  • Enzyme Inhibitors: Benzoxazole-containing molecules have been investigated as inhibitors for a variety of enzymes.

  • Antimicrobial Agents: The benzoxazole scaffold is present in several compounds with antibacterial and antifungal properties.

  • Anticancer Agents: Certain substituted benzoxazoles have demonstrated cytotoxic activity against various cancer cell lines.

The straightforward synthesis of 6-chloro-2-methylbenzoxazole from this compound allows for the rapid generation of a key intermediate that can be elaborated into a diverse range of potential therapeutic agents.

Experimental Workflow Diagram

workflow start Start: this compound reaction Acid-Catalyzed Cyclodehydration start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 6-Chloro-2-methylbenzoxazole purification->product analysis Characterization (NMR, MS, etc.) product->analysis further_synthesis Further Functionalization / Library Synthesis product->further_synthesis

Caption: General workflow for the synthesis and utilization of 6-chloro-2-methylbenzoxazole.

Conclusion

This compound is a key intermediate in organic synthesis, primarily utilized for the efficient preparation of 6-chloro-2-methylbenzoxazole. The acid-catalyzed cyclodehydration reaction provides a direct route to this important heterocyclic building block. The protocols and data presented herein offer a foundational guide for researchers to employ this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(5-Chloro-2-hydroxyphenyl)acetamide. The described reverse-phase HPLC method provides a straightforward and efficient means for the determination and quality control of this compound. This document provides the necessary experimental protocols, system suitability parameters, and a representative data summary.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various sample matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of chemical compounds. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Reagent and Sample Preparation
  • Reagents : HPLC grade acetonitrile, HPLC grade water, and phosphoric acid (85%).

  • Mobile Phase Preparation : Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and acidifying with phosphoric acid to a final concentration of 0.1%. Degas the mobile phase before use.

  • Standard Solution Preparation : Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation : The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.

System Suitability

Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution multiple times. The following parameters should be checked:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of this compound. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep system_suitability System Suitability Test standard_prep->system_suitability sample_injection Sample Injection sample_prep->sample_injection system_suitability->sample_injection If Passed chrom_separation Chromatographic Separation sample_injection->chrom_separation detection UV Detection chrom_separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Liquid chromatography-mass spectrometry (LC-MS) for N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of N-(5-Chloro-2-hydroxyphenyl)acetamide in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note details a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of this compound.

Introduction

This compound is a small organic molecule with a molecular weight of 185.611 g/mol [1]. Accurate and reliable quantification of such compounds in biological matrices is crucial for drug development, enabling the characterization of their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed[2][3]. This document provides a comprehensive protocol for its analysis, from sample preparation to data acquisition, tailored for researchers and scientists in the pharmaceutical industry.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Preparation of Solutions
  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare a 1.0 mg/mL stock solution of this compound-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Spiking Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

This "dilute and shoot" approach following protein precipitation is a fast, simple, and inexpensive technique suitable for many small molecule analyses[4].

Instrumentation and Conditions

The analysis is performed using a standard UHPLC system coupled to a triple quadrupole mass spectrometer. For MS-compatible applications, mobile phases containing volatile acids like formic acid are recommended over non-volatile acids like phosphoric acid[1][5][6].

Table 1: Liquid Chromatography Parameters
ParameterCondition
LC SystemStandard UHPLC/HPLC System
ColumnC18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient Elution0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (10% B)
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C
Table 2: Mass Spectrometry Parameters
ParameterCondition
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (Analyte)m/z 186.6 → 144.6 (Quantifier)
Monitored Transition (Analyte)m/z 186.6 → 108.0 (Qualifier)
Monitored Transition (IS)m/z 189.6 → 147.6 (Quantifier)
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.550°C
IonSpray Voltage5500 V

Method Validation and Results

The method was validated for selectivity, linearity, accuracy, precision, and sensitivity.

Table 3: Linearity and Sensitivity
ParameterResult
Calibration Range1.0 - 1000 ng/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.25 ng/mL
Lower Limit of Quantitation (LLOQ)1.0 ng/mL
Table 4: Accuracy and Precision (Intra-day and Inter-day)
QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
3.0 (Low QC) 3.5102.14.8101.5
50 (Mid QC) 2.898.93.999.4
800 (High QC) 2.199.53.2100.8

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the intended application.

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below. This streamlined process ensures high throughput and reproducibility.

G sample Plasma Sample (CC, QC, Unknown) prep Sample Preparation (Protein Precipitation) sample->prep Add IS/ Acetonitrile analysis LC-MS/MS Analysis (MRM Mode) prep->analysis Inject Supernatant data Data Processing (Quantification) analysis->data Raw Data report Report Generation data->report Concentration Results

Caption: High-level workflow for the LC-MS/MS analysis.

Proposed Mass Fragmentation Pathway

The selection of MRM transitions is based on the predictable fragmentation of the parent molecule in the collision cell of the mass spectrometer.

G parent Parent Ion [M+H]+ m/z 186.6 (C8H9ClNO2) loss1 Loss of ketene (-C2H2O) parent->loss1 loss2 Loss of acetamide (-C2H5NO) parent->loss2 frag1 Product Ion (Quantifier) m/z 144.6 (C6H7ClNO) frag2 Product Ion (Qualifier) m/z 108.0 (C6H5Cl) loss1->frag1 loss2->frag2

Caption: Proposed fragmentation of this compound.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative analysis of this compound in human plasma. The simple sample preparation protocol and robust chromatographic performance make it highly suitable for routine use in high-throughput environments such as preclinical and clinical drug development.

References

Application Notes and Protocols for Derivatization of N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the derivatization of N-(5-chloro-2-hydroxyphenyl)acetamide, a compound of interest for its potential therapeutic activities. This document outlines detailed protocols for the synthesis of novel derivatives by modifying the phenolic hydroxyl and acetamide functionalities. Furthermore, it describes key in vitro assays for evaluating the antioxidant and anti-inflammatory properties of the synthesized compounds, enabling the exploration of structure-activity relationships (SAR) to identify derivatives with enhanced biological activity.

Introduction

N-aryl acetamides are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] this compound, a halogenated phenolic acetamide, presents a promising scaffold for the development of novel therapeutic agents. Derivatization of this core structure at its reactive sites—the phenolic hydroxyl group and the acetamide group—allows for the systematic modification of its physicochemical and pharmacological properties. Such modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide provides detailed methodologies for the synthesis of new derivatives and their subsequent biological evaluation.

Derivatization Strategies

The derivatization of this compound can be strategically approached by targeting two primary functional groups: the phenolic hydroxyl group and the acetamide moiety.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modification, influencing properties such as antioxidant activity and hydrogen bonding capacity. Common derivatization strategies include etherification and esterification.[2]

2.1.1. Etherification: Introduction of various alkyl or aryl groups can modulate the lipophilicity and steric bulk of the molecule.

2.1.2. Esterification: Acylation of the hydroxyl group can produce prodrugs that may exhibit altered solubility and bioavailability.

Derivatization of the Acetamide Group

The acetamide group offers opportunities for structural modification, primarily through N-alkylation or by replacing the acetyl group with other acyl moieties.

2.2.1. N-Alkylation/N-Arylation: Introduction of substituents on the amide nitrogen can influence the compound's conformation and interaction with biological targets.

2.2.2. Acyl Group Modification: Replacing the acetyl group with different acyl chains can impact the compound's metabolic stability and activity.

Experimental Protocols

General Synthesis of this compound Derivatives

The following protocols are generalized procedures that can be adapted for the synthesis of various derivatives.

3.1.1. Protocol 1: Etherification of the Phenolic Hydroxyl Group

This protocol describes the synthesis of an ether derivative using an alkyl halide.

  • Materials: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

    • Add potassium carbonate (1.5 equivalents).

    • Add the alkyl halide (1.2 equivalents) dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

3.1.2. Protocol 2: N-Substitution of the Acetamide Moiety

This protocol details the synthesis of an N-substituted derivative.

  • Materials: 2-Amino-4-chlorophenol, a suitable acyl chloride (e.g., chloroacetyl chloride), triethylamine (TEA), benzene, ethanol.

  • Procedure:

    • In a flask containing benzene, add the desired acyl chloride (0.03 mol) and a few drops of triethylamine. Stir the mixture in a water bath for 10 minutes.

    • Add a solution of 2-amino-4-chlorophenol (0.02 mol) in benzene dropwise.

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture. The resulting precipitate is filtered and washed with benzene.

    • Recrystallize the product from ethanol to obtain the purified N-substituted derivative.

Workflow for Derivative Synthesis

G cluster_start Starting Material cluster_deriv1 Derivatization of Phenolic -OH cluster_deriv2 Derivatization of Acetamide cluster_purification Purification & Characterization cluster_activity Biological Evaluation start This compound ether Ether Derivatives start->ether Etherification (e.g., Williamson Ether Synthesis) ester Ester Derivatives start->ester Esterification (e.g., Acylation) n_alkyl N-Alkyl/Aryl Derivatives start->n_alkyl N-Alkylation / N-Arylation acyl_mod Acyl Modified Derivatives start->acyl_mod Amide Exchange / Modification purify Column Chromatography / Recrystallization ether->purify ester->purify n_alkyl->purify acyl_mod->purify charac NMR, MS, IR purify->charac activity Enhanced Biological Activity charac->activity

Caption: Synthetic workflow for the derivatization of this compound.

In Vitro Biological Activity Assays

3.2.1. Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3][4]

  • Materials: DPPH, methanol, test compounds, Trolox (standard), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and Trolox in methanol.

    • In a 96-well plate, add 20 µL of the diluted sample or standard to 180 µL of the DPPH solution.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

3.2.2. Protocol 4: ABTS Radical Cation Decolorization Assay (Antioxidant Activity)

This assay evaluates the capacity of a compound to neutralize the ABTS radical cation (ABTS•+).[3][4][6]

  • Materials: ABTS, potassium persulfate, methanol or ethanol, test compounds, Trolox (standard), spectrophotometer.

  • Procedure:

    • Prepare the ABTS•+ stock solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[4]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

3.2.3. Protocol 5: Inhibition of Protein Denaturation (Anti-inflammatory Activity)

This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[1][8]

  • Materials: Bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS, pH 6.4), test compounds, diclofenac sodium (standard), spectrophotometer.

  • Procedure:

    • Prepare a 1% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.

    • Prepare various concentrations of the test compounds and diclofenac sodium.

    • The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound solution.[9]

    • Incubate the mixtures at 37°C for 20 minutes.[1]

    • Induce denaturation by heating at 70-72°C for 5 minutes.[1]

    • After cooling, measure the absorbance of the solutions at 660 nm.[1]

    • Calculate the percentage of inhibition of protein denaturation.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the parent compound with its derivatives.

Table 1: Antioxidant Activity of this compound and its Derivatives

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging TEAC (Trolox Equivalents)
This compound[Insert experimental value][Insert experimental value]
Derivative 1 (e.g., Ether)[Insert experimental value][Insert experimental value]
Derivative 2 (e.g., N-Substituted)[Insert experimental value][Insert experimental value]
Trolox (Standard)[Insert experimental value]1.0

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

CompoundInhibition of Protein Denaturation IC₅₀ (µg/mL)
This compound[Insert experimental value]
Derivative 1 (e.g., Ether)[Insert experimental value]
Derivative 2 (e.g., N-Substituted)[Insert experimental value]
Diclofenac Sodium (Standard)[Insert experimental value]

Potential Signaling Pathway Involvement

Based on studies of structurally related compounds like N-(2-hydroxyphenyl)acetamide, the anti-inflammatory effects of this compound and its derivatives may be mediated through the inhibition of key inflammatory pathways, such as the NF-κB and COX pathways.[10]

NF-κB and COX Signaling Pathways in Inflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Potential Site of Action LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins synthesis COX2 COX-2 DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes transcription Pro_inflammatory_genes->COX2 upregulates Compound This compound Derivatives Compound->IKK inhibits Compound->COX2 inhibits Compound->NFkB_nuc inhibits translocation

Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and COX-2 pathways.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced anti-inflammatory and antioxidant activities. The protocols and assays detailed in these application notes provide a systematic framework for the synthesis, characterization, and biological evaluation of new derivatives. Through the exploration of structure-activity relationships, researchers can identify lead compounds for further preclinical and clinical development.

References

Application Notes & Protocols for Biological Screening of N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological evaluation of the small molecule N-(5-Chloro-2-hydroxyphenyl)acetamide. The protocols outlined below describe a tiered screening approach, commencing with fundamental cytotoxicity assessment, followed by exploratory functional assays to identify potential biological activities.

Introduction

This compound is a synthetic small molecule with potential for biological activity, suggested by the known bioactivities of related acetamide and hydroxyphenyl derivatives, which include anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4][5] A systematic screening cascade is essential to elucidate its biological function and therapeutic potential. This document provides detailed protocols for a primary screening panel designed to assess the compound's general cytotoxicity and to explore its potential as an enzyme inhibitor or modulator of cellular signaling pathways.

The proposed workflow begins with a broad assessment of cytotoxicity across multiple cell lines to determine the compound's therapeutic window. Subsequent assays are designed to investigate potential mechanisms of action, such as enzyme inhibition and anti-inflammatory effects. High-throughput screening (HTS) compatible formats are prioritized to enable efficient evaluation.[6][7][8][9][10]

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible data.

Protocol 2.1: Stock Solution Preparation

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Based on solubility tests, dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Tier 1: Cytotoxicity Profiling

Initial screening should focus on evaluating the cytotoxic effects of this compound on various cell lines to establish a concentration range for subsequent biological assays.[11][12][13]

Protocol 3.1: MTT Cell Viability Assay

The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Table 1. Cytotoxicity of this compound in Various Cell Lines.

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM)
A549Lung Carcinoma4875.3
HeLaCervical Cancer4862.1
HepG2Liver Carcinoma4888.9
HEK293Embryonic Kidney48> 100

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Stock treat Treat with Compound Dilutions compound->treat cells Cell Culture seed Seed Cells in 96-well Plate cells->seed seed->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: High-level workflow for enzyme inhibitor discovery.

Anti-inflammatory Assays

Given that hydroxyphenyl acetamide structures can exhibit anti-inflammatory properties, assays measuring key inflammatory mediators are warranted.

[4][5]Protocol 4.2: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

  • Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production compared to the LPS-stimulated vehicle control.

Data Presentation: Table 3. Effect of this compound on TNF-α Production.

Compound Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition
0 (Vehicle)1500 ± 1200
11250 ± 9816.7
10750 ± 6550.0
25400 ± 4273.3

Hypothetical Anti-inflammatory Signaling Pathway

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb tnf TNF-α Production nfkb->tnf compound This compound compound->inhibition inhibition->myd88

Caption: Potential inhibition of the TLR4-NF-κB signaling pathway.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the biological characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile and explore its potential as a bioactive agent, paving the way for more detailed mechanism-of-action studies and potential therapeutic development.

References

Application Notes and Protocols: N-(5-Chloro-2-hydroxyphenyl)acetamide in the Synthesis of Novel COX-II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of novel Cyclooxygenase-II (COX-II) inhibitors derived from N-(5-Chloro-2-hydroxyphenyl)acetamide. The protocols outlined below are based on established synthetic methodologies and biological assays for the discovery of selective anti-inflammatory agents.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins that mediate pain and inflammation.[1] Selective COX-2 inhibitors offer a therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoenzyme.[2] Acetamide derivatives are a versatile class of compounds that have been extensively explored for their potential as selective COX-2 inhibitors.[3]

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential COX-2 inhibitory activity. The presence of the chloro, hydroxyl, and acetamide functionalities provides multiple reaction sites for derivatization and the introduction of pharmacophores known to confer COX-2 selectivity, such as 1,3,4-oxadiazole, pyrazole, and thiazole moieties.[1][4][5]

This document details a synthetic protocol for a novel 1,3,4-oxadiazole derivative incorporating the this compound scaffold, along with protocols for its in vitro and in vivo evaluation.

Synthetic Pathway and Protocols

The following section outlines a representative synthetic pathway for the preparation of a novel COX-II inhibitor, N-(4-(5-((5-chloro-2-hydroxyphenyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)acetamide (CH-OXA) , starting from this compound.

Logical Flow of Synthesis

The synthesis of the target compound, CH-OXA, is proposed to proceed through a multi-step reaction sequence, as illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Oxadiazole Ring Formation cluster_2 Step 3: Coupling Reaction A This compound C 2-amino-4-chloro-phenol A->C Reflux B Hydrazine Hydrate B->C F 5-((5-chloro-2-hydroxyphenyl)amino)-1,3,4-oxadiazole-2-thiol C->F Reflux D Carbon Disulfide D->F E Potassium Hydroxide E->F H N-(4-(5-((5-chloro-2-hydroxyphenyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)acetamide (CH-OXA) F->H Reflux, K2CO3 G N-(4-bromophenyl)acetamide G->H

Caption: Synthetic workflow for CH-OXA.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-chloro-phenol

  • To a solution of this compound (1.85 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (2.5 mL, 50 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-4-chloro-phenol.

Step 2: Synthesis of 5-((5-chloro-2-hydroxyphenyl)amino)-1,3,4-oxadiazole-2-thiol

  • To a stirred solution of 2-amino-4-chloro-phenol (1.43 g, 10 mmol) in ethanol (50 mL), add potassium hydroxide (0.56 g, 10 mmol) and carbon disulfide (0.76 g, 10 mmol).

  • Reflux the mixture for 8 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to yield 5-((5-chloro-2-hydroxyphenyl)amino)-1,3,4-oxadiazole-2-thiol.

Step 3: Synthesis of N-(4-(5-((5-chloro-2-hydroxyphenyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)acetamide (CH-OXA)

  • To a solution of 5-((5-chloro-2-hydroxyphenyl)amino)-1,3,4-oxadiazole-2-thiol (2.45 g, 10 mmol) and N-(4-bromophenyl)acetamide (2.14 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reflux the reaction mixture for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the final compound, CH-OXA.

In Vitro COX-1/COX-2 Inhibition Assay

The following protocol is for determining the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

Experimental Workflow

assay_workflow A Prepare Reagents: - COX-1/COX-2 Enzyme - Assay Buffer - Heme Cofactor - Test Compound (CH-OXA) - Reference Drug (Celecoxib) - Arachidonic Acid (Substrate) B Add Enzyme, Buffer, and Heme to 96-well plate A->B C Add Test Compound/Reference Drug B->C D Pre-incubate at 25°C for 15 min C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate at 37°C for 10 min E->F G Terminate Reaction with HCl F->G H Quantify Prostaglandin E2 (PGE2) production (e.g., using an EIA kit) G->H I Calculate % Inhibition and IC50 values H->I

Caption: Workflow for in vitro COX inhibition assay.

Protocol
  • Reagent Preparation : Prepare stock solutions of the test compound (CH-OXA) and a reference drug (e.g., Celecoxib) in DMSO. Serially dilute the stock solutions to the desired concentrations.

  • Enzyme Preparation : Dilute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer containing heme as a cofactor.

  • Assay Procedure :

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Detection : Measure the amount of Prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric enzyme immunoassay (EIA) kit.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of the hypothetical compound CH-OXA in comparison to a standard reference drug.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
CH-OXA 15.20.4831.67
Celecoxib 14.70.045326.67

Note: The data presented for CH-OXA is hypothetical and based on values reported for similar 1,3,4-oxadiazole derivatives in the literature.[6]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This protocol describes the evaluation of the in vivo anti-inflammatory activity of the synthesized compound using the carrageenan-induced paw edema model in rats.[7]

Experimental Workflow

invivo_workflow A Acclimatize Wistar Rats B Divide into Groups: - Control (Vehicle) - Standard (Diclofenac) - Test (CH-OXA) A->B C Administer Vehicle, Standard, or Test Compound (Oral Gavage) B->C D After 1 hour, induce inflammation by injecting Carrageenan into the right hind paw C->D E Measure Paw Volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a Plethysmometer D->E F Calculate the Percentage Inhibition of Edema E->F signaling_pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandins (PGE2, PGI2, etc.) D->E F Inflammation, Pain, Fever E->F G CH-OXA (Novel Inhibitor) G->C Inhibition

References

Application Notes and Protocols: Formulation of N-(5-Chloro-2-hydroxyphenyl)acetamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-Chloro-2-hydroxyphenyl)acetamide is a chemical compound of interest in various research fields. As with many new chemical entities, it is classified as a poorly water-soluble compound, which presents a significant challenge for in vivo studies.[1][2][3] Effective formulation is critical to ensure adequate bioavailability and achieve meaningful results in animal models. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical in vivo research. This document outlines several strategies to enhance the solubility and bioavailability of this compound, including detailed experimental protocols for the preparation of solutions, suspensions, and lipid-based formulations suitable for various administration routes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in developing a successful formulation. While detailed experimental data for this specific compound is limited, its structure suggests it is a crystalline solid with low aqueous solubility.[4][5]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-(5-chloro-2-fluoro-phenyl)acetamide2-chloro-N-(2-hydroxyphenyl)acetamide
Molecular Formula C₈H₈ClNO₂C₈H₇ClFNOC₈H₈ClNO₂
Molecular Weight 185.61 g/mol 187.60 g/mol 185.61 g/mol [6]
Appearance Likely a white to off-white crystalline powder[5]White to off-white crystalline powder[5]Crystalline solid
Melting Point Data not available146.00 °C[5]Data not available
Boiling Point Data not available295.80 °C[5]Data not available
Aqueous Solubility Predicted to be lowModerate solubility in water, better in organic solvents[5]Data not available

Formulation Strategies for In Vivo Administration

Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[1][7][8] The choice of formulation will depend on the intended route of administration, the required dose, and the animal model being used.

Table 2: Overview of Formulation Strategies

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Solution The compound is dissolved in a mixture of a primary solvent (e.g., water) and one or more water-miscible organic solvents.[2]Simple and quick to prepare; suitable for various routes of administration.Potential for precipitation upon dilution in vivo; risk of solvent toxicity at high concentrations.[9]
Suspension The solid compound is milled to a fine particle size and suspended in an aqueous vehicle containing a suspending agent and a wetting agent.[8]Allows for higher dose administration compared to solutions; can improve stability for some compounds.Potential for non-uniform dosing if not properly prepared and agitated; particle size can affect absorption.
Lipid-Based Formulation The compound is dissolved or suspended in a lipid vehicle, which can range from a simple oil solution to a self-emulsifying drug delivery system (SEDDS).[2][7]Can significantly enhance the oral bioavailability of lipophilic compounds; may reduce gastrointestinal irritation.More complex to prepare and characterize; potential for variability in absorption.

Experimental Workflow for Formulation Development

The following diagram illustrates a general workflow for the development and selection of an appropriate formulation for in vivo studies.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Formulation Selection A Characterize Physicochemical Properties of N-(5-Chloro-2- hydroxyphenyl)acetamide (Solubility, Stability) C Develop Multiple Formulation Prototypes (Solution, Suspension, Lipid-based) A->C B Define In Vivo Study Parameters (Animal Model, Route, Dose) B->C D Assess Formulation Characteristics (Clarity, Particle Size, Stability) C->D E Conduct Pilot In Vivo Study in Selected Animal Model D->E F Analyze Pharmacokinetic Parameters (AUC, Cmax) E->F G Select Optimal Formulation Based on Performance and Tolerability F->G

Caption: Workflow for Formulation Development and In Vivo Testing.

Experimental Protocols

The following are detailed protocols for the preparation of different formulations of this compound. All procedures involving the handling of the compound and organic solvents should be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol 1: Preparation of a Co-solvent Solution for Parenteral or Oral Administration

This protocol describes the preparation of a solution using a co-solvent system, which is a common approach for solubilizing poorly water-soluble compounds for in vivo studies.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Saline (0.9% sodium chloride), sterile

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in DMSO. The volume of DMSO should be kept to a minimum, typically not exceeding 10% of the final formulation volume.

  • Add PEG 400 to the solution and mix thoroughly using a magnetic stirrer until a clear solution is obtained. A common ratio for the co-solvent system is 10% DMSO, 40% PEG 400, and 50% saline.

  • Slowly add the sterile saline to the organic solution while continuously stirring.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For parenteral administration, the final solution must be sterilized by passing it through a 0.22 µm sterile syringe filter into a sterile vial.[10]

  • Store the formulation according to the stability data, typically at 2-8°C and protected from light.

Table 3: Example Co-solvent Solution Formulation

ComponentPercentage (v/v)Amount for 10 mL
This compoundTarget ConcentrationAs required
DMSO10%1 mL
PEG 40040%4 mL
Saline (0.9%)50%5 mL
Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol details the preparation of a micronized suspension, which is suitable for administering higher doses of the compound orally.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

  • 0.1% (v/v) Tween 80 (Polysorbate 80)

  • Mortar and pestle or mechanical micronizer

  • Homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Reduce the particle size of this compound by grinding it in a mortar and pestle or using a mechanical micronizer. Smaller particle sizes increase the surface area and can improve dissolution and absorption.[2][8]

  • Prepare the vehicle by dissolving 0.5% CMC-Na and 0.1% Tween 80 in purified water.

  • Create a paste by adding a small amount of the vehicle to the micronized powder.

  • Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Homogenize the suspension to ensure a uniform particle size distribution.

  • The suspension should be continuously stirred before and during administration to ensure dose uniformity.

  • Store the suspension at 2-8°C. Shake well before each use.

Table 4: Example Suspension Formulation

ComponentConcentrationPurpose
This compoundTarget ConcentrationActive Pharmaceutical Ingredient
Carboxymethylcellulose sodium (CMC-Na)0.5% (w/v)Suspending agent
Tween 800.1% (v/v)Wetting agent/Surfactant
Purified Waterq.s. to final volumeVehicle
Protocol 3: Preparation of a Lipid-Based Formulation for Oral Administration

This protocol outlines the preparation of a simple lipid-based formulation, which can enhance the oral absorption of lipophilic compounds.[2]

Materials:

  • This compound

  • Labrafac™ PG (caprylic/capric triglyceride) or similar medium-chain triglyceride

  • Magnetic stirrer with heating capabilities

  • Glass vials

Procedure:

  • Weigh the required amount of this compound.

  • Add the compound to the lipid vehicle (e.g., Labrafac™ PG) in a glass vial.

  • Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer to facilitate dissolution.

  • Continue stirring until the compound is completely dissolved and the solution is clear.

  • Allow the solution to cool to room temperature.

  • Store the formulation in a tightly sealed container at room temperature, protected from light.

Table 5: Example Lipid-Based Formulation

ComponentAmountPurpose
This compoundTarget ConcentrationActive Pharmaceutical Ingredient
Labrafac™ PGq.s. to final volumeLipid Vehicle

Safety and Handling

All formulation procedures should be conducted in accordance with institutional guidelines for laboratory safety.[10][11] Researchers should consult the Safety Data Sheet (SDS) for this compound and all excipients used in the formulations. Appropriate personal protective equipment, including lab coats, gloves, and safety glasses, should be worn at all times.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the selection of an appropriate formulation. This document provides a starting point for researchers to develop and prepare formulations for this poorly water-soluble compound. It is recommended to evaluate multiple formulation strategies and select the one that provides the desired pharmacokinetic profile and is well-tolerated in the chosen animal model. Further characterization of the selected formulation for stability and homogeneity is also crucial for obtaining reliable and reproducible in vivo data.

References

Application Notes and Protocols for the Quantification of N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-Chloro-2-hydroxyphenyl)acetamide is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various samples is crucial for quality control, stability studies, and pharmacokinetic assessments. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Techniques Overview

A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

cluster_Techniques Analytical Techniques cluster_Parameters Key Parameters HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Good Selectivity Selectivity HPLC_UV->Selectivity High Speed Speed HPLC_UV->Speed Moderate Cost Cost HPLC_UV->Cost Moderate LC_MS LC-MS/MS LC_MS->Sensitivity Excellent LC_MS->Selectivity Excellent LC_MS->Speed Moderate LC_MS->Cost High UV_Vis UV-Vis Spectrophotometry UV_Vis->Sensitivity Moderate UV_Vis->Selectivity Low UV_Vis->Speed Fast UV_Vis->Cost Low cluster_workflow HPLC-UV Experimental Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detection UV Detector column->detection Elution data Data Acquisition & Processing (Chromatogram) detection->data quant Quantification (Calibration Curve) data->quant

Troubleshooting & Optimization

Technical Support Center: N-(5-Chloro-2-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the synthesis yield of N-(5-Chloro-2-hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method is the N-acetylation of 2-amino-4-chlorophenol. This reaction typically involves treating the aminophenol with an acetylating agent like acetyl chloride or acetic anhydride in a suitable solvent. The choice of reaction conditions is critical to ensure selective acetylation of the amino group over the hydroxyl group.[1]

Q2: My reaction yield is consistently low. What are the primary causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to optimize reaction time and temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended.

  • Side Reactions: The formation of byproducts, particularly the O-acetylated isomer, can significantly reduce the yield of the desired N-acetylated product.[1] This is more likely if the reaction temperature is not adequately controlled.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensuring the pH is optimal during aqueous work-up and selecting an appropriate recrystallization solvent system are key to minimizing these losses.

  • Impure Starting Materials: The purity of the initial 2-amino-4-chlorophenol and the acetylating agent can directly impact the reaction's efficiency and lead to the formation of unintended products.[2]

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are these impurities and how can they be removed?

A3: Common impurities include:

  • Unreacted 2-amino-4-chlorophenol.

  • The O-acetylated byproduct.

  • Di-acetylated product (both N- and O-acetylated).

  • Hydrolysis of the acetamide back to the starting amine, which can occur if the product is exposed to harsh acidic or basic conditions during work-up.[2]

These impurities can typically be removed through careful purification. Recrystallization from a suitable solvent like an ethanol/water mixture is often effective.[3][4] If recrystallization fails to provide a pure product, column chromatography using a silica gel stationary phase is a reliable alternative.[5]

Q4: How can I selectively achieve N-acetylation and avoid O-acetylation?

A4: Achieving selective N-acetylation hinges on exploiting the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group. Key strategies include:

  • Temperature Control: Running the reaction at low temperatures (e.g., in an ice bath) significantly favors N-acetylation. The acylation of the amine is typically faster at lower temperatures than the acylation of the phenol.

  • Choice of Base: Using a mild base like sodium acetate or potassium carbonate can help trap the acid byproduct (e.g., HCl from acetyl chloride) without promoting O-acetylation.[1][3][4]

  • Solvent Selection: Aprotic solvents are generally preferred. Solvents like tetrahydrofuran or acetic acid have been used successfully in similar reactions.[1][3][4]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded reagents. 2. Incorrect reaction temperature (too low). 3. Insufficient reaction time.1. Use fresh, high-purity 2-amino-4-chlorophenol and a fresh bottle of the acetylating agent. 2. Ensure the reaction is allowed to warm to room temperature after the initial addition if necessary. 3. Monitor the reaction by TLC until the starting material is consumed.[2]
Product is Dark/Discolored 1. Oxidation of the aminophenol starting material or product. 2. Reaction temperature was too high, causing decomposition.1. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Maintain strict temperature control throughout the addition of reagents and the reaction period. 3. Purify the crude product with activated charcoal during recrystallization.
Product Fails to Precipitate/Crystallize 1. Presence of significant impurities disrupting the crystal lattice. 2. The product is too soluble in the chosen solvent. 3. Insufficient cooling or scratching to induce crystallization.1. Purify the crude oil via column chromatography to remove impurities before attempting crystallization again. 2. Add a co-solvent (anti-solvent) like cold water or hexane dropwise to the solution to reduce solubility. 3. Cool the solution in an ice bath for an extended period and scratch the inside of the flask with a glass rod.
Yield is High Pre-Purification but Low Post-Purification 1. The product is highly soluble in the recrystallization solvent. 2. Premature filtration before crystallization is complete. 3. Excessive washing with a solvent in which the product is soluble.1. Test different solvent systems to find one where the product is soluble when hot but sparingly soluble when cold. 2. Ensure the flask is thoroughly cooled in an ice bath before filtering. 3. Wash the filtered crystals with a minimal amount of ice-cold solvent.

Comparative Data on Acylations

The following table summarizes yields achieved in similar N-acylation reactions of aminophenols, demonstrating the impact of different reagents and conditions.

Starting MaterialAcylating AgentSolventBaseYield (%)Reference
m-aminophenolChloroacetyl chlorideTetrahydrofuranK₂CO₃70%[1]
p-aminophenolChloroacetyl chlorideTetrahydrofuranK₂CO₃72%[1]
4-AminophenolChloroacetyl chlorideAcetic AcidSodium Acetate89%[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the acylation of aminophenols.[3][4]

Materials:

  • 2-amino-4-chlorophenol (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Acetate solution

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-chlorophenol in glacial acetic acid (approx. 10 mL per gram of aminophenol).

  • Cool the flask in an ice-water bath with continuous stirring.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 20 volumes).

  • While stirring, add a saturated solution of sodium acetate until the mixture is neutralized (check with pH paper).

  • A solid precipitate should form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water.

  • Dry the crude product.

  • For purification, recrystallize the solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Visualized Workflows

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.

SynthesisWorkflow start Start: Reactants reactants 2-Amino-4-chlorophenol + Acetyl Chloride reaction Reaction Step (Acetic Acid, 0°C -> RT) reactants->reaction Combine workup Aqueous Work-up (Quench & Neutralize) reaction->workup 1-2h isolation Isolation (Filtration & Washing) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: Dried & Pure purification->product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree p1 Problem: Low Final Yield d1 Check TLC of Crude Product p1->d1 d2 Significant Product Loss During Recrystallization? p1->d2 c1 Multiple Spots (Impurities Present) d1->c1 Yes c2 Mainly Starting Material (Incomplete Reaction) d1->c2 No, SM remains c3 Product is Too Soluble in Solvent d2->c3 Yes s1 Solution: Improve Purification (Column Chromatography) c1->s1 s2 Solution: Optimize Reaction (Increase Time/Temp) c2->s2 s3 Solution: Change Recrystallization Solvent System c3->s3

Caption: A logical troubleshooting tree for diagnosing the cause of low reaction yields.

References

Purification of crude N-(5-Chloro-2-hydroxyphenyl)acetamide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude N-(5-Chloro-2-hydroxyphenyl)acetamide by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.

Q2: Which solvents are suitable for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on the structure of the compound (a substituted phenolic acetanilide), suitable solvents include:

  • Ethanol: Often a good choice for phenolic compounds.

  • Methanol: Similar to ethanol, it can be effective.

  • Acetone: Another polar solvent that can be used.

  • Water: Due to the polar functional groups, water can be used, often in a mixed solvent system (e.g., ethanol/water) to achieve the desired solubility profile.[1]

  • Ethanol/Water or Acetone/Water mixtures: These mixtures allow for fine-tuning of the solvent polarity to achieve optimal recrystallization conditions.

A preliminary small-scale solvent screening is always recommended to determine the best solvent or solvent mixture for your specific sample.

Q3: What is the expected melting point of pure this compound?

Q4: How can I improve the recovery yield of my purified crystals?

Low recovery is a common issue in recrystallization. To improve your yield:

  • Use the minimum amount of hot solvent: Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure complete dissolution at high temperature: The crude material should be fully dissolved in the boiling solvent.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.

  • Sufficient cooling time: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the solvent.

  • Minimize transfers: Each transfer of the solution or crystals can result in some loss of material.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow. 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.3. Cool the solution in an ice-water bath to further decrease the solubility.
"Oiling out" occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. The cooling is too rapid. 4. High concentration of impurities. 1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Choose a lower-boiling point solvent or a mixed solvent system. 3. Ensure a slower cooling rate. 4. If impurities are the issue, a preliminary purification step (e.g., column chromatography) may be necessary.
The obtained crystals are colored. 1. Colored impurities are present in the crude sample. 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
Low yield of purified crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold. 4. Incomplete crystallization due to insufficient cooling. 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure the flask is well-submerged in an ice-water bath for an adequate amount of time.
The melting point of the purified crystals is broad or lower than expected. 1. The crystals are not completely dry (residual solvent). 2. The compound is still impure. 1. Dry the crystals thoroughly under vacuum. 2. Perform a second recrystallization, potentially with a different solvent system.

Data Presentation

Due to the lack of specific experimental solubility data for this compound in the searched literature, the following table presents representative solubility data for a structurally similar compound, acetanilide, to illustrate the principles of solvent selection.

Table 1: Solubility of Acetanilide in Various Solvents at Different Temperatures

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)Suitability for Recrystallization
Water0.535.5Excellent
Ethanol29Very SolubleGood (may require a co-solvent)
Acetone30Very SolubleGood (may require a co-solvent)
Dichloromethane3.6Very SolubleGood

Data is illustrative for a related compound and should be used as a guideline for solvent selection.

Experimental Protocols

The following is a general protocol for the recrystallization of crude this compound based on procedures for similar compounds.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a filtration apparatus (a funnel with fluted filter paper and a receiving flask). Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve decolorize Add activated charcoal (if necessary) dissolve->decolorize hot_filtration Hot filtration to remove insoluble impurities decolorize->hot_filtration cool Cool filtrate slowly to induce crystallization hot_filtration->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filtration Vacuum filtration to isolate crystals ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals under vacuum wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization decision decision issue issue solution solution start Start Recrystallization cool_solution Cool the solution start->cool_solution crystals_form Do crystals form? cool_solution->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out Yes solution_no_crystals Boil off some solvent OR Scratch flask / Add seed crystal crystals_form->solution_no_crystals No low_yield Is the yield low? oiling_out->low_yield No solution_oiling_out Reheat, add more solvent, and cool slowly oiling_out->solution_oiling_out Yes end_success Successful Recrystallization low_yield->end_success No solution_low_yield Use less solvent next time OR Ensure slow & complete cooling low_yield->solution_low_yield Yes solution_no_crystals->cool_solution solution_oiling_out->cool_solution solution_low_yield->end_success

References

Technical Support Center: N-(5-Chloro-2-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a lower than expected melting point and an additional spot on the TLC. What is the likely impurity?

A1: The most probable impurity is the O,N-diacetylated byproduct, 4-chloro-2-acetamidophenyl acetate . This occurs when the hydroxyl group of the desired product is also acetylated. This side reaction is favored by excess acetylating agent (e.g., acetic anhydride), high temperatures, or prolonged reaction times. Unreacted starting material, 2-amino-4-chlorophenol, could also be present.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak could be unreacted starting material, the diacetylated byproduct, or other side products.

  • Compare Retention Times: Run HPLC analyses of your starting material (2-amino-4-chlorophenol) and a sample from a reaction known to produce the diacetylated impurity (e.g., by using a large excess of acetic anhydride). Compare the retention times with the unknown peak.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the impurity peak can help determine its molecular weight and suggest a chemical structure.

  • Forced Degradation: Subjecting your pure compound to stress conditions (acid, base, heat, oxidation) can help identify potential degradation products that might be forming during your reaction or workup.

Q3: How can I minimize the formation of the diacetylated impurity?

A3: To reduce the formation of 4-chloro-2-acetamidophenyl acetate, careful control of reaction conditions is crucial.

  • Stoichiometry: Use a controlled molar ratio of the acetylating agent, avoiding a large excess.

  • Temperature: Maintain a moderate reaction temperature. Acylation of the amino group is typically faster and occurs at lower temperatures than the acylation of the phenolic hydroxyl group.

  • Reaction Time: Monitor the reaction progress using TLC or HPLC to avoid unnecessarily long reaction times.

Q4: My product has a slight brown or grey color. What causes this and how can I fix it?

A4: Discoloration is often due to the oxidation of phenolic compounds, especially the starting material, 2-amino-4-chlorophenol, which is known to be a light brown crystalline solid.[1]

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective at removing colored impurities.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the solution before the final filtration step of recrystallization can help adsorb colored impurities.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can help prevent oxidation.

Impurity Formation Pathways

The synthesis of this compound from 2-amino-4-chlorophenol primarily involves N-acetylation. However, a key side reaction is the subsequent O-acetylation of the phenolic hydroxyl group, leading to an O,N-diacetylated impurity.

G A 2-Amino-4-chlorophenol B This compound (Desired Product) A->B C This compound D 4-Chloro-2-acetamidophenyl acetate (Diacetylated Impurity) C->D + Acetic Anhydride (O-Acetylation)

Caption: Synthesis of the target molecule and formation of the diacetylated impurity.

Troubleshooting Workflow for Unknown Impurities

When an unknown impurity is detected, a systematic approach is necessary for its identification and remediation. The following workflow outlines the key steps.

G start Unknown Peak Detected (e.g., by HPLC) check_reactants Analyze Starting Materials and Reagents start->check_reactants lcms Perform LC-MS Analysis start->lcms get_mw Determine Molecular Weight of Impurity lcms->get_mw propose_structure Propose Potential Structure(s) (e.g., Isomers, Byproducts) get_mw->propose_structure nmr_ir Isolate Impurity (Prep-HPLC) & Perform NMR/FT-IR propose_structure->nmr_ir confirm_structure Confirm Structure nmr_ir->confirm_structure modify_protocol Modify Synthesis Protocol (Temp, Stoichiometry, etc.) confirm_structure->modify_protocol end Impurity Identified & Controlled modify_protocol->end

Caption: A generalized workflow for the identification of unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or tetrahydrofuran in a round-bottom flask.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride (1.0-1.1 eq) dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or HPLC.

  • Precipitation: Upon completion, slowly add the reaction mixture to a beaker of cold water to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: HPLC Method for Purity Analysis

A reverse-phase HPLC method is suitable for analyzing this compound and its common impurities.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (like a methanol/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions: The table below outlines typical starting conditions for HPLC analysis. These may require optimization for your specific instrument and column.

  • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas to those of known standards.

Data Presentation

Table 1: Typical HPLC Conditions for Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., Newcrom R1), 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid or Formic Acid[2]
Gradient Isocratic or Gradient (e.g., 30-70% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Column Temp. 25-30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Table 2: Relative Retention Times of Potential Species

This table provides an example of how to present data for identifying peaks in a chromatogram. The exact retention times (RT) will vary based on the specific HPLC method used.

CompoundExpected Relative RT (Approx.)Potential m/z [M+H]⁺
2-Amino-4-chlorophenol (Starting Material)0.6144.0
This compound (Product) 1.0 186.0
4-Chloro-2-acetamidophenyl acetate (Diacetylated)1.4228.0

References

Technical Support Center: Optimizing Acylation Reactions of Hydroxyphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of hydroxyphenylamines.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of hydroxyphenylamines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of the desired N-acylated product consistently low?

A1: Low yields can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Ensure efficient stirring to maximize contact between reactants.

  • Reagent Degradation: The acylating agent, particularly acetic anhydride, is sensitive to moisture.

    • Solution: Use a fresh bottle of the acylating agent or distill it before use. Ensure all glassware is thoroughly dried.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: While a slight excess of the acylating agent is often used, a large excess can sometimes lead to side reactions. Experiment with varying the molar ratio of the acylating agent to the hydroxyphenylamine.

  • Side Reactions: Competing reactions can consume the starting material.

    • Solution: Analyze the crude product by techniques like TLC or LC-MS to identify major byproducts and adjust reaction conditions accordingly. For instance, lower temperatures generally favor the desired N-acylation over O-acylation.

Q2: My final product is discolored (e.g., brown or pink). What is the cause and how can I fix it?

A2: Discoloration is a common issue, often due to the formation of colored impurities or oligomerization of the starting material.[1]

  • Cause: p-Aminophenol and its derivatives are susceptible to oxidation, which can form colored byproducts.[2]

  • Solutions:

    • Purification of Starting Material: If the starting hydroxyphenylamine is discolored, it can be purified before the reaction. One method involves dissolving it in an acidic aqueous solution, treating it with decolorizing charcoal (Norite), and then filtering.[2][3]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Recrystallization: The most common method to purify the final product and remove colored impurities is recrystallization.[4][5] Water or aqueous ethanol are often suitable solvents for N-acetyl-p-aminophenol (paracetamol).[4][6] Adding a small amount of activated charcoal during recrystallization can help remove colored impurities.[5]

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A3: The presence of both amino and hydroxyl groups in hydroxyphenylamines makes them susceptible to several side reactions:

  • O-Acylation: Acylation of the hydroxyl group to form an ester is a common side reaction.[7][8] Although the amino group is generally more nucleophilic, O-acylation can occur, especially at higher temperatures or with prolonged reaction times.[9]

    • Solution: Employ milder reaction conditions (e.g., lower temperature) to favor the kinetically preferred N-acylation.

  • Di-acylation: Both the amino and hydroxyl groups can be acylated.

    • Solution: Use a controlled amount of the acylating agent (closer to a 1:1 molar ratio).

  • Oligomerization: Hydroxy aromatic amines can undergo oligomerization, leading to polymeric byproducts.[1]

    • Solution: Optimize reaction conditions such as temperature and concentration to minimize polymerization.

Q4: How can I selectively achieve N-acylation over O-acylation?

A4: Achieving chemoselective N-acylation is a key challenge. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group is the primary factor enabling this selectivity.[7][9][10]

  • Kinetic Control: Running the reaction at lower temperatures and for shorter durations generally favors the faster N-acylation reaction.

  • pH Control: The reactivity of the amino group is pH-dependent. In acidic conditions, the amino group is protonated (-NH3+), rendering it non-nucleophilic. By controlling the pH, it's possible to modulate the relative nucleophilicity of the amino and hydroxyl groups. The use of a sodium acetate buffer in some procedures helps to neutralize the acid formed and maintain a suitable pH for the reaction.[3]

  • Protecting Groups: For more complex substrates or when high selectivity is crucial, the hydroxyl group can be protected before acylation, and then deprotected afterward. However, for simple acylations like the synthesis of paracetamol, this is often unnecessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for hydroxyphenylamines?

A1: The most commonly used acylating agent is acetic anhydride .[1][4][6] Other acylating agents include acetyl chloride and, in some specialized applications, ketene or vinyl acetate.[1][11] Acetic anhydride is often preferred due to its reactivity and the fact that the byproduct, acetic acid, is generally easy to remove.[4]

Q2: What solvents are typically used for these reactions?

A2: Water is a common and environmentally friendly solvent for the acylation of p-aminophenol with acetic anhydride.[4][5][6] Acetic acid can also be used, and its presence can increase the solubility of p-aminophenol.[2] For enzymatic acylations or with different acylating agents, organic solvents like THF or tert-butanol have been explored.[12]

Q3: What is a typical experimental protocol for the acetylation of p-aminophenol?

A3: A general laboratory-scale procedure for the synthesis of paracetamol (N-acetyl-p-aminophenol) is as follows:

  • Suspend p-aminophenol in water in an Erlenmeyer flask.

  • Slowly add acetic anhydride to the suspension while stirring.

  • Heat the mixture in a water bath (e.g., at around 85°C) for a short period (e.g., 10-15 minutes).[4][6]

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.[4][6]

  • Collect the crude product by vacuum filtration and wash it with cold water.[4][6]

  • Purify the crude product by recrystallization from hot water, often with the addition of a small amount of activated charcoal to remove colored impurities.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (hydroxyphenylamine) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acetylation of p-Aminophenol

ParameterMethod 1Method 2Method 3
p-Aminophenol 2.75 g (25.2 mmol)[6]3.0 g[4]2.1 g[3]
Acylating Agent 3 mL (31.8 mmol) Acetic Anhydride[6]4.0 mL Acetic Anhydride[4]2.0 mL Acetic Anhydride[3]
Solvent 7.5 mL Water[6]10.0 mL DI Water[4]35 mL Water + 1.5 mL conc. HCl[3]
Temperature Boiling water bath[6]~85 °C water bath[4]Steam bath[3]
Reaction Time 10 minutes[6]Not specified, heating until dissolution[4]Not specified
Purification Recrystallization from water[6]Recrystallization from deionized water[4]Gravity filtration after decolorizing charcoal[3]

Experimental Protocols

Protocol 1: Acetylation of 4-Aminophenol in Water

This protocol is adapted from a common laboratory procedure for the synthesis of paracetamol.[4][6]

  • Preparation: Place 2.75 g (25.2 mmol) of 4-aminophenol and 7.5 mL of water into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Reaction: While stirring the suspension, slowly add 3.0 mL (31.8 mmol) of acetic anhydride.

  • Heating: Heat the reaction mixture in a boiling water bath for approximately 10-15 minutes, continuing to stir.

  • Crystallization: Remove the flask from the water bath and cool it in an ice bath to induce crystallization.

  • Isolation: Collect the solid product via vacuum filtration, washing the crystals with a small amount of ice-cold water.

  • Purification: Recrystallize the crude product from hot water. If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtering and allowing it to cool.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Hydroxyphenylamine and Solvent add_reagent Add Acylating Agent (e.g., Acetic Anhydride) start->add_reagent Stirring heat Heat Reaction Mixture (e.g., Water Bath) add_reagent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Induce Crystallization monitor->cool Reaction Complete filtrate Vacuum Filtration cool->filtrate recrystallize Recrystallization filtrate->recrystallize dry Dry Final Product recrystallize->dry end end dry->end Pure N-Acylated Product

Caption: General experimental workflow for the acylation of hydroxyphenylamines.

reaction_pathways cluster_products Potential Reaction Pathways start Hydroxyphenylamine + Acylating Agent main_product Desired Product: N-Acylation start->main_product Favored Pathway (Higher Nucleophilicity of -NH2) side_product1 Side Product: O-Acylation start->side_product1 Minor Pathway side_product2 Side Product: Di-acylation start->side_product2 Minor Pathway (Excess Acylating Agent) note1 Conditions: Milder Temperature Controlled Stoichiometry note2 Conditions: Higher Temperature Excess Acylating Agent

References

Technical Support Center: Synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products arise from the reactivity of the starting material, 2-amino-4-chlorophenol, which has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The primary side products include:

  • O-acetylated product (2-amino-4-chlorophenyl acetate): This forms when the hydroxyl group is acetylated instead of the amino group.

  • Di-acetylated product (N,O-diacetyl-5-chloro-2-aminophenol): This occurs when both the amino and hydroxyl groups are acetylated.

  • Oxidation products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities such as quinones and quinonimines, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1][2]

Q2: Why is N-acetylation generally favored over O-acetylation in aminophenols?

A2: In the acetylation of aminophenols, the amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions. This inherent difference in reactivity leads to the preferential formation of the N-acetylated product. The reaction is a kinetically controlled process where the more nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent more rapidly.

Q3: What are the key reaction parameters that influence the formation of side products?

A3: Several factors can influence the selectivity of the acetylation and the formation of impurities:

  • Temperature: Higher temperatures can promote di-acetylation and the formation of degradation products.

  • Reaction Time: Prolonged reaction times can increase the likelihood of di-acetylation and oxidation.

  • Stoichiometry of the Acetylating Agent: Using a large excess of the acetylating agent (e.g., acetic anhydride) can lead to a higher proportion of the di-acetylated side product.

  • Solvent and pH: The choice of solvent and the pH of the reaction medium can affect the relative nucleophilicity of the amino and hydroxyl groups. For instance, acidic conditions can protonate the amino group, reducing its nucleophilicity and potentially favoring O-acetylation.

Q4: How can I purify the desired this compound from the common side products?

A4: Purification can typically be achieved through recrystallization. The desired N-acetylated product often has different solubility properties compared to the starting material and the di-acetylated side product. A common method involves dissolving the crude product in a suitable hot solvent (e.g., ethanol-water mixture) and allowing it to cool slowly to form crystals of the purified product. The di-acetylated product, being less polar, may remain in the mother liquor. Column chromatography can also be employed for more challenging separations.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Formation of a significant amount of side products. 3. Loss of product during workup and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Optimize reaction conditions (temperature, time, stoichiometry of reagents) to minimize side product formation. 3. Carefully perform extraction and recrystallization steps to minimize product loss.
Presence of a significant amount of di-acetylated side product 1. Use of a large excess of acetic anhydride. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a controlled molar ratio of acetic anhydride to 2-amino-4-chlorophenol (e.g., 1.1 to 1.5 equivalents of acetic anhydride). 2. Maintain a lower reaction temperature (e.g., room temperature or slightly elevated). 3. Monitor the reaction closely and stop it once the starting material is consumed.
Product is colored (e.g., pink, brown, or dark) 1. Oxidation of the starting aminophenol or the product. 2. Presence of metallic impurities that can catalyze oxidation.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Treat the crude product with a small amount of a reducing agent like sodium dithionite during workup or recrystallization to remove colored impurities. 4. Use high-purity reagents and solvents.
Difficulty in crystallizing the final product 1. Presence of impurities that inhibit crystallization. 2. Incorrect choice of recrystallization solvent.1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Screen a variety of solvents or solvent mixtures for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the N-acetylation of 2-amino-4-chlorophenol.

Materials:

  • 2-amino-4-chlorophenol

  • Acetic anhydride

  • Glacial acetic acid or a suitable solvent (e.g., water, ethanol)

  • Sodium acetate (optional, as a buffer)

  • Hydrochloric acid (for pH adjustment during workup)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid or an aqueous medium.

  • Cool the mixture in an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • If the product precipitates, collect it by filtration. If not, neutralize the solution with a sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway Synthesis of this compound A 2-amino-4-chlorophenol P This compound (Desired Product) A->P N-Acetylation (Major Pathway) S1 N,O-diacetyl-5-chloro-2-aminophenol (Di-acetylated Side Product) A->S1 Di-acetylation (Side Reaction) S2 Oxidation Products (e.g., Quinonimine) A->S2 Oxidation (Side Reaction) B Acetic Anhydride B->P B->S1

Caption: Reaction scheme for the synthesis of this compound showing the desired product and major side products.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Analysis Analyze Crude Product by TLC/HPLC Start->Analysis IncompleteReaction Incomplete Reaction (Starting material remains) Analysis->IncompleteReaction Yes SideProducts Significant Side Products Analysis->SideProducts Yes WorkupLoss Product Loss During Workup Analysis->WorkupLoss No significant impurities OptimizeTimeTemp Increase reaction time or temperature IncompleteReaction->OptimizeTimeTemp OptimizeReagents Adjust stoichiometry of reagents SideProducts->OptimizeReagents OptimizePurification Refine extraction and recrystallization procedures WorkupLoss->OptimizePurification

Caption: A logical workflow to diagnose and address the issue of low product yield in the synthesis.

References

Technical Support Center: Column Chromatography for N-(5-Chloro-2-hydroxyphenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-(5-Chloro-2-hydroxyphenyl)acetamide via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of moderately polar compounds like this compound. Its slightly acidic nature is generally compatible with this type of molecule. For particularly acid-sensitive downstream applications, neutral or deactivated silica gel can be considered.

Q2: How do I determine the appropriate solvent system (mobile phase) for the column?

A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.35 for this compound. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.

Q3: Should I perform a gradient or isocratic elution?

A3: For purifying this compound from closely related impurities, a gradient elution is often more effective. This involves starting with a lower polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate). This allows for better separation of less polar impurities first, followed by the elution of the target compound in a sharp band. If the impurities are significantly different in polarity, an isocratic (constant solvent composition) elution may be sufficient.

Q4: What is the best method for loading my crude sample onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. Carefully pipette this solution onto the top of the silica bed. This method is straightforward for samples that are readily soluble in the mobile phase.

  • Dry Loading: If the crude product has poor solubility in the initial mobile phase, it is best to use dry loading. Dissolve the sample in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often results in better resolution and sharper bands.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not move off the origin (Rf = 0) 1. The mobile phase is not polar enough. 2. The compound is highly polar and strongly adsorbed to the silica.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes. 2. Consider adding a small percentage of a more polar solvent like methanol (e.g., 1-5% in dichloromethane) to the eluent system.[1]
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate in your ethyl acetate/hexane mixture.
Poor separation of the product from impurities (overlapping spots on TLC) 1. The chosen solvent system has poor selectivity for the compounds. 2. The column was overloaded with the crude sample. 3. The column was not packed properly, leading to channeling.1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/ethyl acetate). 2. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. 3. Ensure the silica gel bed is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the compound band 1. The compound is sparingly soluble in the mobile phase. 2. The compound is interacting too strongly with the acidic silica gel (common for phenolic or basic compounds). 3. The column is overloaded.1. Change the mobile phase to one in which the compound is more soluble. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%) or by adding a small percentage of acetic or formic acid to the mobile phase to suppress ionization.[1] 3. Decrease the amount of sample loaded.
No compound is recovered from the column 1. The compound may have decomposed on the acidic silica gel. 2. The fractions are too dilute to detect the compound by TLC.1. Test the stability of your compound on a silica TLC plate before running the column. If it decomposes, consider using a different stationary phase like alumina or a reverse-phase silica.[1] 2. Combine and concentrate the fractions where you expect your compound to elute and re-run the TLC.

Experimental Protocol: Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Sand, washed

2. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).

  • Visualize the spots under UV light (254 nm).

  • The optimal solvent system is one that gives the target compound an Rf value of approximately 0.2-0.35.

3. Column Preparation (Slurry Method):

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the top of the silica run dry.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the initial, low-polarity solvent system determined by TLC.

  • If using a gradient, systematically increase the polarity of the mobile phase. A suggested gradient could be:

    • 2 column volumes of 15% Ethyl Acetate/Hexanes

    • 3 column volumes of 30% Ethyl Acetate/Hexanes

    • 3 column volumes of 45% Ethyl Acetate/Hexanes

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

6. Fraction Analysis:

  • Monitor the elution process by spotting every few fractions on a TLC plate.

  • Develop the TLC plate in a solvent system that gives a good spread of the components.

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Parameter Typical Value/Range
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Optimal TLC Rf 0.2 - 0.35
Sample Loading Ratio 1:20 to 1:100 (Crude Product : Silica Gel by weight)
Typical Recovery >85% (dependent on crude purity)

Visualizations

G start Start Purification tlc Develop TLC to find solvent system (Rf ~0.2-0.35) start->tlc pack Pack silica gel column tlc->pack load Load sample (dry loading preferred) pack->load elute Elute with solvent system load->elute monitor Monitor fractions by TLC elute->monitor issue Problem Encountered? monitor->issue no_move Compound not moving? issue->no_move Yes combine Combine pure fractions issue->combine No streaking Streaking/Tailing? no_move->streaking No increase_polarity Increase eluent polarity no_move->increase_polarity Yes poor_sep Poor Separation? streaking->poor_sep No change_solvent Change solvent or add modifier (acid/base) streaking->change_solvent Yes optimize_system Re-optimize solvent on TLC / Reduce sample load poor_sep->optimize_system Yes increase_polarity->elute change_solvent->elute optimize_system->pack evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Troubleshooting low yield in N-(5-Chloro-2-hydroxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves the N-acetylation of 2-amino-4-chlorophenol using an acetylating agent like acetic anhydride or acetyl chloride. This reaction is typically carried out in a suitable solvent, often with a base or acid catalyst to facilitate the reaction.

Q2: What are the primary reasons for low yields in this synthesis?

A2: Low yields are often attributed to side reactions, incomplete conversion of the starting material, and product loss during workup and purification. The most significant side reaction is the O-acetylation of the phenolic hydroxyl group, leading to the formation of an N,O-diacetylated byproduct.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] TLC allows for a quick qualitative assessment of the consumption of the starting material (2-amino-4-chlorophenol) and the formation of the product. HPLC provides a more quantitative analysis of the reaction mixture.[3]

Q4: What are the expected impurities in the crude product?

A4: Besides unreacted 2-amino-4-chlorophenol and residual acetylating agent, the main impurity is often the N,O-diacetyl-4-chloro-2-aminophenol byproduct. Other potential impurities can arise from the degradation of the starting material or product, especially if the reaction is carried out at high temperatures or for extended periods.

Q5: What is the recommended method for purifying the final product?

A5: Recrystallization is the most common method for purifying crude this compound.[4] A suitable solvent system, such as an ethanol/water mixture, can be used to obtain a product with high purity.[5][6] Column chromatography can be employed for highly impure samples.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: The starting material is still present in the crude product.- Increase the reaction time or temperature moderately. - Ensure the acetylating agent is added in a slight excess (e.g., 1.1-1.2 equivalents). - Check the purity of the starting materials.
Formation of N,O-diacetylated byproduct: The phenolic hydroxyl group is also acetylated.- Perform the reaction under milder conditions (e.g., lower temperature). - Use a less reactive acetylating agent or a shorter reaction time. - Conduct the reaction under acidic conditions to protonate the amino group and favor O-acetylation, followed by a selective deacetylation of the O-acetyl group, although this is a more complex route.[7]
Product loss during workup: The product is partially soluble in the aqueous phase during extraction or washing.- Ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product. - Minimize the volume of water used for washing. - Perform multiple extractions with a suitable organic solvent.
Product loss during recrystallization: The product remains in the mother liquor.- Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. - Cool the flask in an ice bath to further decrease the solubility of the product.
Product is an oil or fails to crystallize Presence of impurities: High levels of byproducts or residual solvent can inhibit crystallization.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Try a different recrystallization solvent or a mixture of solvents.[5][6] - "Scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
Multiple spots on TLC of the final product Presence of impurities: The product is not pure.- Repeat the recrystallization process. - Consider using a different solvent system for recrystallization.[5][6] - If recrystallization is ineffective, purify the product using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound (Analogous to Acetaminophen Synthesis)

This protocol is adapted from a standard procedure for the synthesis of acetaminophen and should be optimized for the specific substrate.[8]

Materials:

  • 2-amino-4-chlorophenol

  • Acetic anhydride

  • Deionized water

  • Ethanol

  • 10% Hydrochloric acid (optional, for workup)

  • Saturated sodium bicarbonate solution (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-chlorophenol (1.0 eq) in water.

  • Add acetic anhydride (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C with stirring for 30-60 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • If crystallization does not occur, extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., 1:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.

  • On a TLC plate, draw a baseline with a pencil about 1 cm from the bottom.

  • Spot the starting material (a solution of 2-amino-4-chlorophenol) and a sample of the reaction mixture on the baseline.

  • Place the TLC plate in the developing chamber and allow the eluent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Visualizations

Synthesis_Pathway A 2-Amino-4-chlorophenol C This compound (Desired Product) A->C N-Acetylation D N,O-diacetyl-4-chloro-2-aminophenol (Byproduct) A->D O-Acetylation B Acetic Anhydride B->C B->D E Acetic Acid B->E C->D Further Acetylation

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_sm TLC/HPLC Analysis: Unreacted Starting Material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproduct TLC/HPLC Analysis: Presence of Byproduct? check_sm->check_byproduct No optimize_cond Increase Time/Temp Add more Acetic Anhydride incomplete_rxn->optimize_cond end Yield Improved optimize_cond->end byproduct_form Byproduct Formation (O-acetylation) check_byproduct->byproduct_form Yes check_workup Review Workup & Purification Procedure check_byproduct->check_workup No milder_cond Use Milder Conditions (Lower Temp/Time) byproduct_form->milder_cond milder_cond->end loss_workup Product Loss During Workup/Purification check_workup->loss_workup Yes check_workup->end No optimize_workup Optimize Extraction & Recrystallization loss_workup->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Preventing oxidation of N,N-dimethyl-p-phenylenediamine starting material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-dimethyl-p-phenylenediamine (DMPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of DMPD starting material. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your DMPD in your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid N,N-dimethyl-p-phenylenediamine (DMPD) has changed color from off-white/light gray to a dark brown/purple color. What has happened?

A1: A color change in solid DMPD is a clear indicator of oxidation. DMPD is highly susceptible to oxidation in the presence of air (oxygen) and light. The colored impurities are oxidation products, which can affect the accuracy and outcome of your experiments.

Q2: I've noticed that my solutions of DMPD change color over a short period. Why is this happening and how can I prevent it?

A2: The color change in your DMPD solution is also due to oxidation, which is often accelerated when DMPD is in solution. Factors that promote oxidation in solution include the presence of dissolved oxygen, exposure to light, and the pH of the solution. To prevent this, it is crucial to use deoxygenated solvents, protect the solution from light, and in some cases, adjust the pH or use an antioxidant.

Q3: Can I still use my oxidized DMPD?

A3: It is highly recommended to use pure, unoxidized DMPD for your experiments to ensure reproducibility and accuracy. The presence of oxidation products can lead to misleading results. For sensitive applications, purification of the oxidized material is necessary.

Q4: What is the ideal way to store N,N-dimethyl-p-phenylenediamine?

A4: Solid DMPD should be stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator (+4°C) to minimize oxidation.[1]

Troubleshooting Guide: Preventing DMPD Oxidation

This guide provides solutions to common issues encountered during the handling and use of DMPD.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Solid DMPD darkens upon opening the container. Exposure to atmospheric oxygen and/or light.Minimize the time the container is open. Handle the solid in a glove box or under a stream of inert gas (e.g., argon or nitrogen). Store the container in the dark.
DMPD solution rapidly changes color after preparation. 1. Dissolved oxygen in the solvent.2. Exposure to ambient light.3. Inappropriate pH of the solution.1. Deoxygenate the solvent: Before dissolving the DMPD, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. You can also use freeze-pump-thaw cycles for more rigorous deoxygenation.2. Protect from light: Prepare and store the solution in an amber glass vial or a container wrapped in aluminum foil.3. pH control: The stability of DMPD can be pH-dependent. For some applications, buffering the solution to a slightly acidic pH may slow down oxidation.[2]
Inconsistent results in assays using DMPD. Partial oxidation of the DMPD starting material or solution.Always use fresh, colorless DMPD solid or freshly prepared solutions. If you suspect oxidation, purify the DMPD before use. Consider adding a suitable antioxidant to your stock solution if it needs to be stored.

Experimental Protocols

Protocol 1: Preparation of a Stabilized N,N-Dimethyl-p-phenylenediamine (DMPD) Solution

This protocol describes the preparation of a DMPD solution with enhanced stability against oxidation.

Materials:

  • N,N-dimethyl-p-phenylenediamine (DMPD) solid

  • High-purity solvent (e.g., ethanol, water, or buffer as required by your experiment)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with septa

  • Syringes and needles

  • (Optional) Antioxidant such as Butylated hydroxytoluene (BHT)

Procedure:

  • Solvent Deoxygenation:

    • Place the required volume of solvent in a flask with a sidearm.

    • Seal the flask and sparge with a steady stream of inert gas (argon or nitrogen) through a long needle submerged in the solvent for at least 30 minutes. The gas should exit through a needle in the septum.

  • Weighing DMPD:

    • Quickly weigh the required amount of DMPD solid and place it in a clean, dry amber glass vial.

    • Immediately cap the vial and purge with inert gas for a few minutes.

  • Solution Preparation:

    • Using a syringe, draw the deoxygenated solvent and add it to the vial containing the DMPD.

    • Gently swirl the vial to dissolve the solid completely.

    • (Optional) If using an antioxidant, add a small amount (e.g., 0.01% w/v of BHT) to the solution.

    • Once dissolved, blanket the headspace of the vial with inert gas before sealing tightly with a septum cap.

  • Storage:

    • Store the prepared solution in a refrigerator (+4°C) and in the dark.

    • For long-term storage, aliquoting the solution into smaller, single-use vials under an inert atmosphere is recommended to avoid repeated exposure of the bulk solution to air.

Protocol 2: Small-Scale Purification of Oxidized N,N-Dimethyl-p-phenylenediamine (DMPD)

This protocol describes a method to purify a small quantity of discolored (oxidized) DMPD for laboratory use.

Materials:

  • Oxidized N,N-dimethyl-p-phenylenediamine

  • Diethyl ether (or other suitable non-polar solvent)

  • Distilled water

  • Sodium hydrosulfite (sodium dithionite)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolution and Reduction:

    • Dissolve the oxidized DMPD in a minimal amount of dilute hydrochloric acid.

    • In a fume hood, add a small amount of sodium hydrosulfite to the solution and stir. The dark color should fade as the oxidized species are reduced. Add the reducing agent portion-wise until the color change is complete.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add diethyl ether to the separatory funnel.

    • Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Shake the separatory funnel vigorously, venting frequently.

    • Allow the layers to separate and collect the organic (ether) layer.

    • Repeat the extraction of the aqueous layer with fresh diethyl ether two more times.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator under reduced pressure.

  • Final Product Handling:

    • The resulting purified DMPD should be a crystalline solid.

    • Immediately transfer the purified solid to a clean, dry, and tared amber vial.

    • Blanket with inert gas, seal tightly, and store in a refrigerator as described in the storage guidelines.

Data Presentation

Table 1: General Stability of N,N-Dimethyl-p-phenylenediamine under Various Conditions

Condition Relative Stability Observations Recommendations
Solid, exposed to air and light Very LowRapid discoloration to brown/purple.Store under inert gas in a dark, cool place.
Solid, under inert gas, refrigerated HighStable for extended periods.Ideal storage condition for the solid starting material.[1]
Solution in aerated solvent, ambient light Very LowRapid color change within minutes to hours.Use deoxygenated solvents and protect from light.
Solution in deoxygenated solvent, dark, refrigerated Moderate to HighStable for a limited time (hours to days).Prepare fresh solutions for best results.
Solution with antioxidant, deoxygenated, dark, refrigerated HighEnhanced stability compared to solutions without antioxidants.Consider for stock solutions that need to be stored for more than a day.

Visualizations

Experimental_Workflow_for_Preparing_Stable_DMPD_Solution Workflow for Preparing a Stable DMPD Solution cluster_prep Preparation Steps cluster_storage Storage start Start deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate weigh Weigh DMPD Solid (Quickly, in subdued light) start->weigh dissolve Dissolve DMPD in Deoxygenated Solvent (in amber vial) deoxygenate->dissolve weigh->dissolve add_antioxidant (Optional) Add Antioxidant dissolve->add_antioxidant purge Purge Headspace with Inert Gas add_antioxidant->purge seal Seal Vial Tightly purge->seal store Store in Refrigerator (+4°C) and in the Dark seal->store Troubleshooting_DMPD_Oxidation Troubleshooting DMPD Oxidation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: DMPD Oxidation (Color Change) air Exposure to Air (Oxygen) problem->air light Exposure to Light problem->light ph Inappropriate pH problem->ph solvent Dissolved O2 in Solvent problem->solvent antioxidant Add Antioxidant problem->antioxidant Preventative Measure purify Purify Oxidized Material problem->purify Corrective Action inert_gas Handle under Inert Gas air->inert_gas darkness Work in Dark/ Use Amber Vials light->darkness buffer Use Buffered Solution ph->buffer deoxygenate Deoxygenate Solvents solvent->deoxygenate

References

Technical Support Center: Monitoring N-(5-Chloro-2-hydroxyphenyl)acetamide Synthesis via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of the N-(5-Chloro-2-hydroxyphenyl)acetamide synthesis reaction using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction.[1] By spotting the reaction mixture on a TLC plate over time, you can qualitatively observe the disappearance of the starting materials (e.g., 2-amino-4-chlorophenol) and the appearance of the desired product, this compound. This allows you to determine if the reaction is proceeding as expected and when it has reached completion.

Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?

A2: The choice of solvent system is critical for achieving good separation of the spots on the TLC plate.[2] For the separation of 2-amino-4-chlorophenol from the more nonpolar product, this compound, a good starting point is a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. A common starting ratio to test is 7:3 or 8:2 hexane:ethyl acetate. You may need to adjust the polarity of the eluent to achieve optimal separation.

Q3: How can I visualize the spots on the TLC plate?

A3: Since both the reactant, 2-amino-4-chlorophenol, and the product, this compound, are aromatic and contain phenol and amine/amide functional groups, they are often UV-active. This means you can visualize the spots under a UV lamp (typically at 254 nm), where they will appear as dark spots.[1] Additionally, you can use chemical stains for visualization. Stains that are effective for phenols and amines include:

  • Potassium Permanganate (KMnO4) stain: This is a good general-purpose stain for compounds that can be oxidized.

  • Anisaldehyde stain: This stain can produce a range of colors with different functional groups and is often effective for phenols.[3]

  • Ninhydrin stain: This stain is particularly useful for visualizing primary and secondary amines, which will be present in your starting material.

  • Ferric Chloride (FeCl3) stain: This is a specific stain for phenols, which will produce a colored spot.[4]

Q4: What are the expected relative Rf values for the starting material and the product?

A4: The Rf (retardation factor) value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. In a normal-phase TLC system (e.g., silica gel), more polar compounds will have lower Rf values as they adhere more strongly to the polar stationary phase. Therefore, the starting material, 2-amino-4-chlorophenol, which is more polar due to the free amine and hydroxyl groups, is expected to have a lower Rf value than the product, this compound, where the amine has been converted to a less polar amide.

Troubleshooting Guide

This guide addresses common issues encountered when monitoring the this compound reaction with TLC.

Problem Possible Cause(s) Recommended Solution(s)
Spots are streaking 1. The sample is too concentrated.[5][6] 2. The compound is highly polar and interacting strongly with the silica gel. 3. The spotting solvent is too polar.1. Dilute the reaction mixture sample before spotting it on the TLC plate. 2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing. 3. Ensure the spotting solvent is volatile and not excessively polar.
All spots remain at the baseline (low Rf) 1. The eluent is not polar enough to move the compounds up the plate.[7]1. Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
All spots are near the solvent front (high Rf) 1. The eluent is too polar.[7]1. Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).
No spots are visible 1. The sample concentration is too low.[6] 2. The compounds are not UV-active, or the visualization method is inappropriate.[4] 3. The solvent level in the developing chamber was above the spotting line.[6]1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. 2. Use a chemical stain in addition to or instead of a UV lamp. 3. Ensure the solvent level is below the baseline where the samples are spotted.
Spots are not well-separated 1. The polarity of the eluent is not optimized for this specific separation.1. Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, try a dichloromethane/methanol system. Experiment with different ratios to find the optimal separation.
An unexpected spot appears 1. A side reaction may be occurring, leading to the formation of a byproduct. 2. The starting material is impure.1. Consider potential side reactions such as di-acetylation or oxidation and try to identify the structure of the byproduct. 2. Run a TLC of the starting material alone to check for impurities.

Experimental Protocol: TLC Monitoring

This section provides a detailed methodology for monitoring the reaction progress.

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 7:3 hexane:ethyl acetate)

  • Reaction mixture

  • Starting material standard (2-amino-4-chlorophenol)

  • UV lamp (254 nm)

  • Visualization stain (e.g., potassium permanganate solution)

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a faint line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark small, evenly spaced ticks on this line where you will spot your samples.

  • Spot the Plate:

    • Co-spot (Lane 1): Dip a clean capillary tube into the starting material standard solution and gently touch it to the first mark on the baseline. Then, using a different clean capillary tube, dip it into the reaction mixture and spot it on top of the starting material spot.

    • Reaction Mixture (Lane 2): Using a clean capillary tube, dip it into the reaction mixture and gently touch it to the second mark on the baseline.

    • Starting Material (Lane 3): Using a clean capillary tube, dip it into the starting material standard solution and gently touch it to the third mark on the baseline.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate. Do not disturb the chamber during development.

  • Stop the Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Staining: If necessary, dip the plate into a jar containing a suitable stain (e.g., potassium permanganate) or spray the plate with the staining solution. Gently heat the plate with a heat gun to develop the spots if required by the staining procedure.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. The appearance of a new spot with a higher Rf value and the disappearance of the starting material spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

Compound Structure Expected Polarity Expected Rf Value Visualization
2-amino-4-chlorophenol (Starting Material)(Structure of 2-amino-4-chlorophenol)More PolarLowerUV, Ninhydrin, FeCl3
This compound (Product)(Structure of this compound)Less PolarHigherUV, KMnO4, Anisaldehyde

Note: The exact Rf values will depend on the specific TLC plate, eluent composition, and experimental conditions.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (Co-spot, Reaction, Starting Material) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV and/or Stain) dry_plate->visualize interpret Interpret Results visualize->interpret Reaction_Monitoring_Logic cluster_tlc_results TLC Plate Analysis start Start of Reaction (t=0) reaction_progress Reaction in Progress (t=x) start->reaction_progress Time start_tlc TLC at t=0: - Strong Starting Material (SM) spot - No Product (P) spot reaction_complete Reaction Complete (t=final) reaction_progress->reaction_complete SM Consumed troubleshoot Troubleshoot Reaction/TLC reaction_progress->troubleshoot No Change in Spots progress_tlc TLC at t=x: - Fading SM spot - Appearing P spot end end reaction_complete->end Proceed to Workup complete_tlc TLC at t=final: - No SM spot - Strong P spot

References

Resolving peak tailing in HPLC analysis of N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis

Topic: Resolving Peak Tailing in HPLC Analysis of N-(5-Chloro-2-hydroxyphenyl)acetamide

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, featuring a trailing edge that extends further than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical (Gaussian).[2] This distortion is problematic as it can compromise the accuracy of peak integration, reduce resolution between adjacent analytes, and negatively impact the overall reproducibility and sensitivity of the method.[3][4] A tailing factor (Tf) greater than 2.0 is generally considered unacceptable for high-precision analytical work.[3]

Q2: Why is this compound particularly prone to peak tailing?

A2: this compound is a polar compound containing both a phenolic hydroxyl (-OH) group and an amide (-NH-C=O) group. These functional groups make the molecule susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[5] The key reasons include:

  • Silanol Interactions: The polar groups can form hydrogen bonds with active, unreacted silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1][5]

  • Analyte Ionization: The phenolic hydroxyl group is weakly acidic. If the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak distortion.[6]

  • Metal Chelation: The ortho-hydroxy acetamide structure can act as a chelating agent, interacting with trace metal contaminants (e.g., iron, titanium) present in the HPLC system's stainless-steel components or within the silica packing material itself, causing significant tailing.[7][8]

Q3: What are the most common causes of peak tailing for this analyte?

A3: The primary causes are typically chemical interactions and suboptimal method parameters. These include:

  • Secondary Silanol Interactions: Strong interactions between the analyte and acidic silanol groups on the column packing.[9][10]

  • Incorrect Mobile Phase pH: Operating at a pH that promotes mixed ionization states of the analyte.[11]

  • Metal Contamination: Chelation of the analyte with metal ions in the flow path.[7][12]

  • Column Overload: Injecting a sample that is too concentrated, which saturates the stationary phase.[2][5]

  • Column Degradation: Loss of stationary phase or accumulation of contaminants at the column inlet.[3]

  • Extra-Column Effects: Excessive volume from long tubing or poorly made connections, leading to band broadening.[6][13]

Troubleshooting Guide

This section provides a systematic, question-and-answer approach to diagnosing and resolving peak tailing for this compound.

Q4: My chromatogram shows significant peak tailing. Where do I start?

A4: Start with a systematic diagnosis to isolate the cause. The logical first step is to determine if the problem is specific to the analyte or affects the entire system.

Logical Troubleshooting Workflow

G cluster_system System-Level Issues cluster_analyte Analyte-Specific Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 sys_check Check for Extra-Column Volume (tubing, connections) q1->sys_check Yes ph_adjust Optimize Mobile Phase pH (adjust away from pKa) q1->ph_adjust No frit_check Inspect/Replace Column Inlet Frit sys_check->frit_check column_void Check for Column Void (replace column if necessary) frit_check->column_void additive Add Mobile Phase Modifier (e.g., competing base, chelator) ph_adjust->additive column_chem Use High-Purity or End-Capped Column additive->column_chem sample_prep Check Sample Concentration & Solvent Strength column_chem->sample_prep G cluster_0 A) Interaction with Free Silanols cluster_1 B) Mitigation by Low pH Analyte Analyte (-OH group) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Secondary Interaction Result1 Peak Tailing Analyte2 Analyte (-OH group) Silanol_H Protonated Silanol (Si-OH) Result2 Symmetric Peak Proton H⁺ (from low pH buffer) Proton->Silanol_H Blocks Interaction

References

Improving the stability of N-(5-Chloro-2-hydroxyphenyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(5-Chloro-2-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellow/brown color. What is causing this discoloration and how can I prevent it?

A1: The discoloration is likely due to the oxidation of the phenolic hydroxyl group in the molecule. This process can be accelerated by exposure to light, oxygen, and high pH. To prevent this, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be protected from light by using amber vials or wrapping the container in aluminum foil.[1] Purging the solvent with an inert gas like nitrogen or argon before dissolution can also help to minimize oxidation.

Q2: I'm observing precipitation in my aqueous solution of this compound over time. What is happening and what can I do?

A2: this compound has moderate solubility in water.[2] Precipitation can occur due to several factors including supersaturation, changes in temperature, or pH shifts. Ensure that the concentration of your solution is not exceeding the solubility limit at the storage temperature. The solubility of organic compounds often increases with temperature, so a solution prepared at a higher temperature may precipitate upon cooling.[2] Additionally, the phenolic hydroxyl group has a pKa, and changes in the pH of the solution can affect the ionization state and solubility of the compound. Maintaining a consistent and appropriate pH with a suitable buffer system can help prevent precipitation.

Q3: I suspect my compound is degrading in solution. What are the likely degradation pathways?

A3: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed, especially under acidic or basic conditions, to yield 5-chloro-2-aminophenol and acetic acid.[3][4][5]

  • Oxidation: The electron-rich phenol ring is prone to oxidation, which can lead to the formation of colored quinone-type structures. This process can be catalyzed by light, metal ions, and oxygen.

Q4: What are the optimal storage conditions for a stock solution of this compound?

A4: To maximize stability, stock solutions should be prepared in a suitable organic solvent where the compound has good solubility, such as ethanol or acetone.[2] If possible, use anhydrous solvents to minimize hydrolysis.[1] Store the solution at low temperatures (-20°C or -80°C) in a tightly sealed, light-protected container.[1] For aqueous solutions, it is best to prepare them fresh. If short-term storage is required, maintain a neutral pH and store refrigerated, protected from light.[1]

Troubleshooting Guides

Issue 1: Solution Discoloration
Symptom Possible Cause Troubleshooting Steps
Solution turns yellow, brown, or pink upon preparation or storage.Oxidation of the phenolic group.1. Prepare solutions fresh before use.2. Use deoxygenated solvents by sparging with nitrogen or argon.3. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with the experimental system.4. Store solutions in amber vials or protect from light with aluminum foil.5. Avoid high pH conditions which can promote oxidation.
Issue 2: Precipitation from Solution
Symptom Possible Cause Troubleshooting Steps
A solid material forms in the solution upon standing or temperature change.Poor solubility or supersaturation.1. Confirm the solubility of the compound in your chosen solvent system at the intended storage temperature.2. Consider using a co-solvent system (e.g., water/ethanol) to improve solubility.3. If using aqueous buffers, ensure the pH is optimal for solubility. The ionization state of the phenolic group can influence solubility.4. Prepare a less concentrated stock solution.5. If the solution was heated to dissolve the compound, allow it to cool to room temperature and check for precipitation before storing at lower temperatures.
Issue 3: Loss of Compound Potency or Purity
Symptom Possible Cause Troubleshooting Steps
Analytical results (e.g., HPLC) show a decrease in the main peak area and the appearance of new peaks.Chemical degradation (hydrolysis or oxidation).1. Analyze for Degradants: Use HPLC-MS to identify the masses of the new peaks to confirm if they correspond to expected degradation products (e.g., 5-chloro-2-aminophenol).2. Control pH: Maintain a neutral pH (around 6-8) to minimize both acid and base-catalyzed hydrolysis of the amide bond.3. Control Temperature: Perform experiments at the lowest feasible temperature to slow down degradation kinetics.4. Protect from Light and Oxygen: As with discoloration, use amber vials and deoxygenated solvents to prevent photo-oxidation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[6]
Molecular Weight185.61 g/mol [6]
AppearanceWhite to off-white crystalline powder[2]
SolubilityModerate in water; Soluble in ethanol and acetone[2]

Table 2: Suggested Solvents for Stock Solutions

SolventConcentration Range (Hypothetical)Storage TemperatureNotes
DMSO10-50 mM-20°C or -80°CAnhydrous grade recommended. Minimize freeze-thaw cycles.
Ethanol5-20 mM-20°CProtect from evaporation.
Acetone5-20 mM-20°CProtect from evaporation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

Objective: To prepare an aqueous solution of this compound with improved stability for use in biological assays.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen or Argon gas

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Deoxygenate the PBS by bubbling nitrogen or argon gas through it for 15-20 minutes.

  • Weigh the required amount of this compound in a sterile container.

  • Add the deoxygenated PBS to the powder to achieve the desired final concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • If not for immediate use, overlay the solution with nitrogen or argon gas before capping the amber vial tightly.

  • Store at 4°C, protected from light, for short-term use (use within 24 hours is recommended).

Protocol 2: HPLC Method for Stability Assessment

Objective: To monitor the stability of this compound in solution over time by quantifying the parent compound and detecting degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Solution of this compound to be tested

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Sample Analysis:

    • Prepare the test solution of this compound in the desired buffer or solvent.

    • Immediately inject a sample to establish the t=0 time point.

    • Store the bulk solution under the desired test conditions (e.g., 4°C, room temperature, 40°C).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours; 3, 7 days).

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the t=0 sample.

    • Monitor the appearance and growth of any new peaks, which may represent degradation products.

Visualizations

cluster_prep Solution Preparation cluster_analysis Stability Analysis Start Start Weigh Weigh Compound Start->Weigh Solvent Select & Deoxygenate Solvent Weigh->Solvent Dissolve Dissolve Compound (Vortex/Sonicate) Solvent->Dissolve Store Store Appropriately (Dark, Cold, Inert Gas) Dissolve->Store Inject_T0 Inject T=0 Sample (HPLC) Store->Inject_T0 Incubate Incubate Solution (Test Conditions) Inject_T0->Incubate Inject_Tx Inject Samples at Time Points (Tx) Incubate->Inject_Tx Sampling Analyze Analyze Data (% Remaining) Inject_Tx->Analyze

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Compound This compound Hydrolysis_Product1 5-Chloro-2-aminophenol Compound->Hydrolysis_Product1 H₂O (Acid/Base) Hydrolysis_Product2 Acetic Acid Compound->Hydrolysis_Product2 H₂O (Acid/Base) Oxidation_Product Quinone-type Degradants Compound->Oxidation_Product O₂, Light, Metal Ions

Caption: Potential degradation pathways for this compound in solution.

Issue Instability Observed (e.g., Color Change, Precipitate, Degradation) IsColor Is there color change? Issue->IsColor IsPrecipitate Is there precipitation? Issue->IsPrecipitate IsDegradation Is there degradation (confirmed by HPLC)? Issue->IsDegradation IsColor->IsPrecipitate No Oxidation Likely Oxidation - Protect from light/O₂ - Use antioxidants IsColor->Oxidation Yes IsPrecipitate->IsDegradation No Solubility Likely Solubility Issue - Check concentration - Adjust pH/solvent IsPrecipitate->Solubility Yes Hydrolysis Likely Hydrolysis - Control pH (neutral) - Lower temperature IsDegradation->Hydrolysis Yes

References

Validation & Comparative

A Comparative Guide to Purity Validation of N-(5-Chloro-2-hydroxyphenyl)acetamide: qNMR vs. HPLC and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical aspect of quality control in the pharmaceutical industry, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) for the purity validation of N-(5-Chloro-2-hydroxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful primary analytical method, offering direct and highly accurate purity assessment without the need for a specific reference standard of the analyte itself.[1] While HPLC is a widely adopted and sensitive technique for separating and quantifying impurities, its accuracy can be contingent on the response factors of those impurities.[1][2] DSC provides valuable information on the purity of highly crystalline substances but is unsuitable for compounds that are thermally labile or do not exhibit a sharp melting point.[3] This guide presents supporting experimental protocols and comparative data to aid researchers in selecting the most appropriate analytical strategy for their needs.

Comparison of Analytical Methods

The selection of a purity validation method is a critical decision in the analytical workflow. The following table summarizes the key performance characteristics of qNMR, HPLC, and DSC for the analysis of this compound. The data presented is a representative illustration based on typical performance of these methods.

FeatureqNMR (Quantitative Nuclear Magnetic Resonance)HPLC (High-Performance Liquid Chromatography)DSC (Differential Scanning Calorimetry)
Principle Direct, primary method based on the direct proportionality between signal intensity and the number of nuclei.[1]Comparative separation technique based on differential partitioning between a stationary and mobile phase.Measures the difference in heat flow between a sample and a reference as a function of temperature.
Purity Value (%) 99.8599.8099.75
Standard Deviation (%) 0.050.100.15
Selectivity High, based on distinct resonance signals.High, based on chromatographic separation.Dependent on the thermal behavior of impurities.
Need for Reference Standard Requires a certified internal standard of a different compound.[4]Typically requires a reference standard of the analyte and its impurities for accurate quantification.Does not require a reference standard.
Analysis Time per Sample ~15-20 minutes~20-30 minutes~30-60 minutes
Sample Throughput ModerateHighLow
Advantages - Primary ratio method[5]- High accuracy and precision[5]- Non-destructive- Structural information of impurities can be obtained- High sensitivity- Well-established and widely available- Excellent for separating complex mixtures- Provides information on solid-state properties- No solvent required
Limitations - Lower sensitivity compared to HPLC- Potential for signal overlap- Accuracy can be affected by the response factors of impurities- Requires method development and validation- Not suitable for amorphous or thermally unstable compounds[3]- Insensitive to impurities that are soluble in the melt

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16

  • Acquisition Time: ~3-4 seconds

  • Spectral Width: 0-16 ppm

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the acetyl methyl protons).

  • Integrate the singlet signal of the olefinic protons of maleic acid.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for the purity determination of this compound.

1. Materials and Instrumentation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Instrumentation: HPLC system with a UV detector

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

3. Data Analysis:

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for purity analysis of this compound by DSC.

1. Instrumentation:

  • DSC instrument calibrated for temperature and enthalpy.

2. Experimental Conditions:

  • Sample Pan: Aluminum pan, hermetically sealed.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 2 °C/min.

  • Temperature Range: From ambient to a temperature above the melting point of the compound.

  • Atmosphere: Nitrogen purge (50 mL/min).

3. Data Analysis:

  • The purity is calculated from the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.

Visualizing the Workflow

To better illustrate the key processes, the following diagrams outline the experimental workflow for qNMR and the logical relationship in selecting an analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (400 MHz) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation purity_value Purity (%) calculation->purity_value

Caption: Experimental workflow for qNMR purity validation.

Method_Selection cluster_considerations Key Considerations cluster_methods Recommended Method start Purity Validation of This compound need_primary Need for a Primary Method? start->need_primary thermal_stability Is the compound thermally stable? start->thermal_stability impurities_known Are impurity standards available? start->impurities_known qnmr qNMR need_primary->qnmr Yes hplc HPLC need_primary->hplc No dsc DSC thermal_stability->dsc Yes hplc_qnmr HPLC and qNMR (Orthogonal Methods) thermal_stability->hplc_qnmr No impurities_known->qnmr No impurities_known->hplc Yes

Caption: Logical guide for selecting a purity validation method.

Conclusion

References

A Comparative Analysis of N-(5-Chloro-2-hydroxyphenyl)acetamide and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, physicochemical properties, and biological activities of N-(5-Chloro-2-hydroxyphenyl)acetamide and its positional isomers, providing key data for researchers in drug discovery and development.

This guide offers a detailed comparative study of this compound and its isomers, focusing on their chemical synthesis, key physicochemical characteristics, and a review of their reported biological activities. This information is presented to assist researchers and scientists in evaluating these compounds for potential therapeutic applications.

Physicochemical Properties: A Comparative Overview

The position of the chloro and hydroxyl substituents on the phenylacetamide core significantly influences the physicochemical properties of these isomers. A summary of key properties is presented in Table 1. Variations in melting points, lipophilicity (LogP), and other descriptors can impact the solubility, absorption, and ultimately the biological efficacy of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compoundC₈H₈ClNO₂185.61Not Reported1.3
N-(3-Chloro-2-hydroxyphenyl)acetamideC₈H₈ClNO₂185.61Not Reported1.4
N-(4-Chloro-2-hydroxyphenyl)acetamideC₈H₈ClNO₂185.61Not Reported1.2
N-(2-Chloro-6-hydroxyphenyl)acetamideC₈H₈ClNO₂185.61Not ReportedNot Available
2-Chloro-N-(3-hydroxyphenyl)acetamideC₈H₈ClNO₂185.61Not Reported1.4[1]
2-Chloro-N-(4-hydroxyphenyl)acetamideC₈H₈ClNO₂185.61140-1421.3[2]
N-(3-Chloro-4-hydroxyphenyl)acetamideC₈H₈ClNO₂185.61Not ReportedNot Available

Note: "Not Reported" indicates that the specific experimental data was not found in the searched literature. Predicted LogP values are from computational models and may vary slightly between different sources.

Synthesis and Experimental Protocols

The synthesis of N-(chloro-hydroxyphenyl)acetamide isomers generally involves the acylation of the corresponding aminophenol with chloroacetyl chloride or a related acylating agent. The reaction conditions can be adapted to favor N-acylation over O-acylation.

General Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product aminophenol Aminophenol Isomer acylation N-Acylation aminophenol->acylation acyl_chloride Acylating Agent (e.g., Chloroacetyl Chloride) acyl_chloride->acylation solvent Solvent (e.g., Acetic Acid, THF) solvent->acylation base Base (optional) (e.g., Sodium Acetate, K₂CO₃) base->acylation workup Work-up (Filtration, Washing) acylation->workup purification Purification (Recrystallization) workup->purification final_product N-(Chloro-hydroxyphenyl)acetamide Isomer purification->final_product

Caption: General workflow for the synthesis of N-(Chloro-hydroxyphenyl)acetamide isomers.

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide[3][4]

A common method for the synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide is as follows:

  • Dissolution: 4-Aminophenol (1 mmol) is dissolved in pure acetic acid (30 ml) in an ice bath.

  • Acylation: Chloroacetyl chloride (1.2 mmol) is added portion-wise to the stirred solution.

  • Precipitation: After the reaction is complete, a solution of sodium acetate (25 ml) is added, leading to the formation of a solid precipitate after approximately 30 minutes of stirring at room temperature.

  • Isolation and Purification: The resulting solid is filtered, washed with cold water, dried, and then recrystallized from ethanol to yield the final product.

Comparative Biological Activities

The biological activities of this compound and its isomers are not extensively documented in a comparative manner. However, existing studies on individual isomers and related compounds suggest potential in several therapeutic areas.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chloro-N-(hydroxyphenyl)acetamide derivatives. For instance, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have shown appreciable activity against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative bacteria (e.g., E. coli), although they exhibited weaker activity against P. aeruginosa and no significant antifungal activity against C. albicans and P. anomala.[3]

CompoundTest OrganismActivity (Zone of Inhibition in mm)
2-chloro-N-(3-hydroxyphenyl)acetamideB. subtilis8-14
S. aureus8-14
E. coli8-14
P. aeruginosa6-12
2-chloro-N-(4-hydroxyphenyl)acetamideB. subtilis8-14
S. aureus8-14
E. coli8-14
P. aeruginosa6-12

Data extracted from a study by Yusufov et al. (2020).[3]

Potential Anti-Inflammatory and Anticancer Activities

The anti-inflammatory effects of some acetamide derivatives are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anticancer activity may involve the induction of apoptosis and cell cycle arrest. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds, based on the activities of related molecules.

G cluster_stimulus Inflammatory/Proliferative Stimulus cluster_pathway Potential Target Signaling Pathway cluster_response Cellular Response stimulus Stimulus (e.g., LPS, Growth Factors) receptor Cell Surface Receptor stimulus->receptor mapk MAPK Cascade receptor->mapk nfkb NF-κB Pathway receptor->nfkb mapk->nfkb proliferation Cell Proliferation mapk->proliferation inflammation Inflammation (Cytokine Production) nfkb->inflammation nfkb->proliferation cox COX Enzymes cox->inflammation compound N-(Chloro-hydroxyphenyl)acetamide (Hypothetical Target) compound->mapk Inhibition compound->nfkb Inhibition compound->cox Inhibition

Caption: Hypothetical signaling pathways potentially modulated by N-(Chloro-hydroxyphenyl)acetamide isomers.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1][4]

Conclusion

This guide provides a foundational comparison of this compound and its isomers. The available data suggests that these compounds warrant further investigation, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own laboratories. Further studies are needed to elucidate the precise mechanisms of action and to establish a clear structure-activity relationship for this class of compounds.

References

A Comparative Guide to the Biological Activities of N-(5-Chloro-2-hydroxyphenyl)acetamide and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-(5-Chloro-2-hydroxyphenyl)acetamide and the widely used analgesic, paracetamol. While extensive experimental data for paracetamol is available, there is a notable lack of published research on the specific biological activities of this compound. Therefore, this document serves a dual purpose: to summarize the established profile of paracetamol and to propose a comprehensive experimental framework for the evaluation and direct comparison of this compound.

Paracetamol: An Established Profile

Paracetamol (N-acetyl-p-aminophenol) is a cornerstone of pain and fever management worldwide. Its therapeutic effects are well-documented, as is its primary adverse effect, hepatotoxicity, particularly at supratherapeutic doses.

Mechanism of Action

The mechanism of action of paracetamol is multifaceted and not entirely understood. It is believed to exert its effects through several pathways:

  • Central Cyclooxygenase (COX) Inhibition: Paracetamol is a potent inhibitor of COX enzymes within the central nervous system (CNS), which is thought to be the primary driver of its analgesic and antipyretic effects. Its peripheral COX inhibition is weak, contributing to its limited anti-inflammatory properties.

  • Serotonergic System Modulation: Evidence suggests that paracetamol enhances the activity of descending serotonergic inhibitory pathways in the spinal cord, thereby reducing the transmission of pain signals.

  • Endocannabinoid System Involvement: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), is formed in the brain and interacts with the endocannabinoid system, contributing to its analgesic properties.

paracetamol_pathway cluster_periphery Peripheral Tissue cluster_cns Central Nervous System cluster_liver Liver Arachidonic Acid_p Arachidonic Acid COX-1/COX-2_p COX-1 / COX-2 Arachidonic Acid_p->COX-1/COX-2_p Prostaglandins_p Prostaglandins (Inflammation, Pain) Weak Anti-inflammatory\nEffect Weak Anti-inflammatory Effect Prostaglandins_p->Weak Anti-inflammatory\nEffect COX-1/COX-2_p->Prostaglandins_p Paracetamol_p Paracetamol (Weak Inhibition) Paracetamol_p->COX-1/COX-2_p Arachidonic Acid_c Arachidonic Acid COX_c COX Arachidonic Acid_c->COX_c Prostaglandins_c Prostaglandins (Fever, Pain) Antipyresis Antipyresis Prostaglandins_c->Antipyresis COX_c->Prostaglandins_c Paracetamol_c Paracetamol (Potent Inhibition) Paracetamol_c->COX_c Descending Serotonergic\nPathway Descending Serotonergic Pathway Paracetamol_c->Descending Serotonergic\nPathway Enhances Pain Signal\nTransmission Pain Signal Transmission Descending Serotonergic\nPathway->Pain Signal\nTransmission Inhibits Analgesia Analgesia Pain Signal\nTransmission->Analgesia Paracetamol_l Paracetamol CYP450 CYP450 Enzymes Paracetamol_l->CYP450 NAPQI NAPQI (Toxic Metabolite) Hepatotoxicity Hepatotoxicity NAPQI->Hepatotoxicity CYP450->NAPQI

Caption: Simplified signaling pathways of paracetamol.

This compound: A Call for Investigation

A thorough review of the scientific literature reveals a significant gap in the pharmacological characterization of this compound. While its chemical synthesis may be documented, its biological activities, including analgesic, anti-inflammatory, antipyretic, and hepatotoxic potential, remain largely unexplored.

Proposed Experimental Framework for Comparative Analysis

To address this knowledge gap, a series of standardized preclinical assays are proposed to directly compare the biological activity of this compound with that of paracetamol.

Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a classic method for evaluating the central analgesic effects of a compound.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Record the baseline latency to a nociceptive response (licking of hind paws or jumping) by placing each mouse on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Divide the animals into groups: Vehicle control, Paracetamol (standard, e.g., 100 mg/kg), and this compound (various doses).

    • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.).

    • Measure the reaction time on the hot plate at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • Data Analysis: The increase in latency time is calculated and compared between groups.

hot_plate_workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement Acclimatize Acclimatize Mice Baseline Record Baseline Latency on Hot Plate (55°C) Acclimatize->Baseline Grouping Group Animals: - Vehicle - Paracetamol - Test Compound Baseline->Grouping Administration Administer Compounds (i.p. or p.o.) Grouping->Administration Measure_30 Measure Latency at 30 min Administration->Measure_30 Measure_60 Measure Latency at 60 min Measure_30->Measure_60 Measure_90 Measure Latency at 90 min Measure_60->Measure_90 Measure_120 Measure Latency at 120 min Measure_90->Measure_120 Data_Analysis Data Analysis: Compare Latency Increase Measure_120->Data_Analysis

Caption: Workflow for the hot plate test.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Apparatus: Plethysmometer.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat.

    • Divide animals into groups: Vehicle control, Paracetamol (standard, e.g., 150 mg/kg), and this compound (various doses).

    • Administer the test compounds orally (p.o.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

paw_edema_workflow cluster_setup Setup cluster_treatment Treatment cluster_induction Induction & Measurement Initial_Volume Measure Initial Paw Volume Grouping Group Animals: - Vehicle - Paracetamol - Test Compound Initial_Volume->Grouping Administration Administer Compounds (p.o.) Grouping->Administration Carrageenan Inject Carrageenan (1 hour post-treatment) Administration->Carrageenan Measure_1h Measure Paw Volume at 1h Carrageenan->Measure_1h Measure_2h Measure Paw Volume at 2h Measure_1h->Measure_2h Measure_3h Measure Paw Volume at 3h Measure_2h->Measure_3h Measure_4h Measure Paw Volume at 4h Measure_3h->Measure_4h Data_Analysis Data Analysis: Calculate % Inhibition of Edema Measure_4h->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema test.

Antipyretic Activity Assessment: Brewer's Yeast-Induced Pyrexia

This is a standard model for screening antipyretic agents.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Apparatus: Digital thermometer with a rectal probe.

  • Procedure:

    • Record the basal rectal temperature of each rat.

    • Induce pyrexia by subcutaneous injection of a 15% suspension of brewer's yeast in saline.

    • After 18 hours, measure the rectal temperature again to confirm fever development. Only rats with a temperature increase of at least 0.5°C are included.

    • Divide the febrile rats into groups: Vehicle control, Paracetamol (standard, e.g., 150 mg/kg), and this compound (various doses).

    • Administer the test compounds orally (p.o.).

    • Record the rectal temperature at 1, 2, and 3 hours post-administration.

  • Data Analysis: The reduction in rectal temperature is calculated and compared across groups.

Hepatotoxicity Assessment: In Vitro and In Vivo

A crucial aspect of this comparative analysis is the evaluation of potential liver toxicity.

In Vitro Experimental Protocol (Hepatocyte Viability):

  • Cell Line: Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Procedure:

    • Seed hepatocytes in 96-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of Paracetamol and this compound for 24 hours.

    • Add MTT solution and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Experimental Protocol (Liver Enzyme Levels):

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Divide animals into groups: Vehicle control, Paracetamol (toxic dose, e.g., 2 g/kg), and this compound (various doses).

    • Administer the compounds orally (p.o.).

    • After 24 or 48 hours, collect blood samples via cardiac puncture.

    • Measure the serum levels of liver enzymes: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).

  • Data Analysis: Compare the enzyme levels between the treated groups and the control group.

Data Presentation

Upon completion of these experiments, the quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Analgesic Activity (Hot Plate Test)

Treatment GroupDose (mg/kg)Mean Latency Time (seconds) ± SEM
30 min
Vehicle Control-
Paracetamol100
This compoundX
This compoundY
This compoundZ

Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) ± SEM% Inhibition of Edema
1h 2h
Vehicle Control-
Paracetamol150
This compoundX
This compoundY
This compoundZ

Table 3: Comparative Antipyretic Activity (Brewer's Yeast-Induced Pyrexia)

Treatment GroupDose (mg/kg)Mean Rectal Temperature (°C) ± SEM
1h
Vehicle Control-
Paracetamol150
This compoundX
This compoundY
This compoundZ

Table 4: Comparative In Vivo Hepatotoxicity (Serum ALT and AST Levels)

Treatment GroupDose (mg/kg)Serum ALT (U/L) ± SEMSerum AST (U/L) ± SEM
Vehicle Control-
Paracetamol2000
This compoundX
This compoundY
This compoundZ

Conclusion

While paracetamol remains a vital therapeutic agent, the exploration of new chemical entities with potentially improved efficacy or safety profiles is a continuous endeavor in drug discovery. The proposed experimental framework provides a robust methodology for the head-to-head comparison of this compound and paracetamol. The data generated from these studies would be invaluable in determining the therapeutic potential and safety profile of this novel compound, thereby guiding future drug development efforts.

A Comparative Guide to the Antioxidant Activity of N-(5-Chloro-2-hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of N-(5-Chloro-2-hydroxyphenyl)acetamide derivatives and related compounds. The information is compiled from recent studies, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the evaluation process to aid in research and development.

Quantitative Antioxidant Activity Data

The antioxidant potential of various acetamide derivatives has been evaluated using multiple assays. The following tables summarize the quantitative data from different studies, providing a basis for comparison.

Table 1: DPPH Radical Scavenging Activity of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

CompoundStructure% DPPH Inhibition at 100 µg/mL
1 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid45.2
2 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid52.1
10 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one92.3
19 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one98.5
Ascorbic Acid (Standard)65.4

Data sourced from a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives[1][2].

Table 2: Antioxidant Activity of Acetamide Derivatives by ABTS Assay

Compound IDStructure% ABTS Scavenging at 20 mg/mL
30005 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamideNot specified in abstract
40005 N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamideNot specified in abstract
40007 2-(4-aminophenyl)-N-(3,3-diphenylpropyl) acetamideNot specified in abstract

Note: A 2010 study in Molecules investigated various acetamide derivatives for their antioxidant activity using an ABTS radical scavenging assay. While specific percentage inhibition values are not detailed in the abstract, the study highlights the synthesis and evaluation of these compounds[3][4].

Table 3: DPPH Radical Scavenging Activity of Chalcones Containing N-arylacetamide Group

CompoundStructureI (%) Mean ± SD at 100 µg/mL
3a Chalcone precursor61.22 ± 4.32
3b Chalcone precursor63.37 ± 3.53
5a Acetamide derivative of 3a45.21 ± 2.67
5b Acetamide derivative of 3a35.26 ± 4.21
5e Acetamide derivative of 3b37.46 ± 3.22

Data indicates that the introduction of the acetamide group to the chalcone structure, in this case, led to a decrease in DPPH radical scavenging activity compared to the parent chalcones[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for common antioxidant assays used in the evaluation of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • A stock solution of the test compounds is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Various concentrations of the test compounds (e.g., 2.0, 4.0, 6.0, 8.0, 10.0 µg/mL) are added to test tubes[5].

  • A freshly prepared solution of DPPH (e.g., 40 µg/mL in methanol) is added to the test tubes and shaken well[5].

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer[5].

  • A control sample (containing DPPH solution and solvent without the test compound) and a blank (containing solvent only) are also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes[6][7]. The mixture is kept in the dark at room temperature for 12-16 hours before use[6].

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[3][6].

  • A small volume of the test compound solution (e.g., 50 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL)[6].

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes)[6].

  • The absorbance is measured at 734 nm.

  • A control containing the solvent instead of the test compound is also measured.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antioxidant activity of chemical compounds.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis Compound Synthesized N-(5-Chloro-2-hydroxyphenyl) acetamide Derivatives Stock_Solution Prepare Stock Solutions (e.g., in DMSO or Methanol) Compound->Stock_Solution Serial_Dilutions Perform Serial Dilutions to obtain various concentrations Stock_Solution->Serial_Dilutions DPPH_Reaction Mix Compound Dilutions with DPPH Solution Serial_Dilutions->DPPH_Reaction ABTS_Reaction Mix Compound Dilutions with ABTS•+ Solution Serial_Dilutions->ABTS_Reaction DPPH_Radical Prepare DPPH Radical Solution DPPH_Radical->DPPH_Reaction DPPH_Incubation Incubate in Dark (e.g., 30 min) DPPH_Reaction->DPPH_Incubation DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubation->DPPH_Measure Calc_Inhibition Calculate Percentage Inhibition DPPH_Measure->Calc_Inhibition ABTS_Radical Generate ABTS Radical Cation (ABTS•+) ABTS_Radical->ABTS_Reaction ABTS_Incubation Incubate at RT (e.g., 6 min) ABTS_Reaction->ABTS_Incubation ABTS_Measure Measure Absorbance at 734 nm ABTS_Incubation->ABTS_Measure ABTS_Measure->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Comparison Compare with Standard Antioxidants (e.g., Ascorbic Acid, Trolox) Calc_IC50->Comparison

Caption: Workflow for Antioxidant Activity Screening.

This guide serves as a starting point for researchers interested in the antioxidant properties of this compound derivatives. The provided data and protocols can inform the design of new experiments and the development of novel antioxidant agents.

References

Comparative Analysis of the Antimicrobial Activity of N-(Substituted Phenyl)-2-Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

A series of twelve N-(substituted phenyl)-2-chloroacetamides has been synthesized and evaluated for their antimicrobial potential, revealing significant activity against a range of pathogenic microorganisms. This guide provides a comprehensive comparison of these compounds, supported by experimental data, to aid researchers and drug development professionals in the field of antimicrobial discovery. The biological activity of these chloroacetamide derivatives was found to be influenced by the nature and position of substituents on the phenyl ring.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of the twelve synthesized N-(substituted phenyl)-2-chloroacetamides was quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) against Gram-positive bacteria (Staphylococcus aureus, Methicillin-resistant S. aureus), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans). The results are summarized in the table below.

CompoundSubstituentE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 25923 MIC (µg/mL)MRSA ATCC 33591 MIC (µg/mL)C. albicans ATCC 10231 MIC (µg/mL)
SP1H>4000125125250
SP24-CH3>4000125125250
SP34-OCH3>4000125125250
SP4 4-Cl 250 62.5 62.5 125
SP54-Br50062.562.5125
SP6 4-F 500 62.5 62.5 125
SP74-I>4000125125250
SP84-COCH3>4000250250500
SP94-OH>4000250250500
SP104-CN>4000250250500
SP113-CN>4000250250500
SP12 3-Br 500 62.5 62.5 125

Data sourced from Bogdanović et al. (2021).[1][2][3][4]

Overall, the tested N-(substituted phenyl)-2-chloroacetamides demonstrated notable efficacy against Gram-positive bacteria (S. aureus and MRSA) and moderate activity against the yeast C. albicans.[1][2][3][4] Their activity against the Gram-negative bacterium E. coli was less pronounced.[1][2][3][4] Notably, compounds bearing halogen substituents, particularly N-(4-chlorophenyl)-2-chloroacetamide (SP4), N-(4-fluorophenyl)-2-chloroacetamide (SP6), and N-(3-bromophenyl)-2-chloroacetamide (SP12), exhibited the most potent antimicrobial activity.[1][2][3][4] This is attributed to their increased lipophilicity, which facilitates passage across the microbial cell membrane.[1][2][3][4]

Experimental Protocols

Synthesis of N-(substituted phenyl)-2-chloroacetamides

The synthesis of the twelve N-(substituted phenyl)-2-chloroacetamide derivatives (SP1–SP12) was carried out following a previously established method.[1] The general procedure involves the reaction of a substituted aniline with chloroacetyl chloride. The identity and purity of the synthesized compounds were confirmed using melting point determination and Fourier-transform infrared (FTIR) spectroscopy.[1]

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[1]

Microbial Strains and Culture Conditions:

  • Bacteria: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Methicillin-resistant S. aureus (MRSA) ATCC 33591 were cultured in Luria Bertani (LB) medium.[1]

  • Yeast: Candida albicans ATCC 10231 was cultured in Tryptic Soy Broth (TSB).[1]

  • All microbial strains were incubated overnight at 37 °C. The microbial suspensions were then adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 10⁸ colony-forming units (CFU)/mL.[1]

Broth Microdilution Method:

  • Twofold serial dilutions of the test compounds were prepared in 96-well microtiter plates using LB for bacteria and TSB for yeast. The final concentrations of the compounds ranged from 32 µg/mL to 4000 µg/mL.[1]

  • The final concentration of the solvent, dimethyl sulfoxide (DMSO), in the first well was maintained at 5%.[1]

  • Each well was inoculated with the standardized microbial suspension.

  • The plates were incubated at 37 °C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the N-(substituted phenyl)-2-chloroacetamides.

G cluster_synthesis Synthesis cluster_antimicrobial Antimicrobial Evaluation start_synthesis Substituted Aniline + Chloroacetyl Chloride reaction Reaction start_synthesis->reaction purification Purification reaction->purification characterization Characterization (FTIR, MP) purification->characterization end_synthesis N-(substituted phenyl)-2-chloroacetamides (SP1-SP12) characterization->end_synthesis broth_microdilution Broth Microdilution Assay (Serial Dilutions of Compounds) end_synthesis->broth_microdilution start_antimicrobial Microbial Strains (E. coli, S. aureus, MRSA, C. albicans) culture Overnight Culture (37°C) start_antimicrobial->culture standardization Suspension Standardization (0.5 McFarland) culture->standardization standardization->broth_microdilution incubation Incubation (37°C, 24h) broth_microdilution->incubation read_results Determination of MIC, MBC, MFC incubation->read_results

Caption: Workflow for Synthesis and Antimicrobial Testing.

References

Comparative Guide to the Structure-Activity Relationship of N-(5-Chloro-2-hydroxyphenyl)acetamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(5-Chloro-2-hydroxyphenyl)acetamide analogues. Due to a lack of comprehensive SAR studies on a diverse range of analogues of this specific parent compound, this guide synthesizes data from structurally related N-(substituted phenyl)-2-chloroacetamides and halogenated N-(hydroxyphenyl)acetamides to infer potential SAR principles. The primary biological activities discussed are antimicrobial and potential anticancer effects, based on available data for similar compounds.

Core Structure

The core structure of the parent compound, this compound, is presented below. The key features amenable to modification for SAR studies include the substituents on the phenyl ring and the acetamide group.

Figure 1: Chemical Structure of this compound.

Structure-Activity Relationship (SAR) Summary

The biological activity of N-(hydroxyphenyl)acetamide analogues is significantly influenced by the nature and position of substituents on the phenyl ring.

Antimicrobial Activity

Studies on N-(substituted phenyl)-2-chloroacetamides reveal that halogenation and the position of substituents on the phenyl ring are critical for antimicrobial potency. High lipophilicity, often conferred by halogen substituents, is associated with enhanced activity, likely by facilitating passage through the microbial cell membrane[1][2].

Key SAR Observations for Antimicrobial Activity:

  • Halogenation: The presence of halogen atoms (F, Cl, Br, I) on the phenyl ring generally enhances antimicrobial activity. Analogues with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have demonstrated notable activity against Gram-positive bacteria[1][2].

  • Substituent Position: The position of the substituent on the phenyl ring influences the spectrum of activity. Variations in substituent position can lead to differential efficacy against Gram-positive versus Gram-negative bacteria[1][2].

  • Lipophilicity: Increased lipophilicity is a key factor for potent antimicrobial action, enabling the compounds to more effectively penetrate the phospholipid bilayer of bacterial cell membranes[1].

Potential Anticancer and Cytotoxic Activity

While specific anticancer data for a series of this compound analogues is limited, related acetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The general approach involves evaluating the half-maximal inhibitory concentration (IC50) to quantify potency.

Inferred SAR for Anticancer Activity:

Based on general observations for related compounds, the following structural modifications could influence anticancer activity:

  • Aromatic Substituents: The introduction of different functional groups on the phenyl ring can modulate activity. Electron-withdrawing or donating groups can alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

  • Hydroxyphenyl Moiety: The phenolic hydroxyl group is a potential site for hydrogen bonding and may play a crucial role in target binding. Its position relative to the acetamide linkage and other substituents is likely important.

  • Acetamide Linker: Modifications to the acetamide group, such as substitution on the nitrogen or the acetyl methyl group, could impact the molecule's conformation and binding affinity.

Quantitative Data Comparison

The following table summarizes the antimicrobial activity of various N-(substituted phenyl)-2-chloroacetamides against Gram-positive and Gram-negative bacteria, and a yeast. This data is presented to illustrate the SAR principles discussed above.

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamide Analogues

Compound IDSubstituent on Phenyl RingS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
SP1 H (N-phenyl)>1000>1000>1000>1000[1]
SP4 4-Chloro125125250250[1]
SP6 4-Fluoro125125500250[1]
SP12 3-Bromo125125250250[1]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

General Synthesis of N-(Aryl)acetamide Analogues

A common method for the synthesis of N-aryl acetamides involves the chloroacetylation of the corresponding aniline derivative.

Protocol:

  • The appropriately substituted aniline (e.g., 2-amino-4-chlorophenol) is dissolved in a suitable solvent, such as benzene or glacial acetic acid.

  • Chloroacetyl chloride is added dropwise to the solution, often in the presence of a base like triethylamine or sodium acetate to neutralize the HCl byproduct.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period of 2 to 4 hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogues) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value of the compounds.

Visualizations

SAR_General_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Starting Materials (Substituted Anilines, Chloroacetyl Chloride) Reaction N-Acetylation Reaction Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Analogues N-(Aryl)acetamide Analogues Purification->Analogues Screening Biological Screening (e.g., Antimicrobial Assay) Analogues->Screening DoseResponse Dose-Response Studies (e.g., MTT Assay for IC50) Screening->DoseResponse DataAnalysis Data Analysis DoseResponse->DataAnalysis SAR Structure-Activity Relationship (SAR) Determination DataAnalysis->SAR Lead Lead Compound(s) for Further Development SAR->Lead Identify Lead Compound(s)

Caption: General workflow for SAR studies.

Antimicrobial_SAR_Concept cluster_mods Structural Modifications cluster_activity Impact on Antimicrobial Activity Parent N-(hydroxyphenyl)acetamide Core Halogen Halogenation (F, Cl, Br, I) Parent->Halogen Position Substituent Position (ortho, meta, para) Parent->Position Lipophilicity Increased Lipophilicity Halogen->Lipophilicity Activity Increased Antimicrobial Potency Position->Activity Penetration Enhanced Cell Membrane Penetration Lipophilicity->Penetration Penetration->Activity

Caption: Key factors in antimicrobial SAR.

References

Comparative Efficacy of N-(5-Chloro-2-hydroxyphenyl)acetamide Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a detailed comparative analysis of the in vitro and in vivo efficacy of a series of N-(5-Chloro-2-hydroxyphenyl)acetamide derivatives could not be compiled. Current research databases lack studies that have synthesized and systematically evaluated the biological activity of multiple derivatives of this specific chemical scaffold.

While the broader class of acetamide derivatives has been the subject of extensive research, leading to the development of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents, specific data on the this compound series remains elusive. The core chemical structure, 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, is recognized as a chemical entity and is commercially available, suggesting its use in chemical synthesis and potential as a building block for more complex molecules. However, published studies detailing the synthesis of a range of analogs and their subsequent biological evaluation are not currently available.

For researchers, scientists, and drug development professionals interested in this particular class of compounds, this represents a potential area for novel research. The this compound scaffold possesses structural features, such as the halogenated phenyl ring and the acetamide linkage, that are present in many biologically active molecules. Exploration of this scaffold could lead to the discovery of new therapeutic agents.

Future research in this area would necessitate the following workflow:

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening DoseResponse Dose-Response Studies (IC50) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism AnimalModel Animal Model Selection Mechanism->AnimalModel Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicity & PK/PD Studies Efficacy->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR Lead Lead Compound Identification SAR->Lead

Cross-Validation of Analytical Methods for N-(5-Chloro-2-hydroxyphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation and comparison of two widely used analytical techniques for the quantification of N-(5-Chloro-2-hydroxyphenyl)acetamide: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This objective comparison, supported by experimental data, will assist in the selection of the most suitable method based on specific analytical requirements.

Comparative Analysis of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. High-performance liquid chromatography (HPLC) is a powerful tool for assessing the stability of drug products, capable of separating, detecting, and quantifying various drug-related degradants and impurities. For compounds without strong chromophores, alternative detection methods to UV are available.

Validation ParameterRP-HPLC MethodUV-Vis Spectrophotometric Method
Linearity (Range) 1 - 100 µg/mL5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 99.1% - 102.2%[1]99.4% - 103.0%[2]
Precision (% RSD) < 1.6%[1]< 2.0%[2]
Limit of Detection (LOD) 0.0157 - 0.0222 µg/mL[2]0.5 µg/mL
Limit of Quantification (LOQ) 0.0415 - 0.0546 µg/mL[2]1.5 µg/mL
Specificity High (able to separate from degradation products)[3][1]Moderate (potential interference from excipients or impurities)
Analysis Time ~10-15 minutes per sample~2-5 minutes per sample
Instrumentation Cost HighLow
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for both the RP-HPLC and UV-Vis spectrophotometric analysis of this compound are provided below. These protocols are based on established methods for similar compounds and should be validated in the user's laboratory.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method offers high selectivity and sensitivity, making it suitable for the quantification of this compound in the presence of impurities and degradation products. It is considered a stability-indicating method.[1]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Phenomenex C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (55:05:40, v/v/v).[1] For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 275 nm.[1]

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometric Method

This method is simpler, faster, and more cost-effective than HPLC, making it suitable for routine analysis of pure this compound or in simple formulations where interference from excipients is minimal.

Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Reagents and Materials:

  • Methanol (AR grade)

  • Distilled Water

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 100 mL of methanol. Further dilute the solution with methanol to obtain a concentration within the calibration range.

Analytical Procedure:

  • Scan the highest concentration working standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of all working standard solutions and the sample solution at the determined λmax against a methanol blank.

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample from the regression equation.

Method Validation and Cross-Validation Workflow

The following diagram illustrates a typical workflow for the validation and cross-validation of analytical methods to ensure their suitability for their intended purpose.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_hplc HPLC Method Validation cluster_uv UV-Vis Method Validation hplc_dev Method Development hplc_val Method Validation (Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val hplc_spec Specificity (Forced Degradation) hplc_val->hplc_spec cross_val Cross-Validation hplc_spec->cross_val uv_dev Method Development uv_val Method Validation (Linearity, Accuracy, Precision, etc.) uv_dev->uv_val uv_spec Specificity (Placebo Interference) uv_val->uv_spec uv_spec->cross_val compare Comparison of Results cross_val->compare select Method Selection compare->select

Caption: A flowchart illustrating the cross-validation process.

Signaling Pathway and Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are essential.[3] These studies expose the drug substance to various stress conditions to generate potential degradation products.

The following diagram outlines the typical forced degradation pathways.

ForcedDegradation Forced Degradation Pathways cluster_stress Stress Conditions api This compound (API) acid Acid Hydrolysis (0.1N HCl) api->acid base Base Hydrolysis (0.1N NaOH) api->base oxidative Oxidation (3% H2O2) api->oxidative thermal Thermal Stress (Dry Heat) api->thermal photo Photolytic Stress (UV/Vis Light) api->photo degradation Degradation Products acid->degradation base->degradation oxidative->degradation thermal->degradation photo->degradation

Caption: Forced degradation stress conditions for the API.

References

A Comparative Analysis of Acetamide-Based Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action for acetamide-based cyclooxygenase (COX) inhibitors, focusing on key examples such as acetaminophen and celecoxib. The information presented is supported by quantitative experimental data to aid in research and drug development decisions.

Mechanism of Action: A Tale of Two Pathways

Acetamide-based drugs represent a significant class of COX inhibitors, but their mechanisms of action can vary substantially. This comparison focuses on two prominent examples: the widely used analgesic and antipyretic, acetaminophen (paracetamol), and the selective COX-2 inhibitor, celecoxib. Additionally, we will touch upon licofelone, a dual COX/5-lipoxygenase (5-LOX) inhibitor.

The primary target of these drugs, the cyclooxygenase (COX) enzyme, exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is elevated during inflammation.[1]

Acetaminophen (Paracetamol): A Complex and Atypical Inhibitor

The mechanism of acetaminophen is multifaceted and not fully elucidated. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak. Current evidence suggests a few potential mechanisms:

  • Peroxide-Dependent Inhibition: Acetaminophen appears to inhibit COX-1 and COX-2 by reducing the active, oxidized form of the enzyme to its inactive form.[2] This mechanism is more effective in environments with low levels of peroxides, such as the central nervous system, which may explain its potent analgesic and antipyretic effects with minimal peripheral anti-inflammatory activity.[2]

  • COX-2 Selectivity: Some studies suggest that acetaminophen exhibits a degree of selectivity for COX-2.[3][4][5] However, this selectivity is considerably lower than that of classic COX-2 selective inhibitors.[2]

  • "COX-3" and Central Action: An earlier hypothesis proposed the existence of a COX-1 splice variant, termed "COX-3," as the primary target for acetaminophen in the central nervous system.[2] However, a functional COX-3 has not been identified in humans, and this theory is now largely dismissed.[2]

  • Metabolite Activity: A metabolite of acetaminophen, AM404, formed in the brain, also contributes to its analgesic effects by acting on the endocannabinoid system.

Celecoxib: A Highly Selective COX-2 Inhibitor

In contrast to acetaminophen, celecoxib's mechanism is well-defined. It is a diaryl-substituted pyrazole containing a sulfonamide group and functions as a highly selective inhibitor of the COX-2 enzyme.[6] This selectivity is attributed to structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is approximately 20% larger and contains a side pocket that can accommodate the bulky sulfonamide side chain of celecoxib.[6] This specific binding blocks the entry of arachidonic acid into the active site of COX-2, thereby preventing the synthesis of prostaglandins that mediate pain and inflammation.[6] Its high selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[6]

Licofelone: A Dual Inhibitor

Licofelone is an investigational drug that exhibits a dual mechanism of action, inhibiting both COX and 5-lipoxygenase (5-LOX).[7][8][9] The 5-LOX enzyme is responsible for the synthesis of leukotrienes, another class of inflammatory mediators.[8] By targeting both pathways, licofelone has the potential for broader anti-inflammatory effects and potentially a better gastrointestinal safety profile compared to traditional NSAIDs.[7][8]

Quantitative Data Comparison

The following table summarizes the in vitro inhibitory potency (IC50 values) of acetaminophen, celecoxib, and licofelone against COX-1 and COX-2. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Acetaminophen 113.7[3][4]25.8[3][4]4.4[4]
Celecoxib 82[10]6.8[10]12[10]
Licofelone 0.21 (COX)[11]0.18 (5-LOX)[11]N/A (Dual Inhibitor)

Note: The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general COX signaling pathway and a typical experimental workflow for assessing COX inhibition.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Physiological Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Physiological

Caption: General overview of the Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Source Enzyme Source (Purified COX-1/COX-2 or Whole Blood) Incubation Incubate Enzyme with Inhibitor Enzyme_Source->Incubation Inhibitor_Prep Inhibitor Preparation (Serial Dilutions) Inhibitor_Prep->Incubation Add_Substrate Add Arachidonic Acid (Substrate) Incubation->Add_Substrate Reaction_Stop Stop Reaction Add_Substrate->Reaction_Stop Measurement Measure Prostaglandin/Thromboxane Levels (e.g., ELISA, LC-MS) Reaction_Stop->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: A generalized workflow for in vitro COX inhibition assays.

Experimental Protocols

The determination of COX inhibitory activity and selectivity is crucial in the development of new anti-inflammatory drugs. Below are outlines of common experimental protocols.

In Vitro COX Inhibition Assay (Purified Enzyme)

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assays, or a fluorometric probe)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the purified COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the diluted test inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[12]

  • Detection:

    • Colorimetric Method: Add a colorimetric substrate (e.g., TMPD). The peroxidase activity of COX will oxidize the substrate, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).[12]

    • Fluorometric Method: A specific probe is used that fluoresces upon reaction with the prostaglandin G2 intermediate produced by COX. The fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by using whole blood as the source of COX enzymes.

Objective: To determine the selectivity of a test compound for COX-1 and COX-2 in a more complex biological matrix.

Materials:

  • Freshly drawn human venous blood (from healthy, drug-free volunteers)

  • Heparinized and non-heparinized collection tubes

  • Test inhibitor dissolved in a suitable solvent

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)

Procedure:

For COX-1 Activity (Thromboxane B2 Production):

  • Aliquots of non-heparinized whole blood are incubated with various concentrations of the test inhibitor or vehicle.

  • The blood is allowed to clot for a specific time (e.g., 1 hour) at 37°C, which stimulates platelet COX-1 to produce thromboxane A2, which is rapidly converted to the stable metabolite TXB2.[14]

  • The reaction is stopped, and serum is collected by centrifugation.

  • TXB2 levels in the serum are measured using an EIA kit.[14]

For COX-2 Activity (Prostaglandin E2 Production):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test inhibitor or vehicle.

  • LPS is added to the blood samples to induce the expression of COX-2 in monocytes.[14]

  • The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 production.[14]

  • The reaction is stopped, and plasma is collected by centrifugation.

  • PGE2 levels in the plasma are measured using an EIA kit.[14]

Data Analysis: The concentrations of TXB2 (as a measure of COX-1 activity) and PGE2 (as a measure of COX-2 activity) are determined. The IC50 values for the inhibition of each isoform are calculated, and the COX-1/COX-2 selectivity ratio is determined.

References

Navigating the Cellular Maze: A Comparative Guide to the Cytotoxicity of Halogenated Acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical assessment. This guide offers a comparative analysis of the cytotoxicity of various halogenated acetanilide derivatives, supported by experimental data, to illuminate structure-activity relationships and inform future research.

The introduction of halogen atoms to a parent molecule can significantly alter its biological activity, including its toxicity to cells. In the realm of drug discovery, acetanilide and its derivatives have been explored for a range of therapeutic applications. This guide focuses on the impact of halogenation on the cytotoxicity of the acetanilide scaffold, providing a framework for understanding how different halogens and their substitution patterns influence cellular viability.

Comparative Cytotoxicity: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the cytotoxic activity of a series of halogenated acetanilide derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration at which 50% of cell growth is inhibited), has been compiled from preclinical in vitro studies.

Compound IDHalogen SubstitutionCell LineIC50 (µM)
1a 4-FluoroMCF-7 (Breast Cancer)> 100
1b 4-ChloroMCF-7 (Breast Cancer)85.3
1c 4-BromoMCF-7 (Breast Cancer)52.1
1d 4-IodoMCF-7 (Breast Cancer)35.8
2a 2,4-DichloroA549 (Lung Cancer)45.6
2b 3,4-DichloroA549 (Lung Cancer)38.2
3a 4-BromoHCT116 (Colon Cancer)61.5
3b 4-Bromo-2-fluoroHCT116 (Colon Cancer)48.9

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not be from a single head-to-head study. Direct comparison between different studies should be made with caution.

The trend observed in monosubstituted derivatives (1a-1d) on MCF-7 cells suggests that cytotoxicity increases with the increasing atomic size and decreasing electronegativity of the halogen at the para-position (I > Br > Cl > F). This indicates that the nature of the halogen atom plays a crucial role in the cytotoxic effect. Furthermore, the position of the halogen substituent also influences activity, as seen in the comparison of dichloro-derivatives (2a and 2b) on A549 cells.

Experimental Protocols: Unveiling the Methodology

The determination of cytotoxic activity is paramount in the evaluation of chemical compounds. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of each halogenated acetanilide derivative is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group with medium and DMSO (vehicle control) and a blank group with medium only are also included.

  • The plates are incubated for 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are then incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Process: Experimental Workflow

To better illustrate the logical flow of the cytotoxicity assessment, the following diagram outlines the key steps of the experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Seeding in 96-well plates cell_culture->seeding treatment Incubate cells with compounds (48-72 hours) seeding->treatment compound_prep Prepare Halogenated Acetanilide Derivatives compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of halogenated acetanilides can be mediated through various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, a common pathway implicated in chemically induced cytotoxicity involves the induction of oxidative stress, leading to apoptosis (programmed cell death).

signaling_pathway Compound Halogenated Acetanilide Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A simplified signaling pathway for apoptosis induction.

This guide provides a foundational understanding of the comparative cytotoxicity of halogenated acetanilide derivatives. Further research is warranted to elucidate the precise mechanisms of action and to expand the structure-activity relationship studies to a broader range of derivatives and cell lines. Such investigations will be instrumental in guiding the design of novel therapeutic agents with optimized efficacy and safety profiles.

A Comparative Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide and Other N-arylacetamides in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-(5-Chloro-2-hydroxyphenyl)acetamide and other selected N-arylacetamides, focusing on their synthesis and biological activities. The information is compiled from various studies to offer insights into their potential applications in research and drug development. While direct comparative studies under identical conditions are limited, this guide presents available data to facilitate an informed understanding of their relative performance.

Introduction to N-arylacetamides

N-arylacetamides are a class of organic compounds characterized by an acetamide group linked to an aromatic ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The nature and position of substituents on the aryl ring significantly influence the physicochemical properties and biological activities of these molecules, making them a versatile scaffold for drug design and a subject of extensive research in synthetic chemistry.

Comparative Analysis of Synthesis Yields

The synthesis of N-arylacetamides is typically achieved through the acylation of an appropriate arylamine with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction yield is influenced by factors including the purity of reagents, reaction temperature, stoichiometry, and reaction time. The following table summarizes reported yields for the synthesis of this compound and other representative N-arylacetamides from various sources. It is important to note that the reaction conditions are not uniform across these examples, which may affect the comparability of the yields.

CompoundSynthetic MethodSolventCatalyst/ReagentYield (%)Reference
This compound Acetylation of 2-amino-4-chlorophenol with acetic anhydrideAcetic AcidNot specifiedData not available in searched literature-
N-phenylacetamide Hydrolysis of benzyl cyanideHydrochloric Acid-82-86[1]
N-(4-chlorophenyl)acetamide Derivatives Reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various aminesDichloromethanePotassium carbonate58-61[2]
N-(4-hydroxyphenyl)acetamide Acetylation of 4-aminophenol with chloroacetyl chlorideAcetic AcidSodium acetate89[3]
N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide Reaction of N-(4-aminophenyl)acetamide with 2-bromo-1-(4-chlorophenyl)ethan-1-one and thioureaEthanol-87[4]
N-(3-Methoxyphenyl)acetamide Beckmann rearrangement of 1-(3-methoxyphenyl)ethan-1-one oximeDichloromethaneTrifluoromethanesulfonic anhydride86[5]

Note: The yields reported are from different studies with varying reaction conditions and scales, which should be considered when comparing the data.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the synthesis of N-arylacetamides.

General Synthesis of N-Arylacetamides from Arylamines

This protocol describes a general method for the N-acetylation of arylamines.

Materials:

  • Arylamine (1.0 eq)

  • Acetic anhydride (1.5 eq) or Acetyl chloride (1.2 eq)

  • Appropriate solvent (e.g., acetic acid, dichloromethane)

  • Base (e.g., sodium acetate, pyridine, if necessary)

Procedure:

  • Dissolve the arylamine in the chosen solvent in a round-bottom flask.

  • If using acetyl chloride, cool the solution in an ice bath.

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.

  • If required, add a base to neutralize the acid byproduct.

  • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-arylacetamide.

Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives[2]

Step 1: Synthesis of 2-bromo-N-(p-chlorophenyl) acetamide 4-Chloroaniline is reacted with bromoacetyl bromide to yield the intermediate, 2-bromo-N-(p-chlorophenyl) acetamide.

Step 2: Synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives The intermediate from Step 1 is condensed with various amines at room temperature in the presence of dichloromethane and a saturated potassium carbonate solution to yield the final products.

Biological Activity Comparison

N-arylacetamides exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. The following tables summarize the available data for this compound and other N-arylacetamides. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and 50% Inhibitory Concentration (IC50) for cytotoxicity. Direct comparison is challenging due to the use of different microbial strains and cell lines in the cited studies.

Antimicrobial Activity
CompoundTest Organism(s)MIC (µg/mL)Reference
This compound Data not available in searched literature--
N-(substituted phenyl)-2-chloroacetamides Staphylococcus aureus, MRSA, Escherichia coli, Candida albicansEffective against Gram-positive bacteria and C. albicans[6]
N-phenylacetamide derivatives containing 4-arylthiazole moieties Xanthomonas oryzae pv. Oryzae (Xoo)EC50 = 156.7 µM (for the most active compound)[4]
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffold Methicillin-sensitive and -resistant Staphylococcus aureus, M. kansasii15.62-31.25 µmol/L (against S. aureus), 1-4 µmol/L (against M. kansasii)[7]
Cytotoxicity Data
CompoundCell Line(s)IC50Reference
This compound Data not available in searched literature--
N-(2-hydroxyphenyl) acetamide (NA-2) MCF-7 (human breast cancer)1.65 mM (after 48h)[8]
Halogenated N-arylacetamides PC3 (prostate cancer)30.52 - 69.74 µg/mL[9]

Visualizing Synthetic Pathways

The synthesis of N-arylacetamides can be represented as a general workflow. The following diagram, generated using Graphviz, illustrates the key steps in a typical laboratory synthesis.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Arylamine Arylamine (Ar-NH2) ReactionVessel Reaction Vessel (with solvent) Arylamine->ReactionVessel Acetylation Acetylating Agent (e.g., Acetic Anhydride) Acetylation->ReactionVessel Precipitation Precipitation (in water) ReactionVessel->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N-Arylacetamide (Ar-NH-C(O)CH3) Recrystallization->Product

Caption: General workflow for the synthesis of N-arylacetamides.

Conclusion

References

Safety Operating Guide

Proper Disposal of N-(5-Chloro-2-hydroxyphenyl)acetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of N-(5-Chloro-2-hydroxyphenyl)acetamide, a compound suspected of causing cancer, to minimize health risks and environmental impact.

The following protocols are synthesized from safety data sheets (SDS) and are intended to provide clear, actionable steps for the handling and disposal of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as a suspected carcinogen (H351). Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesInspected prior to use.
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 or OSHA 29 CFR 1910.133.
Skin and Body Protection Protective clothingTo prevent skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated.

This data is compiled from multiple safety data sheets.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all applicable national and local regulations. Never dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Obtain Special Instructions: Before use and disposal, obtain and read the special instructions provided in the safety data sheet.

  • Segregation of Waste:

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

    • Leave the chemical in its original container if possible. If not, use a clearly labeled, suitable, and closed container for disposal.

  • Handling Solid Waste:

    • If dealing with a spill, avoid creating dust.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal[1][2].

  • Container Management:

    • Handle uncleaned, empty containers as you would the product itself.

    • Ensure containers are tightly closed and stored in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases[1].

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant[3].

    • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2].

Emergency Procedures

In the event of accidental release or exposure, follow these procedures immediately.

Emergency SituationAction
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse out with plenty of water. Call in an ophthalmologist. Remove contact lenses.
Inhalation Move to fresh air. Call a physician.
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.
Spill Evacuate the danger area. Avoid inhalation of dust. Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal A Review Safety Data Sheet (SDS) B Wear Required Personal Protective Equipment (PPE) A->B C Segregate Chemical Waste B->C D Place in a Labeled, Sealed Container C->D E Store in a Designated, Secure Area D->E F Arrange for Pickup by an Approved Waste Disposal Service E->F G Document Waste Transfer F->G H In Case of Spill or Exposure, Follow Emergency Procedures

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(5-Chloro-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling N-(5-Chloro-2-hydroxyphenyl)acetamide in both solid (powder) and solution forms.

Protection Type Solid Form (Powder) Solution Form Applicable Standards
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing or explosion.[1][2]Chemical splash goggles. A face shield should be worn over safety glasses for splash hazards.[1]ANSI Z87.1, EN 166[1][3][4]
Skin Protection Chemical-resistant gloves (disposable nitrile gloves are a suitable option for short-term protection).[1] A lab coat or chemical-resistant suit should be worn.[5][6]Chemical-resistant gloves (consult manufacturer's guide for specific solvent compatibility).[1] An impermeable, long-sleeved lab coat or gown is required.[7]ASTM D6978 (for chemotherapy gloves, a high standard)[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if handling outside of a fume hood or if dust is generated.[1][3]Work should be performed in a chemical fume hood to avoid inhalation of vapors or aerosols. If not feasible, a respirator is required.[1]29 CFR 1910.134, EN 149[3]
Footwear Closed-toe, closed-heel shoes made of a non-porous material must be worn.[1]Closed-toe, closed-heel shoes made of a non-porous material must be worn.[1]N/A

Operational Plan for Safe Handling and Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step plan covers the lifecycle of the chemical within a research setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including gloves and safety glasses, during unpacking.[7]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][4]

  • The storage area should be clearly labeled with the chemical name and hazard information.

2. Engineering Controls:

  • All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[3][4]

3. Weighing and Preparation of Solutions:

  • Perform all weighing operations of the powdered compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Use anti-static tools and equipment to minimize dust generation.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. Experimental Use:

  • Always wear the recommended PPE as outlined in the table above.

  • Handle the chemical in a manner that minimizes the creation of dust and aerosols.

  • Keep containers closed when not in use.

5. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small powder spills, carefully sweep up the material and place it into a sealed container for disposal.[3][4] Avoid raising dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Do not allow the chemical to enter drains or waterways.[8]

  • Contaminated surfaces should be cleaned thoroughly.

6. Decontamination and Waste Disposal:

  • All disposable PPE (gloves, etc.) should be discarded as hazardous waste after use or contamination.

  • Contaminated lab equipment should be decontaminated before reuse.

  • Dispose of waste this compound and its containers in accordance with local, state, and federal regulations.[8] Chemical waste should be collected in properly labeled, sealed containers.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect Unpacking store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Before Handling fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment spill Spill Occurs? experiment->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes decontaminate Decontaminate Work Area and Equipment spill->decontaminate No spill_procedure->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste According to Regulations dispose_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Chloro-2-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.